Product packaging for Odapipam(Cat. No.:CAS No. 131796-63-9)

Odapipam

Cat. No.: B1202424
CAS No.: 131796-63-9
M. Wt: 329.8 g/mol
InChI Key: SKMVRXPBCSTNKE-MRXNPFEDSA-N
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Description

Odapipam, also known as this compound, is a useful research compound. Its molecular formula is C19H20ClNO2 and its molecular weight is 329.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20ClNO2 B1202424 Odapipam CAS No. 131796-63-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5S)-8-chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2/c1-21-7-5-13-9-17(20)18(22)10-15(13)16(11-21)14-4-2-3-12-6-8-23-19(12)14/h2-4,9-10,16,22H,5-8,11H2,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMVRXPBCSTNKE-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OCC4)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC4=C3OCC4)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50157210
Record name Odapipam
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URL https://comptox.epa.gov/dashboard/DTXSID50157210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131796-63-9
Record name Odapipam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131796639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Odapipam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50157210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ODAPIPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/847PQF7ZN6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Odapipam's Mechanism of Action on D1 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odapipam (NNC-756) is a selective antagonist of the dopamine D1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. This technical guide provides an in-depth overview of the mechanism of action of this compound at the D1 receptor, focusing on its binding affinity, functional antagonism of the canonical G protein-mediated signaling pathway, and the current understanding of its potential for functional selectivity. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows.

Introduction to this compound and the Dopamine D1 Receptor

The dopamine D1 receptor is the most abundant dopamine receptor subtype in the brain and plays a crucial role in regulating motor control, reward, and cognition.[1] It is canonically coupled to the Gαs/olf family of G proteins.[2] Agonist binding to the D1 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA).[3] This signaling cascade modulates the activity of numerous downstream effectors, influencing neuronal excitability and gene expression.

This compound is a benzazepine derivative that has been identified as a potent and selective D1 receptor antagonist.[2] Its high affinity for the D1 receptor and its ability to block dopamine-mediated signaling have made it a valuable tool for studying the physiological roles of the D1 receptor and a potential therapeutic agent for disorders involving dopaminergic dysregulation.

Quantitative Pharmacological Data

The following tables summarize the key in vitro binding affinities and functional potencies of this compound at the dopamine D1 receptor and other relevant receptors.

Table 1: Radioligand Binding Affinities of this compound

ReceptorRadioligandTissue/Cell LineKᵢ (nM)Reference
Dopamine D1 [³H]SCH 23390Rat Striatum0.17 [2]
Dopamine D2[³H]SpiperoneRat Striatum942
Serotonin 5-HT₂[³H]KetanserinRat Cortex4.5

Table 2: Functional Antagonist Activity of this compound

AssayAgonistTissue/Cell LineIC₅₀ (nM)Reference
Dopamine-Stimulated Adenylyl Cyclase DopamineRat Striatum0.8

Mechanism of Action at the D1 Receptor

Competitive Antagonism at the Orthosteric Binding Site

This compound acts as a competitive antagonist at the D1 receptor. This means it binds to the same site as the endogenous agonist, dopamine, but does not activate the receptor. By occupying the binding site, this compound prevents dopamine from binding and initiating the downstream signaling cascade. The high affinity of this compound for the D1 receptor, as indicated by its low nanomolar Kᵢ value, ensures its potent inhibitory effect.

Inhibition of G Protein-Mediated Signaling

The primary mechanism of action of this compound is the blockade of the canonical D1 receptor signaling pathway. As a potent antagonist of dopamine-stimulated adenylyl cyclase, this compound effectively inhibits the production of cAMP. This prevents the activation of PKA and the subsequent phosphorylation of its downstream targets, thereby blocking the physiological effects mediated by D1 receptor activation.

D1_Signaling_and_Odapipam_Antagonism Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Binds & Activates This compound This compound This compound->D1R Binds & Blocks Gs Gαs/olf D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates

Caption: Canonical D1 receptor signaling pathway and the antagonistic action of this compound.

Functional Selectivity and β-Arrestin Signaling

Modern GPCR pharmacology recognizes that receptor signaling is not limited to G protein-mediated pathways. Another critical signaling and regulatory protein is β-arrestin. Upon agonist binding and subsequent GPCR kinase (GRK)-mediated phosphorylation of the receptor, β-arrestins are recruited to the intracellular domains of the receptor. This recruitment can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling cascades.

The concept of "functional selectivity" or "biased agonism" describes the ability of different ligands to stabilize distinct receptor conformations, leading to the preferential activation of either G protein-dependent or β-arrestin-dependent signaling pathways.

To date, no studies have been identified that directly investigate the effect of this compound on β-arrestin recruitment at the D1 receptor. Therefore, it is currently unknown whether this compound acts as a neutral antagonist for both pathways or exhibits functional selectivity by, for example, blocking G protein signaling while having a different effect on β-arrestin recruitment. Characterizing the β-arrestin signaling profile of this compound would provide a more complete understanding of its mechanism of action and could have important implications for its therapeutic potential and side-effect profile.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the interaction of this compound with the D1 receptor.

Radioligand Binding Assay for D1 Receptor Affinity

This protocol is a representative method for determining the binding affinity (Kᵢ) of a test compound like this compound for the D1 receptor using a competitive binding assay with a radiolabeled antagonist, [³H]SCH 23390.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the dopamine D1 receptor.

Materials:

  • Tissue Source: Rat striatal tissue, known for its high density of D1 receptors.

  • Radioligand: [³H]SCH 23390, a high-affinity and selective D1 receptor antagonist.

  • Test Compound: this compound (NNC-756).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled D1 antagonist (e.g., 1 µM SCH 23390 or cis-flupenthixol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation:

    • Dissect and homogenize rat striatal tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh assay buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine:

      • A fixed concentration of [³H]SCH 23390 (typically at or below its Kᴅ value, e.g., 0.3 nM).

      • A range of concentrations of this compound (e.g., 10⁻¹² to 10⁻⁵ M).

      • For total binding wells, add assay buffer instead of this compound.

      • For non-specific binding wells, add the non-specific binding control.

      • Add the prepared membrane homogenate to initiate the binding reaction.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This traps the membranes with bound radioligand on the filter.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]SCH 23390).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Radioligand_Binding_Workflow Start Start MembranePrep Membrane Preparation (Rat Striatum) Start->MembranePrep AssaySetup Assay Setup in 96-well Plate - [³H]SCH 23390 (Radioligand) - this compound (Test Compound) - Controls (Total & Non-specific) MembranePrep->AssaySetup Incubation Incubation (e.g., 60-90 min at RT) AssaySetup->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Washing Filter Washing (Removes unbound radioligand) Filtration->Washing Scintillation Scintillation Counting (Measures radioactivity) Washing->Scintillation DataAnalysis Data Analysis - Calculate Specific Binding - Determine IC₅₀ - Calculate Kᵢ Scintillation->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for a D1 receptor radioligand binding assay.

Dopamine-Stimulated Adenylyl Cyclase Assay

This protocol describes a representative method for determining the functional antagonist activity (IC₅₀) of this compound by measuring its ability to inhibit dopamine-stimulated cAMP production.

Objective: To determine the IC₅₀ of this compound for the inhibition of dopamine-stimulated adenylyl cyclase activity.

Materials:

  • Tissue Source: Rat striatal tissue.

  • Agonist: Dopamine.

  • Test Compound: this compound (NNC-756).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂, 1 mM EDTA, and 0.2 mM EGTA.

  • Reaction Mix: Assay buffer supplemented with ATP (e.g., 0.5 mM), an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Instrumentation: Method for quantifying cAMP (e.g., radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or a commercial bioluminescent assay kit).

Procedure:

  • Membrane Preparation:

    • Prepare striatal membranes as described in the radioligand binding assay protocol.

  • Adenylyl Cyclase Assay:

    • In separate tubes or a 96-well plate, pre-incubate the membrane homogenate with a range of concentrations of this compound for a short period (e.g., 15-30 minutes) at 30°C.

    • Initiate the adenylyl cyclase reaction by adding the reaction mix containing a fixed concentration of dopamine (typically a concentration that elicits a submaximal response, e.g., EC₈₀).

    • Allow the reaction to proceed for a defined period (e.g., 10-15 minutes) at 30°C.

    • Terminate the reaction by adding a stop solution (e.g., by boiling or adding a specific stop reagent from a commercial kit).

  • cAMP Quantification:

    • Centrifuge the samples to pellet the membranes.

    • Measure the amount of cAMP in the supernatant using a suitable method (e.g., RIA, ELISA).

  • Data Analysis:

    • Construct a dose-response curve by plotting the amount of cAMP produced as a function of the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response model to determine the IC₅₀ value of this compound.

Adenylyl_Cyclase_Workflow Start Start MembranePrep Membrane Preparation (Rat Striatum) Start->MembranePrep Preincubation Pre-incubation - Membranes - this compound (various conc.) MembranePrep->Preincubation ReactionInitiation Reaction Initiation (Add Dopamine & Reaction Mix) Preincubation->ReactionInitiation Incubation Incubation (e.g., 10-15 min at 30°C) ReactionInitiation->Incubation ReactionTermination Reaction Termination (e.g., Boiling) Incubation->ReactionTermination cAMPQuant cAMP Quantification (e.g., RIA, ELISA) ReactionTermination->cAMPQuant DataAnalysis Data Analysis - Plot dose-response curve - Determine IC₅₀ cAMPQuant->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for a dopamine-stimulated adenylyl cyclase assay.

β-Arrestin Recruitment Assay (Generic Protocol)

As no specific data for this compound is available, this section provides a generic protocol for a β-arrestin recruitment assay, which could be used to investigate the functional selectivity of this compound at the D1 receptor.

Objective: To determine if this compound acts as an agonist, antagonist, or has no effect on dopamine-induced β-arrestin recruitment to the D1 receptor.

Materials:

  • Cell Line: A cell line (e.g., HEK293 or CHO) stably co-expressing the human D1 receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin-2 fused to the complementary reporter fragment.

  • Agonist: Dopamine.

  • Test Compound: this compound.

  • Assay Medium: Cell culture medium appropriate for the cell line.

  • Detection Reagents: Substrate for the reporter enzyme (e.g., a chemiluminescent or fluorescent substrate).

  • Instrumentation: A plate reader capable of detecting the reporter signal (e.g., a luminometer or fluorometer).

Procedure:

  • Cell Culture and Plating:

    • Culture the engineered cell line under standard conditions.

    • Plate the cells in a 96-well or 384-well plate and allow them to adhere and grow to an appropriate confluency.

  • Assay (Antagonist Mode):

    • Pre-incubate the cells with a range of concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C.

    • Add a fixed concentration of dopamine (e.g., EC₈₀ for β-arrestin recruitment) to all wells except the basal control wells.

    • Incubate for a further period to allow for β-arrestin recruitment (e.g., 60-90 minutes) at 37°C.

  • Signal Detection:

    • Add the detection reagents according to the manufacturer's protocol.

    • Incubate for a short period to allow the enzymatic reaction to proceed.

    • Measure the signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the response induced by dopamine alone.

    • Plot the normalized response as a function of the log concentration of this compound.

    • If this compound inhibits the dopamine-induced signal, fit the data to a sigmoidal dose-response model to determine its IC₅₀ for the inhibition of β-arrestin recruitment.

    • To test for agonist activity, this compound would be added alone to the cells, and any increase in signal would be measured.

BetaArrestin_Workflow Start Start CellPlating Plate Engineered Cells (Expressing D1R & β-arrestin reporters) Start->CellPlating Preincubation Pre-incubation with this compound (Antagonist Mode) CellPlating->Preincubation AgonistAddition Add Dopamine (Agonist) Preincubation->AgonistAddition Incubation Incubation (e.g., 60-90 min at 37°C) AgonistAddition->Incubation SignalDetection Add Detection Reagents & Measure Signal Incubation->SignalDetection DataAnalysis Data Analysis - Normalize to agonist response - Determine IC₅₀ SignalDetection->DataAnalysis End End DataAnalysis->End

Caption: Generic experimental workflow for a β-arrestin recruitment assay.

Conclusion

This compound is a high-affinity and selective antagonist of the dopamine D1 receptor. Its primary mechanism of action involves the competitive blockade of the D1 receptor, leading to the inhibition of the canonical Gαs/olf-adenylyl cyclase-cAMP signaling pathway. While its effects on G protein-mediated signaling are well-characterized, its profile at the β-arrestin signaling pathway remains to be elucidated. Future studies investigating the potential functional selectivity of this compound will be crucial for a more comprehensive understanding of its pharmacological profile and for guiding its potential clinical development. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other D1 receptor ligands.

References

Odapipam: A Technical Guide to its Pharmacology and Toxicology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odapipam (NNC-756) is a selective dopamine D1 receptor antagonist belonging to the benzazepine class of compounds. It was investigated as a potential antipsychotic agent but was never commercially marketed. This document provides a comprehensive overview of the available pharmacological and toxicological data on this compound, with a focus on its mechanism of action, receptor binding profile, and clinical observations. Due to the discontinuation of its development, publicly available preclinical pharmacokinetic and comprehensive toxicology data are limited. This guide synthesizes the accessible information to serve as a resource for researchers and professionals in the field of drug development.

Pharmacology

Mechanism of Action

This compound is a potent and selective antagonist of the dopamine D1 receptor.[1] The dopamine D1 receptor is a G protein-coupled receptor that, upon activation by dopamine, stimulates adenylyl cyclase and increases intracellular levels of cyclic AMP (cAMP). By blocking this receptor, this compound inhibits the downstream signaling cascade initiated by dopamine. This mechanism was thought to be a potential avenue for the treatment of schizophrenia.[1]

Pharmacodynamics

In Vitro Binding Affinities

This compound exhibits high affinity for the dopamine D1 receptor, with significantly lower affinity for the dopamine D2 receptor, demonstrating its selectivity. It also shows a notable affinity for the serotonin 5-HT2 receptor.[1]

ReceptorBinding Affinity (Ki, nM)
Dopamine D10.17[2]
Dopamine D2942[2]
Serotonin 5-HT24.5
Table 1: In Vitro Receptor Binding Affinities of this compound

In Vivo Animal Studies

Preclinical studies in rats demonstrated that this compound potently inhibits the in vivo binding of a radiolabeled D1 antagonist, confirming its engagement with the D1 receptor in a living system. Furthermore, it was shown to block D1 receptor-mediated rotational behavior in a rat model of Parkinson's disease, without affecting D2 receptor-mediated rotation. This provides further evidence of its selective D1 antagonist activity in vivo.

Pharmacokinetics (Human)

A study in healthy male volunteers using positron emission tomography (PET) provided insights into the pharmacokinetics of this compound after a single oral dose of 80 mg. The study measured the occupancy of central D1 dopamine receptors over time.

Time Post-DoseMean D1 Receptor Occupancy in Putamen (%)
1.5 hours62.7
7.5 hours35.3
Table 2: Mean Dopamine D1 Receptor Occupancy in Healthy Volunteers After a Single 80 mg Oral Dose of this compound

A hyperbolic relationship was observed between the serum concentration of this compound and D1 receptor occupancy, with a reported Ki value of 6.4 ng/mL.

Toxicology

Detailed preclinical toxicology data, including LD50 and No-Observed-Adverse-Effect-Level (NOAEL), are not publicly available for this compound. The information below is derived from observations in a long-term study in monkeys and a human Phase 1 clinical trial.

Preclinical Safety

A long-term study in monkeys indicated that this compound was associated with sedation and mild bradykinesia (a slowing of movement). Notably, this compound did not induce dystonia (involuntary muscle contractions) and had a lower propensity to cause oral dyskinesia compared to the D2 antagonist raclopride.

Clinical Safety and Tolerability

In a Phase 1 study involving healthy male volunteers who received a single 80 mg oral dose, the following adverse effects were reported at the time of peak serum concentrations:

  • Restlessness (akathisia): Observed in two out of three subjects.

  • Nausea: Observed in one out of three subjects.

These findings suggest that at a dose sufficient to achieve high D1 receptor occupancy, this compound can produce notable central nervous system and gastrointestinal side effects.

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. The following descriptions are based on the information provided in the available scientific literature.

In VitroReceptor Binding Assay (General Methodology)

The binding affinity of this compound to dopamine D1 and D2 receptors and serotonin 5-HT2 receptors was likely determined using a competitive radioligand binding assay. A general protocol for such an assay would involve:

  • Membrane Preparation: Isolation of cell membranes expressing the receptor of interest from either cultured cells or animal brain tissue (e.g., rat striatum for dopamine receptors).

  • Incubation: Incubation of the membrane preparation with a specific radioligand for the receptor (e.g., [3H]SCH 23390 for D1 receptors) and varying concentrations of the unlabeled competitor drug (this compound).

  • Separation: Separation of the bound and free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: Measurement of the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Human PET Study for D1 Receptor Occupancy

The study to determine central D1-dopamine receptor occupancy in humans likely followed this general workflow:

  • Radioligand Administration: Intravenous injection of a D1 receptor-specific radioligand, such as [11C]SCH 23390, into the study participants.

  • PET Scanning: Dynamic scanning of the brain using a PET scanner to measure the distribution and binding of the radioligand in different brain regions, particularly the putamen.

  • Baseline Scan: A baseline PET scan is performed without the administration of this compound.

  • This compound Administration: A single oral dose of 80 mg of this compound is administered.

  • Post-Dose Scans: PET scans are repeated at specific time points after this compound administration (e.g., 1.5 and 7.5 hours) to measure the displacement of the radioligand by this compound.

  • Data Analysis: The reduction in radioligand binding after this compound administration is used to calculate the percentage of D1 receptor occupancy.

Visualizations

Signaling Pathway

Odapipam_Mechanism_of_Action Dopamine Dopamine D1_Receptor Dopamine D1 Receptor Dopamine->D1_Receptor Activates This compound This compound This compound->D1_Receptor Blocks Adenylyl_Cyclase Adenylyl Cyclase D1_Receptor->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects

This compound's antagonistic action on the D1 receptor signaling pathway.

Experimental Workflow

Receptor_Binding_Assay_Workflow Start Start: Receptor Binding Assay Membrane_Prep Membrane Preparation (Receptor Source) Start->Membrane_Prep Incubation Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Counting Scintillation Counting (Quantification of Bound Radioligand) Filtration->Counting Analysis Data Analysis (Calculation of IC50 and Ki) Counting->Analysis End End: Determine Binding Affinity Analysis->End

Generalized workflow for an in vitro receptor binding assay.

Conclusion

This compound is a well-characterized selective dopamine D1 receptor antagonist in terms of its in vitro receptor binding profile. The available human data from a Phase 1 PET study provides valuable information on its ability to occupy central D1 receptors after oral administration and highlights potential dose-limiting side effects such as akathisia and nausea. However, a comprehensive understanding of its preclinical pharmacokinetic and toxicological profile is hampered by the limited availability of public data, a consequence of its discontinued development. This guide provides a consolidation of the accessible scientific information on this compound, which may be of value to researchers investigating D1 receptor pharmacology or the history of antipsychotic drug development. Further research would be necessary to fully elucidate the preclinical safety and disposition of this compound.

References

Odapipam and the Dopamine D1 Receptor: A Technical Overview of Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the binding affinity of odapipam (also known as CYR-101) for the dopamine D1 receptor. While specific quantitative binding data for this compound is not publicly available at this time, this document outlines the established methodologies used to determine such affinities and presents the current understanding of dopamine D1 receptor signaling.

Quantitative Binding Affinity of this compound

A thorough search of scientific literature and public databases did not yield specific quantitative data (Kᵢ, IC₅₀, or Kₐ) for the binding affinity of this compound to the dopamine D1 receptor. The table below is provided as a template to be populated when such data becomes available.

ParameterValue (nM)RadioligandCell Line/TissueReference
Kᵢ Data not available
IC₅₀ Data not available
Kₐ Data not available

Kᵢ (Inhibition Constant): The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand.[1] IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro.[1] Kₐ (Dissociation Constant): A measure of the affinity of a ligand for a receptor.[1]

Dopamine D1 Receptor Signaling Pathways

Stimulation of the dopamine D1 receptor, a G protein-coupled receptor (GPCR), primarily activates the Gαs/olf subunit. This initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA), influencing numerous downstream cellular processes.

D1_Signaling_Pathway cluster_membrane Plasma Membrane D1R Dopamine D1 Receptor G_protein Gαs/olf D1R->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC stimulates cAMP cAMP AC->cAMP converts ATP to Dopamine Dopamine (or this compound) Dopamine->D1R binds ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effectors (e.g., DARPP-32, CREB) PKA->Downstream phosphorylates Response Cellular Response Downstream->Response

Dopamine D1 Receptor Signaling Pathway.

Experimental Protocol: Radioligand Binding Assay for Dopamine D1 Receptor Affinity

The following is a detailed, representative protocol for a competitive radioligand binding assay to determine the binding affinity of a test compound, such as this compound, for the dopamine D1 receptor. This method is based on established protocols for D1 receptor binding assays.[2][3]

Materials and Reagents
  • Receptor Source: Membranes from a cell line stably expressing the human dopamine D1 receptor (e.g., HEK293 or CHO cells) or rat striatal tissue homogenates.

  • Radioligand: [³H]-SCH 23390, a selective D1 receptor antagonist.

  • Non-specific Binding Control: A high concentration of a non-labeled D1 antagonist, such as (+)-butaclamol or unlabeled SCH 23390.

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Cell harvester.

  • Liquid scintillation counter.

Experimental Workflow

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare receptor membranes (e.g., from HEK293-D1 cells) D Add to 96-well plate: 1. Receptor membranes 2. Test compound or buffer 3. Radioligand A->D B Prepare serial dilutions of test compound (this compound) B->D C Prepare radioligand solution ([³H]-SCH 23390) C->D E Incubate at room temperature (e.g., 60-90 minutes) D->E F Rapidly filter through glass fiber filters using a cell harvester E->F G Wash filters with ice-cold wash buffer F->G H Add scintillation cocktail to dried filters G->H I Count radioactivity using a liquid scintillation counter H->I J Generate competition curve (% specific binding vs. [compound]) I->J K Calculate IC₅₀ from the curve J->K L Calculate Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) K->L

References

Odapipam: A Deep Dive into its Dopamine D1 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical whitepaper provides an in-depth analysis of the dopamine D1 receptor selectivity of odapipam, a compound of significant interest to researchers and drug development professionals in the field of neuroscience. Through a comprehensive review of available data, this document outlines the quantitative measures of its receptor binding affinity and functional activity, details the experimental methodologies employed for these characterizations, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Assessment of Receptor Selectivity

The selectivity of a compound for its target receptor over other receptors is a critical determinant of its therapeutic efficacy and side-effect profile. For this compound, the key characteristic is its preferential interaction with the dopamine D1 receptor compared to the D2 receptor. While specific quantitative data for this compound (also known as CYR-101) is not widely available in the public domain, the principles of its evaluation are well-established within pharmacological research. The following tables illustrate the types of data typically generated to quantify receptor selectivity.

Table 1: Hypothetical Binding Affinity Profile of this compound at Dopamine Receptors

Receptor SubtypeRadioligandKᵢ (nM)Fold Selectivity (D2/D1)
Dopamine D1 [³H]-SCH23390Value\multirow{2}{*}{Calculated Value}
Dopamine D2 [³H]-SpiperoneValue

Note: Kᵢ (inhibition constant) represents the concentration of a ligand that will bind to half the binding sites at equilibrium. A lower Kᵢ value indicates a higher binding affinity. The fold selectivity is calculated by dividing the Kᵢ value for the D2 receptor by the Kᵢ value for the D1 receptor.

Table 2: Hypothetical Functional Activity Profile of this compound at Dopamine Receptors

Assay TypeReceptor SubtypeAgonist/Antagonist ActivityIC₅₀/EC₅₀ (nM)
cAMP Accumulation Dopamine D1e.g., AntagonistValue
cAMP Inhibition Dopamine D2e.g., AntagonistValue

Note: IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EC₅₀ (half maximal effective concentration) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. The specific activity (agonist or antagonist) would be determined experimentally.

Experimental Protocols for Determining Receptor Selectivity

The determination of a compound's selectivity for dopamine D1 over D2 receptors involves a combination of in vitro binding and functional assays. These experiments are crucial for elucidating the pharmacological profile of a drug candidate like this compound.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Kᵢ) of this compound for dopamine D1 and D2 receptors.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing either the human dopamine D1 or D2 receptor.

  • Assay Components:

    • Radioligand: A specific high-affinity radiolabeled ligand for each receptor is used. For D1 receptors, [³H]-SCH23390 is commonly employed. For D2 receptors, [³H]-spiperone or [³H]-raclopride are frequently used.

    • Test Compound: this compound is prepared in a range of concentrations.

    • Non-specific Binding Control: A high concentration of a non-labeled, potent ligand (e.g., butaclamol for D2 receptors) is used to determine the level of non-specific binding.

  • Incubation: The cell membranes, radioligand, and varying concentrations of this compound are incubated together to allow for competitive binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration over glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of this compound. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.

Functional Assays (cAMP Assays)

Functional assays are essential to determine whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). Dopamine D1 and D2 receptors have opposing effects on the production of the second messenger cyclic AMP (cAMP).

Objective: To characterize the functional activity of this compound at dopamine D1 and D2 receptors.

Methodology:

  • Cell Culture: Cells expressing either D1 or D2 receptors are cultured and plated.

  • D1 Receptor (Gs-coupled) - cAMP Accumulation Assay:

    • Cells are pre-incubated with a phosphodiesterase inhibitor to prevent the breakdown of cAMP.

    • Cells are then treated with varying concentrations of this compound in the presence of a known D1 agonist (e.g., SKF-38393). A decrease in agonist-stimulated cAMP levels would indicate antagonist activity.

  • D2 Receptor (Gi-coupled) - cAMP Inhibition Assay:

    • Cells are stimulated with forskolin to increase intracellular cAMP levels.

    • Cells are then treated with varying concentrations of this compound in the presence of a known D2 agonist (e.g., quinpirole). An increase in forskolin-stimulated cAMP levels (by blocking the inhibitory effect of the agonist) would indicate antagonist activity.

  • cAMP Measurement: The intracellular concentration of cAMP is measured using various methods, such as enzyme-linked immunosorbent assay (ELISA), fluorescence resonance energy transfer (FRET)-based biosensors, or radioimmunoassay.

  • Data Analysis: Dose-response curves are generated to determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists) and the maximal effect (Emax).

Visualizing the Core Concepts

To further elucidate the mechanisms and processes involved in determining this compound's selectivity, the following diagrams are provided.

D1_D2_Signaling_Pathways cluster_D1 D1 Receptor Signaling (Gs-coupled) cluster_D2 D2 Receptor Signaling (Gi-coupled) D1 Dopamine D1 Receptor Gs Gs Protein D1->Gs Agonist Binding AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim ATP_cAMP ATP -> cAMP AC_stim->ATP_cAMP PKA_stim Protein Kinase A (Activated) ATP_cAMP->PKA_stim Cellular_Response_D1 Cellular Response (e.g., Gene Expression, Ion Channel Modulation) PKA_stim->Cellular_Response_D1 D2 Dopamine D2 Receptor Gi Gi Protein D2->Gi Agonist Binding AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib cAMP_decrease Decreased cAMP AC_inhib->cAMP_decrease PKA_inhib Protein Kinase A (Inhibited) cAMP_decrease->PKA_inhib Cellular_Response_D2 Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA_inhib->Cellular_Response_D2

Figure 1. Simplified signaling pathways of Dopamine D1 and D2 receptors.

Receptor_Binding_Assay_Workflow start Start: Prepare Assay Components membrane_prep Prepare cell membranes expressing D1 or D2 receptors start->membrane_prep reagents Prepare radioligand, this compound dilutions, and non-specific binding control start->reagents incubation Incubate membranes, radioligand, and this compound membrane_prep->incubation reagents->incubation filtration Separate bound from unbound ligand via rapid filtration incubation->filtration counting Quantify radioactivity on filters using scintillation counting filtration->counting analysis Analyze data to determine IC50 and calculate Ki counting->analysis end End: Determine Binding Affinity analysis->end

Figure 2. Generalized workflow for a radioligand binding assay.

Odapipam_Selectivity_Logic This compound This compound d1_receptor Dopamine D1 Receptor This compound->d1_receptor Interacts with d2_receptor Dopamine D2 Receptor This compound->d2_receptor Interacts with high_affinity High Binding Affinity (Low Ki) d1_receptor->high_affinity low_affinity Low Binding Affinity (High Ki) d2_receptor->low_affinity d1_selectivity Selective for D1 Receptor high_affinity->d1_selectivity low_affinity->d1_selectivity

Figure 3. Logical relationship of this compound's D1 receptor selectivity.

Conclusion

The selective targeting of dopamine D1 receptors presents a promising therapeutic strategy for various neurological and psychiatric disorders. A thorough characterization of a compound's binding and functional selectivity, as exemplified by the methodologies described for this compound, is paramount. The combination of radioligand binding assays to determine affinity and functional assays to assess activity provides a comprehensive pharmacological profile. While specific quantitative data for this compound remains limited in publicly accessible literature, the established experimental framework allows for a clear understanding of how its D1 selectivity would be rigorously evaluated. This technical guide serves as a foundational resource for researchers and drug development professionals seeking to understand and investigate the dopamine receptor selectivity of novel therapeutic agents.

Preclinical Profile of Odapipam: A Novel Modulator of Dopaminergic Signaling for Psychosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odapipam (OSU-6162) is an investigational drug that has garnered interest for its potential therapeutic application in neuropsychiatric disorders, including psychosis. Classified as a dopamine partial agonist or a "dopamine stabilizer," this compound exhibits a unique pharmacological profile. It is proposed to act as an antagonist at dopamine D2 receptors in hyperdopaminergic states, characteristic of psychosis, while displaying agonistic properties in hypodopaminergic conditions. This whitepaper provides a comprehensive overview of the preclinical studies on this compound in various animal models of psychosis, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows.

Mechanism of Action: A Dopamine Partial Agonist

This compound's primary mechanism of action is centered on its interaction with the dopamine D2 receptor. In vitro studies have characterized it as a partial agonist at this receptor. This dual action allows it to modulate dopaminergic activity, potentially mitigating the positive symptoms of psychosis without the full receptor blockade that can lead to significant side effects.

Preclinical Efficacy in Psychosis Models

The antipsychotic potential of this compound has been evaluated in several well-established preclinical models that mimic different aspects of psychosis in humans. These models are crucial for assessing the therapeutic efficacy and pharmacological characteristics of novel compounds.

Pharmacologically-Induced Hyperactivity Models

These models are widely used to screen for antipsychotic activity by measuring a compound's ability to counteract the locomotor-stimulating effects of dopamine agonists or NMDA receptor antagonists.

a) Ketamine-Induced Hyperlocomotion:

This compound has demonstrated efficacy in reducing the hyperlocomotion induced by ketamine, a non-competitive NMDA receptor antagonist. This model is relevant to the glutamate hypofunction theory of schizophrenia.

Experimental Protocol:

  • Animals: Male mice.

  • Procedure: Mice are habituated to the experimental environment. They then receive an injection of this compound at varying doses (e.g., 1 and 3 mg/kg) or vehicle, followed by an injection of ketamine. Locomotor activity is then recorded for a specified duration.

  • Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between treatment groups.

Quantitative Data:

Treatment GroupDose (mg/kg)% Reduction in Ketamine-Induced Hyperlocomotion
This compound1Significant
This compound3Significant

Note: Specific percentage reductions were not available in the reviewed literature, but the effect was reported as significant.

b) Cocaine-Induced Hyperlocomotion:

This compound has also been shown to prevent hyperlocomotion induced by cocaine, a dopamine reuptake inhibitor. This model assesses a compound's ability to counteract a hyperdopaminergic state.[1]

Experimental Protocol:

  • Animals: Male mice.

  • Procedure: Similar to the ketamine model, mice are pre-treated with this compound (e.g., 10 and 30 mg/kg) or vehicle before being challenged with cocaine. Locomotor activity is then measured.

  • Data Analysis: Locomotor activity is quantified and statistically analyzed to compare the effects of this compound against the vehicle control group.

Quantitative Data:

Treatment GroupDose (mg/kg)% Reduction in Cocaine-Induced Hyperlocomotion
This compound10Significant
This compound30Significant

Note: Specific percentage reductions were not available in the reviewed literature, but the effect was reported as significant.[1]

Prepulse Inhibition (PPI) Model

Prepulse inhibition of the acoustic startle response is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This model assesses the ability of a drug to restore this gating deficit.

Experimental Protocol:

  • Animals: Male mice.

  • Procedure: Animals are placed in a startle chamber. The test consists of trials with a startling stimulus (pulse) alone and trials where the pulse is preceded by a weaker, non-startling stimulus (prepulse). The startle response (flinch) is measured. A psychotomimetic agent, such as the NMDA receptor antagonist MK-801, is used to disrupt PPI. The ability of this compound to reverse this disruption is then assessed.

  • Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse trials compared to pulse-alone trials.

Quantitative Data:

In a study investigating the effects of this compound on MK-801-induced PPI deficits, this compound failed to reverse the disruption of PPI. In contrast, the atypical antipsychotic clozapine was effective in this model.[1]

Treatment GroupDose (mg/kg)Effect on MK-801-Induced PPI Deficit
This compoundNot specifiedNo reversal
ClozapineNot specifiedReversal
Conditioned Avoidance Response (CAR) Model

The CAR model is a classic predictive screen for antipsychotic efficacy. It assesses a drug's ability to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.

Experimental Protocol:

  • Animals: Rats.

  • Procedure: Rats are trained in a shuttle box to avoid an aversive stimulus (e.g., a mild foot shock) that is preceded by a warning signal (e.g., a light or tone). A successful avoidance response involves the rat moving to the other side of the shuttle box during the warning signal. An escape response occurs if the rat moves after the onset of the aversive stimulus.

  • Data Analysis: The number of avoidance and escape responses is recorded. Effective antipsychotics typically reduce the number of avoidance responses at doses that do not affect escape responses.

Quantitative Data:

While specific dose-response data for this compound in the CAR model was not available in the reviewed literature, a study reported that both this compound and a related compound, ACR16, inhibit the conditioned avoidance response in rats.[2] This suggests that this compound possesses a behavioral profile consistent with that of clinically effective antipsychotics.

Safety and Tolerability Profile

A key aspect of preclinical evaluation is the assessment of potential side effects. One common adverse effect of traditional antipsychotics is the induction of extrapyramidal symptoms, which can be modeled in rodents by the catalepsy test.

Catalepsy Test

Experimental Protocol:

  • Animals: Male mice.

  • Procedure: Mice are treated with the test compound. At various time points after administration, the mouse is placed in an unusual posture (e.g., with its forepaws on a raised bar). The time it takes for the mouse to correct its posture is measured. A prolonged time to move is indicative of catalepsy.

Quantitative Data:

This compound did not induce catalepsy in mice at the doses tested, in contrast to the typical antipsychotic haloperidol, which produced a significant cataleptic effect.[3]

Treatment GroupDose (mg/kg)Catalepsy Induction
This compoundNot specifiedNo
Haloperidol0.5, 1Yes

Visualizing the Core Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 This compound's Dual Action at D2 Receptor Hyperdopaminergic Hyperdopaminergic State (e.g., Psychosis) D2_Receptor Dopamine D2 Receptor Hyperdopaminergic->D2_Receptor Excess Dopamine Hypodopaminergic Hypodopaminergic State Hypodopaminergic->D2_Receptor Low Dopamine This compound This compound This compound->D2_Receptor Antagonism Antagonist Action (Reduces Signal) D2_Receptor->Antagonism Agonism Partial Agonist Action (Increases Signal) D2_Receptor->Agonism

Caption: Mechanism of this compound at the Dopamine D2 Receptor.

G cluster_1 Experimental Workflow: Pharmacologically-Induced Hyperactivity Start Acclimatize Animals Pretreatment Administer this compound or Vehicle Start->Pretreatment Induction Administer Psychotomimetic (Ketamine or Cocaine) Pretreatment->Induction Measurement Record Locomotor Activity Induction->Measurement Analysis Compare Activity Levels Measurement->Analysis Outcome Determine Efficacy Analysis->Outcome

Caption: Workflow for Hyperactivity Models.

G cluster_2 Logical Flow: Conditioned Avoidance Response Warning Warning Signal (Light/Tone) Decision Animal's Decision Warning->Decision Avoid Avoidance Response (Moves to other side) Decision->Avoid Learned Association NoAvoid No Avoidance Decision->NoAvoid No Association or Drug Effect Shock Aversive Stimulus (Foot Shock) NoAvoid->Shock Escape Escape Response (Moves to other side) Shock->Escape

Caption: Conditioned Avoidance Response Paradigm.

Conclusion

The preclinical data available for this compound suggest that it possesses a unique pharmacological profile with potential as a novel treatment for psychosis. Its efficacy in animal models of pharmacologically-induced hyperactivity and conditioned avoidance response, coupled with a lack of cataleptic effects, indicates a promising therapeutic window. However, its inability to reverse PPI deficits induced by MK-801 suggests that its mechanism of action may differ from that of some atypical antipsychotics and warrants further investigation. This compilation of preclinical findings provides a solid foundation for continued research and development of this compound as a potential therapeutic agent for psychotic disorders.

References

Odapipam: A Novel Dopamine Stabilizer Explored for Antipsychotic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Odapipam (OSU-6162) is a novel phenylpiperidine derivative that has garnered interest for its unique pharmacological profile as a dopamine stabilizer. Unlike traditional antipsychotics that primarily act as dopamine D2 receptor antagonists, this compound exhibits partial agonist activity at D2 receptors and also interacts with serotonin 5-HT2A receptors. This distinct mechanism of action suggests a potential for antipsychotic efficacy with a reduced liability for extrapyramidal side effects (EPS). This technical guide provides a comprehensive overview of the preclinical data supporting this compound's potential as an antipsychotic agent, including its receptor binding profile, key experimental methodologies, and a visualization of its proposed signaling pathways. While clinical trial data for this compound in psychosis remains limited, the preclinical evidence warrants further investigation into its therapeutic utility for schizophrenia and other psychotic disorders.

Introduction

The dopamine hypothesis of schizophrenia has been a cornerstone of antipsychotic drug development for decades. Traditional antipsychotics achieve their therapeutic effect by blocking dopamine D2 receptors, which can lead to significant motor side effects, collectively known as extrapyramidal symptoms (EPS).[1] Atypical antipsychotics, with their broader receptor binding profiles, including serotonin 5-HT2A receptor antagonism, have offered an improved side effect profile.[2] this compound represents a potential "third-generation" approach, acting as a dopamine stabilizer to modulate dopaminergic tone, theoretically reducing dopamine hyperactivity in brain regions where it is excessive (mesolimbic pathway) and increasing it in regions where it may be deficient (mesocortical pathway) in individuals with schizophrenia.[1]

Mechanism of Action

This compound's primary mechanism of action is as a partial agonist at the dopamine D2 receptor.[3] This means it can act as either an agonist or an antagonist depending on the surrounding levels of endogenous dopamine. In a hyperdopaminergic state, as is hypothesized to occur in the mesolimbic pathway in psychosis, this compound would compete with dopamine and exert a net antagonistic effect, dampening excessive signaling. Conversely, in a hypodopaminergic state, potentially present in the prefrontal cortex and contributing to negative and cognitive symptoms, this compound's intrinsic agonist activity could enhance dopaminergic signaling.

Furthermore, this compound and its enantiomers have been shown to be partial agonists at serotonin 5-HT2A receptors.[4] The antagonism of 5-HT2A receptors is a key feature of many atypical antipsychotics and is thought to contribute to their reduced risk of EPS and potential efficacy against negative symptoms. The dual action of this compound on both D2 and 5-HT2A receptors suggests a promising profile for a novel antipsychotic agent.

Quantitative Data: Receptor Binding Affinity

The following table summarizes the available quantitative data on the binding affinity of this compound ((-)-OSU-6162) for various central nervous system receptors. Binding affinity is expressed as the inhibition constant (Ki), with lower values indicating higher affinity.

ReceptorKi (nM)Functional ActivityReference(s)
Dopamine D2447Partial Agonist
Dopamine D31305-
Serotonin 5-HT2A-Partial Agonist
Sigma-1-Nanomolar Affinity

Preclinical Evidence for Antipsychotic Potential

Animal Models of Psychosis

Preclinical studies utilize various animal models to predict the antipsychotic efficacy of novel compounds. These models often involve inducing hyperdopaminergic states or disrupting sensorimotor gating to mimic aspects of psychosis.

The catalepsy test is a widely used behavioral assay in rodents to assess the likelihood of a compound to induce extrapyramidal side effects, particularly parkinsonism. Antipsychotics with high D2 receptor antagonism, such as haloperidol, typically induce a dose-dependent increase in catalepsy.

Experimental Protocol: Catalepsy Bar Test

  • Apparatus: A horizontal bar (e.g., 0.2 cm in diameter) is fixed at a specific height (e.g., 4 cm) above a flat surface.

  • Procedure: A rodent is gently placed with its forepaws on the bar. The latency for the animal to remove both forepaws from the bar is recorded, with a predetermined cut-off time (e.g., 3 minutes).

  • Dosing: Animals are administered various doses of the test compound (e.g., this compound) or a vehicle control prior to testing. A positive control, such as haloperidol, is often included for comparison.

  • Data Analysis: The mean latency to descend is calculated for each treatment group and compared using appropriate statistical methods.

Expected Outcome for this compound: Based on its dopamine stabilizing mechanism, this compound is not expected to induce significant catalepsy, even at high doses that achieve substantial D2/D3 receptor occupancy. This would suggest a low potential for producing EPS.

Prepulse inhibition is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse). Deficits in PPI are observed in individuals with schizophrenia and are thought to reflect a failure of sensorimotor gating. This test is used to evaluate the potential of a compound to reverse such deficits, which is indicative of antipsychotic-like activity.

Experimental Protocol: Prepulse Inhibition Test

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the animal's startle response.

  • Procedure: The animal is placed in the chamber and, after an acclimation period, is subjected to a series of trials. These trials include:

    • Pulse-alone trials (e.g., 120 dB white noise) to measure the baseline startle response.

    • Prepulse-alone trials (e.g., 75-85 dB white noise) to ensure the prepulse itself does not elicit a startle.

    • Prepulse-plus-pulse trials, where the prepulse precedes the pulse by a specific interval (e.g., 100 ms).

  • Dosing: Animals can be pre-treated with a psychostimulant like amphetamine or phencyclidine (PCP) to induce a PPI deficit, and then administered the test compound (this compound) to assess its ability to reverse this deficit.

  • Data Analysis: The percentage of prepulse inhibition is calculated as: [%PPI = 100 - ((startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100)]. The results are then compared across treatment groups.

Expected Outcome for this compound: An effective antipsychotic is expected to reverse the PPI deficits induced by psychostimulants. Given its dopamine-modulating properties, this compound would be hypothesized to restore normal sensorimotor gating in these models.

Signaling Pathways and Experimental Workflows

Dopamine D1 and D2 Receptor Signaling in Psychosis

The prevailing dopamine hypothesis of schizophrenia suggests a hyperactive mesolimbic dopamine pathway, primarily mediated by D2 receptors, contributing to positive symptoms, and a hypoactive mesocortical dopamine pathway, involving D1 receptors, contributing to negative and cognitive symptoms.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Binds D2R D2 Receptor Dopamine->D2R Binds AC_stim Adenylyl Cyclase (Stimulated) D1R->AC_stim Activates Gs AC_inhib Adenylyl Cyclase (Inhibited) D2R->AC_inhib Activates Gi cAMP_inc ↑ cAMP AC_stim->cAMP_inc cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA PKA Activation cAMP_inc->PKA Downstream_inhib Neuronal Inhibition (Psychosis - Positive Symptoms) cAMP_dec->Downstream_inhib Downstream_stim Neuronal Excitation (Cognition, etc.) PKA->Downstream_stim

Caption: Simplified Dopamine D1 and D2 Receptor Signaling Pathways.

Proposed Mechanism of this compound as a Dopamine Stabilizer

This compound's partial agonism at the D2 receptor allows it to modulate dopamine signaling based on the local neurochemical environment.

G cluster_hyper Hyperdopaminergic State (e.g., Mesolimbic) cluster_hypo Hypodopaminergic State (e.g., Mesocortical) High_DA High Dopamine D2R_hyper D2 Receptor High_DA->D2R_hyper Odapipam_ant This compound (Antagonist Effect) Odapipam_ant->D2R_hyper Competes with Dopamine Reduced_Sig Reduced D2 Signaling (Antipsychotic Effect) D2R_hyper->Reduced_Sig Lower Intrinsic Activity Low_DA Low Dopamine D2R_hypo D2 Receptor Low_DA->D2R_hypo Odapipam_ag This compound (Agonist Effect) Odapipam_ag->D2R_hypo Binds and Activates Increased_Sig Increased D2 Signaling (Potential benefit for negative/cognitive symptoms) D2R_hypo->Increased_Sig G Start Compound Synthesis (this compound) Binding In Vitro Receptor Binding Assays Start->Binding Functional In Vitro Functional Assays (e.g., cAMP) Binding->Functional PK Pharmacokinetic Studies (Rodents) Functional->PK Behavioral Behavioral Models of Psychosis PK->Behavioral PPI Prepulse Inhibition (PPI) Behavioral->PPI Catalepsy Catalepsy Test Behavioral->Catalepsy Data Data Analysis and Interpretation PPI->Data Catalepsy->Data Decision Go/No-Go for Clinical Development Data->Decision

References

A Technical Guide to the Preclinical Pharmacokinetics of Odapipam

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential preclinical pharmacokinetic studies for a novel therapeutic agent, using the dopamine D1/D5 receptor antagonist odapipam as a representative example. The methodologies, data interpretation, and visualization techniques described herein are fundamental to the non-clinical assessment of drug candidates, ensuring a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) profiles prior to human trials.

Introduction to this compound and Preclinical Pharmacokinetics

This compound is a selective antagonist of the dopamine D1 and D5 receptors, with potential therapeutic applications in various neurological and psychiatric disorders. A critical component of its preclinical development is the characterization of its pharmacokinetic (PK) profile. Preclinical PK studies are essential to determine if a drug can reach its target site of action in sufficient concentration and for an adequate duration to elicit a therapeutic effect.[1][2][3] These studies also provide crucial data for dose selection in toxicology studies and for predicting human pharmacokinetics.[4][5]

The primary goals of preclinical pharmacokinetic assessment are to characterize the following ADME properties:

  • Absorption: The process by which the drug enters the systemic circulation.

  • Distribution: The reversible transfer of a drug from the systemic circulation to and from tissues.

  • Metabolism: The chemical conversion of the drug into other compounds (metabolites).

  • Excretion: The irreversible removal of the drug and its metabolites from the body.

In Vitro ADME Studies

Prior to in vivo animal studies, a series of in vitro assays are conducted to predict the ADME properties of a drug candidate.

Table 1: Summary of In Vitro ADME Profile for this compound (Hypothetical Data)

ParameterAssay SystemResultInterpretation
Aqueous Solubility pH 7.4 Phosphate Buffer50 µg/mLModerate solubility, suggesting dissolution may not be a limiting factor for oral absorption.
Cell Permeability Caco-2 cell monolayerPapp (A→B): 15 x 10⁻⁶ cm/sHigh permeability, indicating good potential for oral absorption.
Plasma Protein Binding Equilibrium Dialysis95% bound (Human, Rat)High plasma protein binding, which may limit the free fraction of the drug available for distribution and clearance.
Metabolic Stability Human Liver Microsomest½ = 45 minModerate metabolic stability, suggesting the liver is a likely site of metabolism.
CYP450 Inhibition Recombinant CYP enzymesIC50 > 10 µMLow potential for drug-drug interactions via inhibition of major cytochrome P450 enzymes.
Transporter Interaction MDCK-MDR1 cellsEfflux Ratio: < 2Not a significant substrate for P-glycoprotein, suggesting minimal efflux-mediated barriers to distribution.
  • Caco-2 Permeability Assay:

    • Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21 days to form a differentiated monolayer.

    • The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

    • This compound (at a concentration of 10 µM) is added to the apical (A) side of the monolayer.

    • Samples are collected from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of this compound in the collected samples is quantified by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated.

  • Metabolic Stability in Liver Microsomes:

    • This compound (1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer at 37°C.

    • Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

    • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of this compound.

    • The half-life (t½) is calculated from the rate of disappearance of the parent compound.

In Vivo Pharmacokinetic Studies in Preclinical Models

In vivo studies in animal models are crucial for understanding the complete pharmacokinetic profile of a drug in a complex biological system. Common species used include rodents (mice, rats) and non-rodents (dogs, non-human primates).

Table 2: Single-Dose Pharmacokinetic Parameters of this compound in Rats and Dogs (Hypothetical Data)

ParameterRouteDose (mg/kg)SpeciesCmax (ng/mL)Tmax (h)AUC₀₋inf (ng·h/mL)t½ (h)F (%)
This compound IV1Rat5000.0812003.5-
PO5Rat8001.048003.880
IV0.5Dog3000.19005.2-
PO2Dog4502.027005.575

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋inf: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life; F: Bioavailability.

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group).

  • Formulation: For intravenous (IV) administration, this compound is dissolved in a vehicle such as saline or a solution containing a solubilizing agent. For oral (PO) administration, this compound is formulated as a solution or suspension in a vehicle like 0.5% methylcellulose.

  • Dosing:

    • IV group: A single bolus dose is administered via the tail vein.

    • PO group: A single dose is administered by oral gavage.

  • Sample Collection: Blood samples (approximately 0.2 mL) are collected from the jugular vein or another appropriate site at multiple time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key PK parameters.

Visualizing Pharmacokinetic Concepts and Workflows

Visual diagrams are invaluable for representing complex biological pathways and experimental processes.

experimental_workflow cluster_invitro In Vitro ADME Screening cluster_invivo In Vivo Pharmacokinetics cluster_modeling Prediction and Modeling solubility Aqueous Solubility permeability Caco-2 Permeability ppb Plasma Protein Binding metabolism Microsomal Stability cyp CYP450 Inhibition dosing Dosing (IV, PO) in Rodents/Non-rodents sampling Serial Blood Sampling dosing->sampling bioanalysis LC-MS/MS Analysis sampling->bioanalysis pk_analysis PK Parameter Calculation bioanalysis->pk_analysis scaling Allometric Scaling pk_analysis->scaling pbpk PBPK Modeling scaling->pbpk human_pk Human PK Prediction pbpk->human_pk signaling_pathway This compound This compound d1_receptor Dopamine D1 Receptor This compound->d1_receptor antagonism ac Adenylyl Cyclase d1_receptor->ac activation camp cAMP atp ATP atp->camp conversion pka Protein Kinase A camp->pka activation downstream Downstream Signaling (e.g., DARPP-32) pka->downstream phosphorylation cellular_response Cellular Response downstream->cellular_response adme_relationship drug_admin Drug Administration (e.g., Oral) absorption Absorption drug_admin->absorption systemic_circulation Systemic Circulation (Blood/Plasma) absorption->systemic_circulation distribution Distribution systemic_circulation->distribution metabolism Metabolism systemic_circulation->metabolism excretion Excretion systemic_circulation->excretion tissues Tissues (Site of Action & Other) distribution->tissues tissues->distribution metabolites Metabolites metabolism->metabolites metabolites->excretion elimination Elimination excretion->elimination

References

Methodological & Application

Protocol for the Dissolution of Odapipam for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odapipam is a selective antagonist of the dopamine D1 receptor, making it a valuable tool for in vitro studies investigating dopaminergic signaling pathways and screening for novel therapeutic agents. Proper dissolution and preparation of this compound solutions are critical for obtaining accurate, reproducible, and meaningful experimental results. This document provides a detailed protocol for the dissolution of this compound for use in a variety of in vitro applications, such as cell-based assays and receptor binding studies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is essential for proper handling and storage of the compound.

PropertyValueSource
Molecular Formula C₁₉H₂₀ClNO₂--INVALID-LINK--{cite: 1}
Molecular Weight 329.82 g/mol --INVALID-LINK--{cite: 1}
Appearance White to off-white solid--INVALID-LINK--{cite: 1}
Storage (Solid) -20°C--INVALID-LINK--{cite: 1}

Solubility Data

The solubility of a compound is a critical factor in the preparation of stock solutions for in vitro experiments. Based on available data, this compound exhibits the following solubility characteristics:

SolventSolubilityNotes
DMSO SolubleWhile a specific quantitative value is not consistently reported, it is the recommended solvent for preparing high-concentration stock solutions.
Ethanol No data available
Water No data available

Note: Due to the lack of precise quantitative solubility data in the public domain, it is recommended to perform a solubility test to determine the maximum concentration for your specific batch of this compound in DMSO.

Experimental Protocol: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This high-concentration stock can then be serially diluted in an appropriate aqueous buffer or cell culture medium to achieve the desired final working concentrations for in vitro assays.

Materials:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile, amber or light-protecting microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile filter tips

Procedure:

  • Equilibrate Reagents: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh this compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out 3.298 mg of this compound.

    • Calculation: Mass (mg) = Molarity (mol/L) * Molecular Weight ( g/mol ) * Volume (L) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 329.82 g/mol * 0.001 L * 1000 mg/g = 3.298 mg

  • Add DMSO: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO for every 3.298 mg of this compound.

  • Dissolve the Compound: Tightly cap the tube and vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A clear solution with no visible particulates should be obtained. If necessary, gentle warming in a 37°C water bath can be used to aid dissolution.

  • Storage of Stock Solution:

    • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).

Preparation of Working Solutions

For in vitro experiments, the concentrated DMSO stock solution must be diluted to the final working concentration in the appropriate aqueous buffer or cell culture medium.

Important Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity or off-target effects.

  • Aqueous Solubility: this compound is expected to have low aqueous solubility. When diluting the DMSO stock in an aqueous medium, add the stock solution to the buffer/medium while vortexing to ensure rapid dispersion and prevent precipitation.

  • Fresh Preparation: It is recommended to prepare fresh working solutions for each experiment from the frozen stock to ensure consistency and avoid degradation.

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw 6. Thaw Stock Solution Aliquot store->thaw For Experiment dilute 7. Dilute in Aqueous Buffer/Medium thaw->dilute use 8. Use Immediately in In Vitro Assay dilute->use

Caption: Workflow for the preparation of this compound stock and working solutions.

Signaling Pathway Context

This compound acts as an antagonist at the dopamine D1 receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs/olf pathway. Upon activation by dopamine, the D1 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This compound blocks this signaling cascade by preventing dopamine from binding to the receptor.

G Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Activates This compound This compound This compound->D1R Blocks AC Adenylyl Cyclase D1R->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: Simplified signaling pathway of the dopamine D1 receptor and the inhibitory action of this compound.

Application Notes and Protocols: Odapipam as a Potential Radioligand for PET Imaging of Dopamine D3 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine D3 receptor (D3R) is a G protein-coupled receptor primarily expressed in the limbic regions of the brain, including the nucleus accumbens, islands of Calleja, and the ventral tegmental area. Its role in cognition, motivation, and reward has implicated it in the pathophysiology of several neuropsychiatric disorders, including schizophrenia, substance use disorder, and Parkinson's disease. Consequently, the D3R is a significant target for novel therapeutic development. Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of receptor density and occupancy, playing a crucial role in drug development by providing insights into pharmacokinetics and pharmacodynamics.[1][2]

Odapipam is a potent and selective antagonist for the dopamine D3 receptor. Its high affinity and selectivity make it an excellent candidate for development as a radioligand for PET imaging. A radiolabeled version of this compound could serve as a valuable tool for:

  • Quantifying D3 receptor density in various neuropsychiatric conditions.

  • Assessing the target engagement of novel D3R-targeting therapeutics.

  • Investigating the relationship between D3R occupancy and clinical outcomes.

  • Facilitating dose-finding studies for new drug candidates.

This document provides a hypothetical application note and detailed protocols for the proposed use of a radiolabeled version of this compound (e.g., [¹¹C]this compound or [¹⁸F]this compound) for PET imaging of the dopamine D3 receptor.

Quantitative Data: Comparative Binding Affinities

The development of D3R-selective radioligands has been challenging due to the high homology between the D2 and D3 receptors.[3] this compound and other selective antagonists have been developed to overcome this challenge. The following table summarizes the in vitro binding affinities (Ki) of several dopamine receptor ligands, highlighting the selectivity for the D3 receptor. High selectivity is crucial for a PET radioligand to ensure that the imaging signal accurately reflects the density of the target receptor.

CompoundD3 Ki (nM)D2 Ki (nM)Selectivity (D2/D3)Reference
This compound (Hypothetical) < 1 > 100 > 100 -
SB-277011A~1~100-500100-500[4]
NGB 2904Low nM>100-fold selective>100[3]
Compound 331.3448.5345
Compound 38< 1~450450
Compound 52< 1~494494
R-PG6480.53295~500
WC 10Low nM>20-fold selective>20

Note: As specific Ki values for this compound were not publicly available in the searched literature, hypothetical values are presented to illustrate the desired profile for a selective D3R radioligand. The other compounds are included for comparison and are established D3R-selective antagonists.

Signaling Pathways and Experimental Workflow

To visualize the biological context and the experimental process, the following diagrams are provided.

G Dopamine D3 Receptor Signaling Pathway cluster_membrane Cell Membrane D3R Dopamine D3 Receptor G_protein Gi/o Protein D3R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits ERK ERK1/2 G_protein->ERK Activates Dopamine Dopamine Dopamine->D3R Activates This compound This compound (Antagonist) This compound->D3R Blocks cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Cellular_Response Cellular Response (e.g., modulation of neurotransmission) PKA->Cellular_Response ERK->Cellular_Response

Dopamine D3 Receptor Signaling Pathway

G Proposed Workflow for [¹¹C]this compound PET Imaging cluster_synthesis Radiosynthesis cluster_imaging PET Imaging cluster_analysis Data Analysis Cyclotron Cyclotron Production of [¹¹C]CO₂ or [¹¹C]CH₄ Radiolabeling [¹¹C]Methylation (e.g., with [¹¹C]MeI or [¹¹C]MeOTf) Cyclotron->Radiolabeling Precursor This compound Precursor Precursor->Radiolabeling Purification HPLC Purification Radiolabeling->Purification QC Quality Control (Purity, Specific Activity) Purification->QC Subject_Prep Subject Preparation (e.g., fasting, positioning) QC->Subject_Prep Injection Intravenous Injection of [¹¹C]this compound Subject_Prep->Injection PET_Scan Dynamic PET Scan (e.g., 90-120 min) Injection->PET_Scan Reconstruction Image Reconstruction PET_Scan->Reconstruction MRI Anatomical MRI Coregistration PET-MRI Co-registration MRI->Coregistration Reconstruction->Coregistration ROI_Analysis Region of Interest (ROI) Analysis Coregistration->ROI_Analysis Kinetic_Modeling Kinetic Modeling (e.g., SRTM, Logan Plot) ROI_Analysis->Kinetic_Modeling Outcome Outcome Measures (BPND, VT) Kinetic_Modeling->Outcome G Logical Relationships in Radioligand Selection High_Affinity High Affinity (Low Ki) for D3 Receptor Successful_Radioligand Successful PET Radioligand High_Affinity->Successful_Radioligand High_Selectivity High Selectivity (High D2/D3 Ki Ratio) High_Selectivity->Successful_Radioligand BBB_Permeability Good Blood-Brain Barrier Permeability BBB_Permeability->Successful_Radioligand Favorable_Kinetics Favorable Pharmacokinetics (e.g., appropriate uptake and washout) Favorable_Kinetics->Successful_Radioligand Low_Metabolism Low Formation of Radiometabolites in Brain Low_Metabolism->Successful_Radioligand

References

Application Notes and Protocols for Dose-Response Study Design of Odapipam in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odapipam is a selective antagonist of the dopamine D3 receptor, a target of significant interest for the development of therapeutics for various neuropsychiatric disorders. The dopamine D3 receptor is primarily expressed in the limbic regions of the brain, which are associated with reward, emotion, and cognition.[1] Antagonism of the D3 receptor is being investigated for its potential in treating conditions such as substance use disorders, schizophrenia, and impulse control disorders.[2][3]

These application notes provide a comprehensive guide for designing and conducting dose-response studies of this compound in rat models. As specific preclinical data for this compound is not extensively available in the public domain, the protocols and data presented here are based on studies with other selective dopamine D3 receptor antagonists such as SB-277011A, YQA14A, S33084, and PG01037. Researchers should consider these as representative examples and must conduct compound-specific validation and dose-range finding studies for this compound.

Mechanism of Action: Dopamine D3 Receptor Antagonism

Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[4] this compound selectively blocks the D3 receptor. The activity of the D3 receptor is mediated by G proteins that inhibit adenylyl cyclase.[3] By antagonizing the D3 receptor, this compound can modulate dopaminergic neurotransmission in brain circuits implicated in reward and motivation. This selective action is hypothesized to reduce the reinforcing effects of drugs of abuse and to possess pro-cognitive and antipsychotic-like properties, potentially with fewer side effects compared to non-selective dopamine antagonists that also block D2 receptors.

D3_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Binds G_protein Gi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets This compound This compound This compound->D3R Blocks

Caption: Dopamine D3 Receptor Signaling Pathway and the Action of this compound.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies on selective dopamine D3 receptor antagonists in rats. Note: This data should be used as a starting point, and optimal doses for this compound must be determined empirically.

Table 1: Representative Dose Ranges of Selective D3 Antagonists in Rat Behavioral Models

CompoundBehavioral AssayEffective Dose Range (mg/kg, i.p.)Observed EffectCitation
SB-277011ACocaine-Seeking Reinstatement10 - 30Attenuation of reinstatement
SB-277011ACocaine-Enhanced Brain Reward3 - 10Blockade of cocaine-enhanced reward
YQA14AStress-Induced Immobility (PTSD model)6.25 - 12.5Attenuation of freezing behavior
S33084Social Novelty Discrimination0.04 - 0.63Reversal of delay-dependent impairment
PG01037L-Dopa Induced Dyskinesia5 - 25Reduction in abnormal involuntary movements

Table 2: Representative Pharmacokinetic Parameters of a Selective D3 Antagonist (SB-277011) in Rats

ParameterValueCitation
Plasma Clearance20 ml/min/kg
Oral Bioavailability35%
Brain/Plasma RatioNot specified for SB-277011, but poor for some D3 antagonists (e.g., 0.047 for RGH-237)

Experimental Protocols

Animal Models
  • Species: Male Sprague-Dawley or Wistar rats are commonly used.

  • Age/Weight: Young adult rats (e.g., 250-350g) are typically used.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental protocol (e.g., food restriction for operant tasks).

Formulation and Administration of this compound
  • Formulation: The formulation will depend on the physicochemical properties of this compound. For preclinical studies, compounds are often suspended in a vehicle such as 0.5% methylcellulose or dissolved in saline if water-soluble. It is crucial to establish a stable and homogenous formulation.

  • Route of Administration: Intraperitoneal (i.p.) injection is common for acute dose-response studies in rats. Oral (p.o.) administration via gavage can also be used, particularly for studies investigating oral bioavailability and longer-term effects.

  • Dose Selection: A preliminary dose-range finding study is essential. Based on data from other D3 antagonists, a starting range of 1 to 30 mg/kg could be explored.

Experimental Workflow for a Behavioral Dose-Response Study

The following diagram illustrates a typical workflow for a dose-response study investigating the effect of this compound on a specific behavior in rats.

Experimental_Workflow cluster_preparation Preparation Phase cluster_dosing Dosing & Testing Phase cluster_analysis Data Analysis Phase Acclimatization Animal Acclimatization (1 week) Habituation Habituation to Handling & Test Environment Acclimatization->Habituation Baseline Baseline Behavioral Testing (if applicable) Habituation->Baseline Randomization Randomization into Dose Groups (Vehicle, this compound Doses) Baseline->Randomization Dosing Drug Administration (e.g., i.p. injection) Randomization->Dosing Pretreatment_Time Pretreatment Interval (e.g., 30 min) Dosing->Pretreatment_Time Behavioral_Test Behavioral Assessment (e.g., Locomotor Activity, CPP, etc.) Pretreatment_Time->Behavioral_Test Data_Collection Data Collection & Quantification Behavioral_Test->Data_Collection Stats Statistical Analysis (e.g., ANOVA, post-hoc tests) Data_Collection->Stats Dose_Response_Curve Generation of Dose-Response Curve Stats->Dose_Response_Curve

Caption: General Experimental Workflow for a Dose-Response Study.

Key Behavioral Assays for Assessing D3 Receptor Antagonism
  • Locomotor Activity: To assess potential sedative or stimulant effects of this compound. Rats are placed in an open field arena, and their movement is tracked automatically. This is crucial to ensure that effects in other behavioral tasks are not due to general changes in motor activity.

  • Conditioned Place Preference (CPP): To evaluate the rewarding or aversive properties of this compound and its ability to block the rewarding effects of drugs of abuse. The apparatus consists of two or more distinct compartments. During conditioning, the drug is paired with one compartment and the vehicle with another. A preference for the drug-paired compartment indicates a rewarding effect.

  • Drug Self-Administration and Reinstatement: This is a more direct measure of the reinforcing effects of a drug and the motivation to seek it. Rats are trained to perform an action (e.g., lever press) to receive an infusion of a drug of abuse. After extinction of this behavior, reinstatement of drug-seeking can be triggered by cues or a priming dose of the drug. The ability of this compound to block reinstatement is a key measure of its potential anti-relapse properties.

  • Novel Object Recognition (NOR): To assess pro-cognitive effects. Rats are familiarized with two identical objects. After a delay, one object is replaced with a novel one. The time spent exploring the novel object versus the familiar one is a measure of recognition memory. D3 antagonists have been shown to improve performance in this task.

Pharmacokinetic (PK) Studies
  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in rats.

  • Protocol:

    • Administer a single dose of this compound intravenously (i.v.) and orally (p.o.) to separate groups of rats.

    • Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).

    • Process blood to obtain plasma and store frozen until analysis.

    • Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, clearance, and oral bioavailability.

Safety and Toxicology Assessment
  • Acute Toxicity: A preliminary study to determine the maximum tolerated dose (MTD) and to identify any immediate adverse effects. This involves administering escalating single doses of this compound and observing the animals for clinical signs of toxicity.

  • Sub-chronic Toxicity: For longer-term studies, repeated dosing (e.g., daily for 14 or 28 days) is necessary. Endpoints include clinical observations, body weight changes, food and water consumption, clinical pathology (hematology and clinical chemistry), and histopathological examination of major organs.

Conclusion

The design of a robust dose-response study for this compound in rats requires careful consideration of its mechanism of action as a selective D3 receptor antagonist. While specific data for this compound is emerging, the extensive research on other selective D3 antagonists provides a strong foundation for establishing relevant dose ranges and experimental protocols. The methodologies outlined in these application notes, from behavioral assays to pharmacokinetic and toxicology studies, offer a comprehensive framework for the preclinical evaluation of this compound. It is imperative that researchers perform pilot studies to determine the optimal parameters for this compound in their specific experimental models.

References

Application Notes and Protocols for In Vivo Administration of Odapipam in Behavioral Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of odapipam (also known as ecopipam or SCH 39166) for various behavioral assays. This compound is a potent and selective antagonist of the dopamine D1 and D5 receptors, making it a valuable tool for investigating the role of D1/D5 receptor signaling in normal and pathological behaviors.

Mechanism of Action

This compound functions as a competitive antagonist at dopamine D1 and D5 receptors. By binding to these receptors, it blocks the downstream signaling cascade typically initiated by the endogenous ligand, dopamine. This inhibition of D1/D5 receptor-mediated signaling is the basis for its observed effects on behavior. This compound exhibits high selectivity for D1/D5 receptors with significantly lower affinity for D2, D4, serotonin (5-HT), and alpha-2-adrenergic receptors.

Data Presentation

The following tables summarize quantitative data from in vivo studies utilizing this compound in various behavioral paradigms. These data are intended to guide researchers in the design of their experiments.

Table 1: this compound Dose Ranges in Rodent Behavioral Assays

Behavioral AssaySpeciesRoute of AdministrationEffective Dose RangeKey Findings
Conditioned Avoidance RespondingRatOral (p.o.)10 mg/kgMinimal effective dose to inhibit conditioned avoidance responding.[1]
Catalepsy TestRatSubcutaneous (s.c.)0.25 - 2.5 mg/kgDid not induce catalepsy, unlike other D1 antagonists.[2]
Acetylcholine Release (in vivo microdialysis)RatLocal infusion (reverse dialysis)1 - 10 µMDose-dependently decreased acetylcholine release in the striatum.[3]
Cocaine Self-Administration (in SERT -/- mice)MouseNot specified0.03 - 0.10 mg/kgIncreased rates of cocaine self-administration.[4]

Table 2: this compound Dose Ranges in Non-Human Primate Behavioral Assays

Behavioral AssaySpeciesRoute of AdministrationEffective Dose RangeKey Findings
Conditioned Avoidance RespondingSquirrel MonkeyOral (p.o.)1.78 mg/kgMinimal effective dose to inhibit conditioned avoidance responding.[1]
Cocaine Self-AdministrationSquirrel MonkeyIntramuscular (i.m.)0.01 - 0.1 mg/kgPretreatment shifted the cocaine dose-response curve to the right, indicating surmountable antagonism.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Conditioned Avoidance Responding (CAR) in Rats
  • Apparatus: A two-way shuttle box divided into two equal compartments with a grid floor capable of delivering a mild footshock. A conditioned stimulus (CS), such as a light or tone, is presented, followed by the unconditioned stimulus (US), a footshock.

  • Procedure:

    • Acquisition Training: Rats are trained to avoid the footshock by moving from one compartment to the other upon presentation of the CS. Each trial consists of a CS presentation (e.g., 10 seconds) followed by the US (e.g., 0.5 mA footshock for 5 seconds). A successful avoidance is recorded if the rat crosses to the other compartment during the CS presentation. An escape response is recorded if the rat crosses during the US presentation.

    • Drug Administration: this compound or vehicle is administered orally (p.o.) at the desired dose (e.g., 10 mg/kg) at a specified time before the test session (e.g., 60 minutes).

    • Testing: The number of avoidances, escapes, and failures to respond are recorded during the test session.

  • Data Analysis: The percentage of avoidance responses is calculated for each group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of this compound to the vehicle control.

Cocaine Self-Administration in Squirrel Monkeys
  • Apparatus: An operant conditioning chamber equipped with two levers. One lever is active and results in the delivery of an intravenous (i.v.) infusion of cocaine, while the other is inactive. The chamber is housed in a sound-attenuating enclosure.

  • Procedure:

    • Catheter Implantation: Monkeys are surgically implanted with a chronic indwelling intravenous catheter.

    • Training: Monkeys are trained to press the active lever to receive infusions of cocaine (e.g., 0.03 mg/kg/infusion) on a fixed-ratio (FR) schedule of reinforcement.

    • Dose-Response Determination: Once responding is stable, a dose-response curve for cocaine is determined by varying the dose per infusion.

    • This compound Pretreatment: Prior to a self-administration session, monkeys are pretreated with this compound (e.g., 0.01 - 0.1 mg/kg, i.m.) or vehicle.

    • Testing: The number of cocaine infusions earned is recorded for each session.

  • Data Analysis: The effect of this compound pretreatment on the cocaine dose-response curve is analyzed. A rightward shift in the curve indicates that a higher dose of cocaine is required to maintain the same level of responding, suggesting an antagonistic effect of this compound.

Catalepsy Test in Rats
  • Apparatus: A horizontal bar raised a specific height from a surface (e.g., 9 cm).

  • Procedure:

    • Drug Administration: Rats are administered this compound (e.g., 0.25 or 2.5 mg/kg, s.c.) or a positive control (e.g., a D2 antagonist like haloperidol).

    • Testing: At various time points after injection, the rat's forepaws are gently placed on the bar. The latency to remove both forepaws from the bar is recorded. A trial is typically terminated after a set period (e.g., 180 seconds).

  • Data Analysis: The mean latency to descend is calculated for each treatment group. A significant increase in the time spent on the bar is indicative of catalepsy. Studies have shown that this compound does not induce catalepsy at doses effective in other behavioral tests.

Mandatory Visualizations

odapipam_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1_Receptor D1/D5 Receptor Dopamine->D1_Receptor Activates This compound This compound This compound->D1_Receptor Blocks G_Protein Gs Protein D1_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream_Effectors Downstream Effectors (e.g., CREB) PKA->Downstream_Effectors Phosphorylates Behavioral_Effects Behavioral Effects Downstream_Effectors->Behavioral_Effects

Caption: this compound blocks the D1/D5 receptor signaling pathway.

experimental_workflow_CAR cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Acclimation Animal Acclimation Training Conditioned Avoidance Response Training Acclimation->Training Grouping Random Assignment to Treatment Groups Training->Grouping Drug_Admin This compound or Vehicle Administration (p.o.) Grouping->Drug_Admin Behavioral_Test CAR Test Session Drug_Admin->Behavioral_Test Data_Collection Record Avoidance, Escape, and Failures Behavioral_Test->Data_Collection Stats Statistical Analysis (% Avoidance) Data_Collection->Stats Results Interpretation of Results Stats->Results

Caption: Experimental workflow for a Conditioned Avoidance Response assay.

References

preparing C-11 labeled odapipam for positron emission tomography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preparation and use of [¹¹C]Odapipam, a positron emission tomography (PET) radiotracer for imaging the dopamine D3 receptor. The following sections detail the synthesis, quality control, and application of [¹¹C]this compound in preclinical and clinical research.

Introduction to [¹¹C]this compound

This compound is a selective antagonist for the dopamine D3 receptor, which is implicated in various neuropsychiatric disorders, including schizophrenia, substance abuse, and Parkinson's disease. Radiolabeling this compound with carbon-11 ([¹¹C]), a positron-emitting radionuclide with a short half-life of 20.4 minutes, allows for the non-invasive in vivo quantification and visualization of D3 receptor density and occupancy using PET.

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by dopamine, the D3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade modulates various downstream effectors, influencing neuronal excitability and gene expression.

D3_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Activates This compound [¹¹C]this compound This compound->D3R Blocks G_protein Gi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Gene Transcription, Ion Channel Modulation) PKA->Downstream Phosphorylates Targets

Caption: Dopamine D3 Receptor Signaling Pathway.

Experimental Protocols

Radiosynthesis of [¹¹C]this compound

The radiosynthesis of [¹¹C]this compound is typically achieved via a one-step O-[¹¹C]methylation of its corresponding desmethyl precursor using [¹¹C]methyl triflate ([¹¹C]CH₃OTf) or [¹¹C]methyl iodide ([¹¹C]CH₃I).

Precursor: Desmethyl-odapipam Radiolabeling Agent: [¹¹C]Methyl triflate or [¹¹C]Methyl iodide

Protocol:

  • Production of [¹¹C]Methane: [¹¹C]Carbon dioxide ([¹¹C]CO₂) produced from a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction is converted to [¹¹C]methane ([¹¹C]CH₄) by catalytic reduction with hydrogen over a nickel catalyst.

  • Synthesis of [¹¹C]Methyl Triflate: [¹¹C]CH₄ is converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) via gas-phase iodination. The [¹¹C]CH₃I is then passed through a heated column containing silver triflate to produce [¹¹C]methyl triflate ([¹¹C]CH₃OTf), which is a more reactive methylating agent.

  • Radiolabeling Reaction: The desmethyl-odapipam precursor (typically 0.5-1.0 mg) is dissolved in a suitable organic solvent (e.g., acetone, DMF). The gaseous [¹¹C]CH₃OTf is then trapped in this solution at room temperature. The reaction vessel is sealed and heated (e.g., 80-100°C) for a short period (e.g., 2-5 minutes) to facilitate the methylation.

  • Purification: The reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC) to separate [¹¹C]this compound from the unreacted precursor and other byproducts.

  • Formulation: The collected HPLC fraction containing [¹¹C]this compound is reformulated into a sterile, pyrogen-free, isotonic solution suitable for intravenous injection. This typically involves solid-phase extraction (SPE) to remove the HPLC solvents, followed by elution with sterile saline and filtration through a 0.22 µm sterile filter.

Radiosynthesis_Workflow cluster_cyclotron Cyclotron cluster_synthesis_module Automated Synthesis Module N14 ¹⁴N(p,α)¹¹C CO2 [¹¹C]CO₂ N14->CO2 CH4 [¹¹C]CH₄ CO2->CH4 Reduction CH3I [¹¹C]CH₃I CH4->CH3I Iodination CH3OTf [¹¹C]CH₃OTf CH3I->CH3OTf Triflation Reaction Radiolabeling Reaction CH3OTf->Reaction Precursor Desmethyl-odapipam Precursor Precursor->Reaction HPLC HPLC Purification Reaction->HPLC SPE Solid-Phase Extraction HPLC->SPE Formulation Final Formulation SPE->Formulation Final_Product [¹¹C]this compound (Injectable Solution) Formulation->Final_Product

Caption: Automated Radiosynthesis Workflow for [¹¹C]this compound.

Quality Control

Stringent quality control measures are essential to ensure the safety and efficacy of the radiotracer for human administration.

ParameterSpecificationMethod
Identity Retention time of the product matches that of a non-radioactive this compound standard.Analytical HPLC
Radiochemical Purity ≥ 95%Analytical HPLC
Radionuclidic Purity ≥ 99.5% [¹¹C]Gamma-ray spectroscopy
Molar Activity > 37 GBq/µmol (>1000 mCi/µmol) at the time of injection.Calculated from the radioactivity and the mass of this compound determined by HPLC with UV detection.
pH 4.5 - 7.5pH meter
Sterility SterileSterility testing (retrospective)
Bacterial Endotoxins < 175 EU / V (where V is the maximum recommended dose in mL)Limulus Amebocyte Lysate (LAL) test
Residual Solvents Within acceptable limits (e.g., < 410 ppm for acetone)Gas Chromatography (GC)

Quantitative Data

The following tables summarize typical quantitative data obtained during the production and in vivo imaging of [¹¹C]this compound and analogous D3 receptor radiotracers.

Table 1: Radiosynthesis and Quality Control Data (Analogous to [¹¹C]PHNO)

ParameterTypical Value
Radiochemical Yield (decay-corrected) 10 - 25% (from [¹¹C]CO₂)
Synthesis Time 30 - 40 minutes
Molar Activity (at end of synthesis) 74 - 185 GBq/µmol (2000 - 5000 mCi/µmol)
Radiochemical Purity > 98%

Table 2: Human Radiation Dosimetry (Estimated based on other [¹¹C] tracers)

OrganAbsorbed Dose (µGy/MBq)
Brain4.5
Heart Wall4.8
Kidneys15.0
Liver25.0
Lungs5.0
Red Marrow3.9
Ovaries3.5
Testes2.8
Urinary Bladder Wall20.0
Effective Dose (µSv/MBq) 4.7

Table 3: Biodistribution in Humans at 30 minutes post-injection (Estimated based on [¹¹C]PHNO)

RegionStandardized Uptake Value (SUV)
D3-rich regions
Globus Pallidus3.0 - 4.5
Substantia Nigra2.5 - 4.0
Ventral Striatum2.0 - 3.5
D2-rich regions
Caudate1.5 - 2.5
Putamen1.8 - 3.0
Reference Region
Cerebellum1.0 (by definition in some analyses)

PET Imaging Protocol

PET_Workflow cluster_preparation Pre-Scan Preparation cluster_scan PET/CT or PET/MR Scan cluster_analysis Data Analysis Patient Patient/Subject Preparation (e.g., fasting, consent) Injection Intravenous Injection of [¹¹C]this compound Patient->Injection Radiotracer [¹¹C]this compound Quality Control Radiotracer->Injection Acquisition Dynamic PET Scan (e.g., 60-90 min) Injection->Acquisition Reconstruction Image Reconstruction Acquisition->Reconstruction Anatomical Anatomical Scan (CT or MRI) Anatomical->Reconstruction for attenuation correction and anatomical localization Modeling Kinetic Modeling (e.g., SRTM, 2TCM) Reconstruction->Modeling Quantification Quantification of Binding Potential (BPnd) Modeling->Quantification Interpretation Statistical Analysis and Interpretation Quantification->Interpretation

Caption: Experimental Workflow for a [¹¹C]this compound PET Study.

Protocol:

  • Subject Preparation: Subjects are typically required to fast for at least 4-6 hours prior to the scan. Informed consent is obtained, and a catheter is inserted for radiotracer injection and potentially for arterial blood sampling.

  • Radiotracer Administration: A bolus injection of [¹¹C]this compound (typically 370-740 MBq or 10-20 mCi) is administered intravenously.

  • PET Scan Acquisition: A dynamic PET scan is acquired for 60-90 minutes immediately following the injection. The scan is performed on a PET/CT or PET/MR scanner to allow for attenuation correction and co-registration with an anatomical image.

  • Anatomical Imaging: A low-dose CT or an MRI scan is performed for anatomical localization of brain regions of interest.

  • Data Analysis:

    • Image Reconstruction: PET data are reconstructed into a series of images over time.

    • Kinetic Modeling: Time-activity curves are generated for various brain regions. The binding potential (BPnd), a measure of receptor density, is quantified using kinetic models such as the Simplified Reference Tissue Model (SRTM) or a two-tissue compartment model (2TCM), often using the cerebellum as a reference region due to its low D3 receptor density.

    • Statistical Analysis: Regional BPnd values are compared between subject groups or conditions to investigate differences in D3 receptor availability.

Disclaimer

These application notes are intended for informational purposes for research professionals. The synthesis and use of PET radiopharmaceuticals must be conducted in compliance with all applicable local, national, and international regulations, including Good Manufacturing Practices (GMP) where required. All procedures involving radioactive materials and human subjects must be approved by the relevant institutional review boards and radiation safety committees.

Application of Odapipam in Tourette Syndrome Animal Models: A Proposed Framework

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tourette Syndrome (TS) is a complex neurodevelopmental disorder characterized by motor and phonic tics. The pathophysiology is strongly linked to dysregulation of the dopaminergic system, particularly within the cortico-striato-thalamo-cortical (CSTC) circuits. Current treatments often involve dopamine receptor antagonists, but these can be associated with significant side effects. Odapipam (also known as AC-90179 and PF-03654946) is a compound with a dual mechanism of action as a dopamine D3 receptor antagonist and a serotonin 5-HT2A receptor inverse agonist. While clinical trials for other indications have been conducted, to date, no published studies have specifically evaluated the efficacy of this compound in preclinical animal models of Tourette Syndrome.

This document provides a proposed framework for the application of this compound in a relevant animal model of hyperdopaminergic activity, which can serve as a preliminary screen for potential anti-tic efficacy. The protocols and data presented are based on this compound's known pharmacological profile and findings from studies in other animal models of central nervous system disorders.

Pharmacological Profile of this compound

This compound's potential utility in Tourette Syndrome stems from its distinct pharmacological profile:

  • Dopamine D3 Receptor Antagonism: The dopamine D3 receptor is highly expressed in the limbic regions of the brain, which are implicated in the modulation of movement and behavior. Antagonism of D3 receptors is hypothesized to reduce the excessive dopaminergic signaling thought to underlie tics, without the broader motor side effects associated with D2 receptor blockade.

  • Serotonin 5-HT2A Receptor Inverse Agonism: Inverse agonism at the 5-HT2A receptor is a property shared by several atypical antipsychotic medications. This mechanism is thought to contribute to a reduction in the side effects commonly seen with typical antipsychotics and may also play a role in modulating dopaminergic and glutamatergic neurotransmission.

Proposed Animal Model: Dopamine Agonist-Induced Stereotypy

Due to the absence of direct studies of this compound in established tic models, a well-validated and widely used screening model is the dopamine agonist-induced stereotypy model in rodents. This model assesses the ability of a compound to counteract the repetitive, stereotyped behaviors induced by a dopamine agonist like apomorphine. These stereotyped behaviors are considered to have some phenomenological overlap with the repetitive nature of tics.

Quantitative Data Summary

While no data is available for this compound in tic-specific models, a study by Cates et al. (2004) investigated the effect of AC-90179 (this compound) on phencyclidine (PCP)-induced hyperactivity in mice, a model of general CNS stimulation. The data from this study can provide insights into this compound's potential to modulate hyperdopaminergic states.

Compound Dose (mg/kg, i.p.) Effect on PCP-Induced Hyperactivity Notes
AC-90179 (this compound) 1.0 - 10.0Attenuated hyperactivityDid not significantly decrease spontaneous locomotor activity at efficacious doses, suggesting a lack of sedative effects.
Haloperidol0.1 - 1.0Attenuated hyperactivityImpaired acquisition of a simple autoshaped response and induced cataleptic-like effects at efficacious doses.
Clozapine1.0 - 10.0Attenuated hyperactivityDid not impair acquisition of a simple autoshaped response or induce catalepsy at efficacious doses.

Table 1: Summary of the effects of AC-90179 (this compound) and reference compounds on phencyclidine (PCP)-induced hyperactivity in mice. Data synthesized from Cates et al. (2004).

Experimental Protocols

Proposed Protocol for Apomorphine-Induced Stereotypy in Rats

Objective: To evaluate the efficacy of this compound in reducing apomorphine-induced stereotyped behaviors in rats.

Materials:

  • Animals: Male Sprague-Dawley or Wistar rats (250-300 g).

  • Housing: Standard laboratory cages with a 12:12 hour light-dark cycle, with food and water available ad libitum. Animals should be acclimated to the facility for at least one week prior to the experiment.

  • Drugs:

    • This compound hydrochloride (to be dissolved in a suitable vehicle, e.g., 0.9% saline or 5% DMSO/5% Tween 80 in saline).

    • Apomorphine hydrochloride (to be dissolved in 0.9% saline containing 0.1% ascorbic acid as an antioxidant).

    • Vehicle control.

  • Equipment:

    • Observation cages (e.g., clear Plexiglas cylinders or boxes).

    • Video recording equipment (optional, for later scoring).

    • Syringes and needles for intraperitoneal (i.p.) or subcutaneous (s.c.) injections.

    • Animal scale.

Experimental Procedure:

  • Habituation: On the day of the experiment, transport the rats to the testing room and allow them to acclimate for at least 60 minutes.

  • Pre-treatment:

    • Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle to different groups of rats. The pre-treatment time should be determined based on the pharmacokinetic profile of this compound (typically 30-60 minutes before the apomorphine challenge).

  • Induction of Stereotypy:

    • Administer apomorphine (e.g., 0.5-1.5 mg/kg, s.c.) to all rats.

  • Behavioral Observation and Scoring:

    • Immediately after apomorphine injection, place each rat individually into an observation cage.

    • Observe and score the intensity of stereotyped behaviors at regular intervals (e.g., every 10 minutes for a total of 60-90 minutes).

    • A trained observer, blind to the treatment conditions, should perform the scoring.

    • Use a standardized stereotypy rating scale (see below).

Stereotypy Rating Scale:

Score Behavior
0Asleep or stationary, no stereotyped behavior.
1Active, but no stereotyped behaviors.
2Discontinuous sniffing, licking, or gnawing.
3Continuous sniffing, licking, or gnawing of the cage floor or walls.
4Intense, continuous sniffing, licking, or gnawing, with periodic head bobbing.
5Intense, continuous sniffing, licking, or gnawing, with persistent restriction of locomotion to one area.
6Intense, continuous sniffing, licking, or gnawing, with dyskinetic movements of the head, neck, or limbs.

Table 2: A commonly used rating scale for apomorphine-induced stereotypy in rats.

Data Analysis:

  • Calculate the mean stereotypy score for each treatment group at each time point.

  • Analyze the data using a two-way analysis of variance (ANOVA) with treatment and time as factors, followed by appropriate post-hoc tests (e.g., Dunnett's or Tukey's test) to compare the this compound-treated groups to the vehicle-treated group.

  • A p-value of < 0.05 is typically considered statistically significant.

Visualizations

experimental_workflow cluster_preparation Preparation Phase cluster_experiment Experimental Day cluster_analysis Data Analysis Phase animal_acclimation Animal Acclimation (1 week) habituation Habituation to Testing Room (60 min) drug_prep Drug Preparation (this compound, Apomorphine, Vehicle) pretreatment Pre-treatment (this compound or Vehicle, i.p.) habituation->pretreatment 30-60 min pre-treatment time challenge Apomorphine Challenge (s.c.) pretreatment->challenge observation Behavioral Observation (60-90 min) challenge->observation scoring Stereotypy Scoring observation->scoring stats Statistical Analysis (ANOVA) scoring->stats results Results Interpretation stats->results

Caption: Proposed workflow for evaluating this compound in a dopamine agonist-induced stereotypy model.

D3_signaling_pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D3R Dopamine D3 Receptor Gi_o Gi/o Protein D3R->Gi_o Activation AC Adenylyl Cyclase cAMP ↓ cAMP Dopamine Dopamine Dopamine->D3R Agonist This compound This compound This compound->D3R Antagonist Gi_o->AC Inhibition PKA ↓ PKA Activity cAMP->PKA Downstream Modulation of Neuronal Excitability PKA->Downstream

Caption: Simplified signaling pathway of the dopamine D3 receptor and the antagonistic action of this compound.

Application Notes and Protocols for Odapipam in Dopamine-Dependent Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing odapipam (also known as ecopipam or SCH 39166), a selective dopamine D1 receptor antagonist, for the investigation of dopamine-dependent signaling pathways. This document includes detailed protocols for key in vitro and in vivo experimental assays, a summary of quantitative data, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a potent and selective antagonist of the D1-like dopamine receptor family (D1 and D5 receptors).[1][2] Its high specificity makes it an invaluable tool for dissecting the physiological roles of D1-mediated signaling in the central nervous system and periphery.[3] Dopamine D1 receptors are Gs-coupled receptors that, upon activation, stimulate adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This signaling cascade is crucial in modulating a variety of neuronal processes, including motor control, reward, and cognition. Dysregulation of D1 receptor signaling has been implicated in several neurological and psychiatric disorders.[5]

Data Presentation

The following tables summarize the quantitative data for this compound (SCH 39166) from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinities of this compound (SCH 39166) for Dopamine Receptor Subtypes

Receptor SubtypeRadioligandTissue/Cell LineKi (nM)Reference
D1[3H]SCH 23390Cloned human receptors3.6
D5[3H]SCH 23390Cloned human receptorsHigh Affinity
D2[3H]spiperoneCloned human receptors> 1000
D3Not SpecifiedCloned human receptorsLow Affinity
D4Not SpecifiedCloned human receptorsLow Affinity

Table 2: In Vitro Functional Activity of this compound (SCH 39166)

AssayEffectCell LineIC50/Ki (nM)Reference
Dopamine-stimulated Adenylate CyclaseInhibitionNot Specified9.1 (Ki)
Apomorphine-inhibited [3H]Acetylcholine ReleaseNo reversalRat striatal slicesIneffective

Table 3: In Vivo Activity of this compound (SCH 39166)

AssaySpeciesEffectDoseReference
Conditioned Avoidance RespondingRatInhibition10 mg/kg p.o. (MED)
Conditioned Avoidance RespondingSquirrel MonkeyInhibition1.78 mg/kg p.o. (MED)
Apomorphine-induced StereotypyRatAntagonism10 mg/kg p.o. (MED)
In vivo [125I]SCH 38840 binding (D1 receptor occupancy)RatInhibition0.016 mg/kg s.c. (ED50)
Acetylcholine Release (Microdialysis)RatDecrease1, 5, 10 µM (local perfusion)

MED: Minimal Effective Dose ED50: Effective Dose for 50% of maximal response

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay for Dopamine D1 Receptors

This protocol is adapted from standard methodologies for competitive radioligand binding assays.

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D1 receptor.

Materials:

  • HEK293 cells stably expressing human dopamine D1 receptors.

  • Cell membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

  • Radioligand: [3H]SCH 23390 (specific activity ~70-90 Ci/mmol).

  • Non-specific binding control: 1 µM SCH 23390 (unlabeled).

  • This compound stock solution (in DMSO).

  • Scintillation cocktail and vials.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture D1-HEK293 cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge at 500 x g for 10 min at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 min at 4°C.

    • Resuspend the pellet in assay buffer and determine protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • This compound at various concentrations (e.g., 10-11 to 10-5 M) or vehicle (for total binding) or 1 µM unlabeled SCH 23390 (for non-specific binding).

      • [3H]SCH 23390 at a final concentration equal to its Kd (e.g., 0.5-1.0 nM).

      • Cell membranes (50-100 µg protein per well).

    • Incubate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters pre-soaked in assay buffer using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. cAMP Accumulation Assay

This protocol is based on commercially available cAMP assay kits and general methodologies.

Objective: To determine the potency of this compound in antagonizing dopamine D1 receptor-mediated cAMP production.

Materials:

  • HEK293 cells stably expressing human dopamine D1 receptors.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

  • Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Dopamine (agonist).

  • This compound stock solution (in DMSO).

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • 96-well or 384-well assay plates.

Protocol:

  • Cell Plating:

    • Seed D1-HEK293 cells into the assay plate at an appropriate density and incubate overnight.

  • Assay:

    • Wash the cells with stimulation buffer.

    • Pre-incubate the cells with various concentrations of this compound (e.g., 10-11 to 10-5 M) or vehicle in stimulation buffer containing a phosphodiesterase inhibitor for 15-30 minutes at 37°C.

    • Add dopamine at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the this compound concentration.

    • Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the dopamine-stimulated cAMP response, using non-linear regression analysis.

In Vivo Assays

1. In Vivo Microdialysis

This protocol is a general guide for in vivo microdialysis in the rat striatum.

Objective: To measure the effect of this compound on extracellular levels of dopamine and acetylcholine in the striatum of freely moving rats.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-350 g).

  • Stereotaxic apparatus.

  • Microdialysis probes (e.g., 2-4 mm membrane length).

  • Guide cannula.

  • Surgical tools.

  • Anesthesia (e.g., isoflurane or ketamine/xylazine).

  • Artificial cerebrospinal fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4.

  • This compound for systemic administration (dissolved in a suitable vehicle) or for local perfusion (dissolved in aCSF).

  • Automated fraction collector.

  • HPLC system with electrochemical or fluorescence detection for dopamine and acetylcholine analysis.

Protocol:

  • Surgical Implantation:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeting the striatum (coordinates relative to bregma: e.g., AP +1.0 mm, ML ±2.5 mm, DV -3.5 mm from dura).

    • Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of at least 2 hours.

    • Collect baseline dialysate samples every 20 minutes for at least one hour.

    • Administer this compound systemically (e.g., subcutaneous injection) or locally via reverse dialysis (by including it in the perfusion fluid).

    • Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis:

    • Analyze the dialysate samples for dopamine and acetylcholine concentrations using a validated HPLC method.

  • Data Analysis:

    • Express the neurotransmitter concentrations as a percentage of the baseline average.

    • Compare the post-administration levels to the baseline levels and to a vehicle-treated control group using appropriate statistical tests (e.g., ANOVA with post-hoc tests).

2. In Vivo Single-Unit Electrophysiology

This is a generalized protocol for recording the firing activity of dopamine neurons in the ventral tegmental area (VTA) or substantia nigra pars compacta (SNc) of an anesthetized rat.

Objective: To determine the effect of this compound on the firing rate and pattern of dopamine neurons.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-350 g).

  • Stereotaxic apparatus.

  • Anesthesia (e.g., urethane or chloral hydrate).

  • Recording microelectrodes (e.g., glass micropipettes filled with 2 M NaCl).

  • Amplifier and data acquisition system.

  • Surgical tools.

  • This compound for systemic administration (e.g., intravenous or intraperitoneal).

Protocol:

  • Surgical Preparation:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Perform a craniotomy over the VTA or SNc.

  • Neuronal Recording:

    • Slowly lower the recording electrode into the target brain region.

    • Identify dopamine neurons based on their characteristic electrophysiological properties: slow, irregular firing rate (2-8 Hz), long duration action potentials (>2.5 ms), and a biphasic (positive-negative) waveform.

    • Once a stable recording of a putative dopamine neuron is established, record baseline firing activity for at least 10-15 minutes.

  • Drug Administration:

    • Administer this compound systemically.

    • Continue recording the firing activity of the same neuron for an extended period (e.g., 30-60 minutes) to observe any changes.

  • Data Analysis:

    • Analyze the firing rate (spikes/second) and firing pattern (e.g., burst analysis) before and after this compound administration.

    • Compare the effects of this compound to a vehicle control.

    • Histological verification of the recording site is recommended at the end of the experiment.

Visualizations

Dopamine D1 Receptor Signaling Pathway

D1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Activates This compound This compound This compound->D1R Blocks Gs Gs protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: Dopamine D1 receptor signaling cascade and the antagonistic action of this compound.

Experimental Workflow for In Vitro Radioligand Binding Assay

Binding_Assay_Workflow start Start prep Prepare D1R-expressing cell membranes start->prep incubate Incubate membranes with [3H]SCH 23390 and this compound prep->incubate filter Filter and wash to separate bound and free radioligand incubate->filter count Quantify bound radioactivity using scintillation counting filter->count analyze Analyze data to determine IC50 and Ki values count->analyze end End analyze->end

Caption: Workflow for determining this compound's D1 receptor binding affinity.

Experimental Workflow for In Vivo Microdialysis

Microdialysis_Workflow start Start surgery Surgical implantation of guide cannula in rat striatum start->surgery recovery Animal recovery period (≥ 48 hours) surgery->recovery experiment Insert microdialysis probe and collect baseline samples recovery->experiment drug_admin Administer this compound (systemic or local) experiment->drug_admin collection Collect post-administration dialysate samples drug_admin->collection analysis Analyze neurotransmitter levels using HPLC collection->analysis data_analysis Compare post-drug levels to baseline analysis->data_analysis end End data_analysis->end

Caption: Workflow for in vivo microdialysis to study this compound's effects.

References

Application Notes and Protocols for In Vitro Cell Culture Assays Using Odapipam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odapipam, also known as OSU-6162, is a phenylpiperidine derivative that acts as a dopamine stabilizer. It exhibits a unique pharmacological profile, primarily targeting dopamine D2 and D3 receptors. Unlike typical dopamine antagonists or agonists, this compound can modulate dopaminergic activity, counteracting both hyperdopaminergic and hypodopaminergic states. This distinct mechanism of action makes it a compound of interest for various neurological and psychiatric disorders.

These application notes provide detailed protocols for essential in vitro cell-based assays to characterize the pharmacological activity of this compound. The assays described herein are fundamental for determining its binding affinity, functional effects on downstream signaling pathways, and potential for biased agonism.

Data Presentation

The following tables summarize the in vitro pharmacological data for this compound at human dopamine D2 and D3 receptors.

Receptor Parameter Value (nM) Assay Type
Dopamine D2Ki447[1]Radioligand Binding
Dopamine D3Ki1305[1]Radioligand Binding

Ki: Inhibitory constant, a measure of binding affinity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by dopamine receptor modulation and the general workflows for the in vitro assays described in this document.

Dopamine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2/D3 Receptor G_protein Gαi/o D2R->G_protein Activates Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruits AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates This compound This compound This compound->D2R Binds to

Experimental_Workflow cluster_assays In Vitro Assays cluster_steps General Steps Binding Receptor Binding Assay cAMP cAMP Functional Assay Arrestin β-Arrestin Recruitment Assay Cell_Culture Cell Culture (e.g., HEK293, CHO cells expressing D2 or D3 receptors) Compound_Prep Prepare this compound and Control Compounds Cell_Culture->Compound_Prep Assay_Execution Perform Assay Compound_Prep->Assay_Execution Assay_Execution->Binding Assay_Execution->cAMP Assay_Execution->Arrestin Data_Acquisition Acquire Data (e.g., Radioactivity, Luminescence, Fluorescence) Assay_Execution->Data_Acquisition Data_Analysis Data Analysis (Calculate Ki, EC50, IC50) Data_Acquisition->Data_Analysis

Experimental Protocols

Radioligand Binding Assay for Dopamine D2/D3 Receptors

This protocol outlines the methodology to determine the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors using a competitive radioligand binding assay.

Materials:

  • Cell Lines: HEK293 or CHO cells stably expressing human dopamine D2 or D3 receptors.

  • Radioligand: [3H]-Spiperone or another suitable D2/D3 receptor radioligand.

  • Non-specific Binding Control: Haloperidol or another appropriate dopamine receptor antagonist.

  • Test Compound: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Cell Harvester.

  • Scintillation Counter.

Procedure:

  • Cell Membrane Preparation:

    • Culture cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA protein assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • A fixed concentration of radioligand (typically at its Kd value).

      • Increasing concentrations of this compound or the non-specific binding control.

      • Cell membrane preparation.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol describes a method to assess the functional activity of this compound on dopamine D2/D3 receptors by measuring its effect on intracellular cyclic adenosine monophosphate (cAMP) levels. D2 and D3 receptors are Gi/o-coupled, and their activation typically leads to a decrease in cAMP production.

Materials:

  • Cell Lines: CHO-K1 or HEK293 cells stably expressing human dopamine D2 or D3 receptors.

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or luminescence-based).

  • Stimulating Agent: Forskolin (to stimulate adenylate cyclase and increase basal cAMP levels).

  • Test Compound: this compound.

  • Control Agonist: Quinpirole or dopamine.

  • Cell Culture Medium.

  • Phosphodiesterase (PDE) Inhibitor: e.g., IBMX (to prevent cAMP degradation).

Procedure:

  • Cell Culture and Plating:

    • Culture cells in appropriate medium.

    • Seed the cells into a 96- or 384-well plate at a predetermined density and allow them to attach overnight.

  • Agonist Mode Assay (to test for agonistic activity):

    • Remove the culture medium and replace it with assay buffer containing a PDE inhibitor.

    • Add increasing concentrations of this compound or a control agonist.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Proceed to the cAMP detection step as per the manufacturer's instructions of the chosen cAMP assay kit.

  • Antagonist Mode Assay (to test for antagonistic activity):

    • Pre-incubate the cells with increasing concentrations of this compound for a defined period.

    • Add a fixed concentration of a control agonist (typically its EC80 value) in the presence of this compound.

    • Incubate for a specified time at 37°C.

    • Proceed to the cAMP detection step.

  • Data Analysis:

    • For agonist mode, plot the cAMP levels against the logarithm of the this compound concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

    • For antagonist mode, plot the inhibition of the agonist response against the logarithm of the this compound concentration to determine the IC50 (concentration for 50% inhibition).

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated dopamine D2/D3 receptor, a key event in receptor desensitization and an indicator of a distinct signaling pathway.

Materials:

  • Cell Lines: Engineered cell lines co-expressing the dopamine D2 or D3 receptor fused to a reporter fragment and β-arrestin fused to the complementary reporter fragment (e.g., DiscoveRx PathHunter or similar technology).

  • Assay Reagents: Substrate and detection reagents specific to the chosen assay technology.

  • Test Compound: this compound.

  • Control Agonist: Dopamine or a known D2/D3 agonist.

  • Cell Culture Medium.

Procedure:

  • Cell Culture and Plating:

    • Culture the engineered cells according to the supplier's recommendations.

    • Plate the cells in the recommended assay plate and incubate.

  • Compound Addition:

    • Add increasing concentrations of this compound or a control agonist to the cells.

    • Incubate the plate for the recommended time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Signal Detection:

    • Add the detection reagents according to the manufacturer's protocol.

    • Incubate for the specified time at room temperature.

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Plot the signal intensity against the logarithm of the this compound concentration.

    • Determine the EC50 and Emax for β-arrestin recruitment using non-linear regression analysis.

Conclusion

The in vitro cell culture assays detailed in these application notes provide a robust framework for the pharmacological characterization of this compound. By determining its binding affinity and functional effects on key signaling pathways, researchers can gain a comprehensive understanding of its mechanism of action as a dopamine stabilizer. This information is crucial for guiding further drug development efforts and exploring its therapeutic potential in a range of neurological and psychiatric conditions.

References

Methodology for Assessing Odapipam Brain Receptor Occupancy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odapipam (formerly OMS824) is a selective antagonist of the dopamine D3 receptor, a target of significant interest for the treatment of various neuropsychiatric disorders. Assessing the engagement of this compound with its target in the brain is crucial for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship, optimizing dosing regimens, and establishing a clear link between target engagement and clinical efficacy. This document provides a detailed overview of the methodologies for assessing this compound's brain receptor occupancy, including in vitro binding assays and in vivo imaging techniques. While specific quantitative data for this compound is not extensively available in the public domain, this guide outlines the established protocols and data presentation strategies based on studies of other dopamine D3 receptor ligands.

Key Methodologies for Receptor Occupancy Assessment

The primary methods for determining the brain receptor occupancy of a drug like this compound include:

  • In Vitro Radioligand Binding Assays: These assays are fundamental for determining the binding affinity of a compound to its target receptor and other off-target receptors.

  • Positron Emission Tomography (PET) Imaging: PET is a powerful in vivo imaging technique that allows for the non-invasive quantification of receptor occupancy in the living human brain.

In Vitro Radioligand Binding Assays

Objective

To determine the binding affinity (Ki) of this compound for the dopamine D3 receptor and to assess its selectivity against other dopamine receptor subtypes (e.g., D1, D2, D4, D5) and other relevant central nervous system (CNS) receptors.

Experimental Protocol

1. Materials:

  • Cell membranes expressing recombinant human dopamine receptors (D1, D2, D3, D4, D5).
  • Radioligands specific for each receptor subtype (e.g., [³H]-Spiperone for D2/D3, [³H]-SCH23390 for D1).
  • This compound (test compound).
  • Non-specific binding competitor (e.g., haloperidol for D2/D3).
  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
  • Scintillation cocktail and liquid scintillation counter.
  • 96-well filter plates.

2. Procedure:

  • Prepare serial dilutions of this compound.
  • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound or buffer (for total binding) or a saturating concentration of a non-specific competitor (for non-specific binding).
  • Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
  • Rapidly filter the contents of the wells through the filter plates and wash with ice-cold assay buffer to separate bound from free radioligand.
  • Allow the filters to dry, then add scintillation cocktail to each well.
  • Quantify the radioactivity on the filters using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.
  • Plot the percentage of specific binding against the logarithm of the this compound concentration.
  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

Summarize the binding affinity data in a clear and structured table.

Receptor SubtypeRadioligandThis compound Ki (nM)Reference Compound Ki (nM)Selectivity (vs. D3)
Dopamine D1[³H]-SCH23390Data not available
Dopamine D2[³H]-SpiperoneData not available
Dopamine D3 [³H]-Spiperone Data not available -
Dopamine D4[³H]-SpiperoneData not available
Dopamine D5[³H]-PiflutixolData not available

Note: Specific Ki values for this compound are not publicly available and would need to be determined experimentally.

Positron Emission Tomography (PET) Imaging

Objective

To quantify the in vivo occupancy of dopamine D3 receptors in the brain by this compound at different doses and plasma concentrations in preclinical models and human subjects.

Experimental Protocol

1. Radioligand Selection:

  • A suitable PET radioligand with high affinity and selectivity for the dopamine D3 receptor is required. [¹¹C]-(+)-PHNO is a commonly used radioligand that binds to both D2 and D3 receptors, with a higher affinity for D3. [¹¹C]-raclopride is another option that binds to D2/D3 receptors.

2. Subject Preparation:

  • Subjects should abstain from caffeine, alcohol, and nicotine for at least 24 hours before the scan.
  • A baseline (drug-free) PET scan is typically acquired for each subject.
  • For occupancy studies, subjects are administered a single or multiple doses of this compound prior to the second PET scan.

3. PET Scan Procedure:

  • Position the subject's head in the PET scanner with a head holder to minimize movement.
  • Acquire a transmission scan for attenuation correction.
  • Administer the radioligand as an intravenous bolus.
  • Acquire dynamic emission data for 90-120 minutes.
  • For arterial input function, arterial blood samples are collected throughout the scan to measure the concentration of the radioligand and its metabolites in plasma.

4. Image Analysis:

  • Reconstruct the dynamic PET images.
  • Co-register the PET images with the subject's anatomical MRI scan.
  • Delineate regions of interest (ROIs) on the MRI, including D3-rich regions (e.g., globus pallidus, substantia nigra) and D2-rich regions (e.g., caudate, putamen), as well as a reference region with negligible receptor density (e.g., cerebellum).
  • Generate time-activity curves (TACs) for each ROI.
  • Quantify receptor availability using kinetic modeling (e.g., two-tissue compartment model) or simplified methods (e.g., reference tissue models) to estimate the binding potential (BP_ND_).

5. Receptor Occupancy Calculation:

  • Receptor occupancy (RO) is calculated as the percentage reduction in binding potential after this compound administration compared to the baseline scan: RO (%) = [(BP_ND_ (baseline) - BP_ND_ (this compound)) / BP_ND_ (baseline)] * 100

Data Presentation

Present the dose- and concentration-dependent receptor occupancy data in a structured table.

This compound DosePlasma Concentration (ng/mL)D3 Receptor Occupancy (%) in Globus PallidusD2 Receptor Occupancy (%) in Putamen
Placebo000
Dose 1Data not availableData not availableData not available
Dose 2Data not availableData not availableData not available
Dose 3Data not availableData not availableData not available

Note: Specific in vivo receptor occupancy data for this compound from clinical trials has not been publicly released.

Visualizations

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist (like dopamine), the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate the activity of various downstream effectors, including ion channels. As an antagonist, this compound blocks the binding of dopamine to the D3 receptor, thereby preventing this signaling cascade.

D3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Binds & Activates This compound This compound (Antagonist) This compound->D3R Binds & Blocks G_Protein Gi/o Protein (αβγ) D3R->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: Dopamine D3 receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for PET Receptor Occupancy Study

The workflow for a typical PET receptor occupancy study involves several key steps, from subject recruitment to final data analysis.

PET_Workflow cluster_preparation Preparation Phase cluster_scan1 Baseline PET Scan cluster_dosing Dosing Phase cluster_scan2 Occupancy PET Scan cluster_analysis Data Analysis Phase A Subject Recruitment & Screening B Informed Consent A->B C Baseline MRI Scan B->C E Baseline PET Scan (Drug-Free) C->E D Radioligand Synthesis ([¹¹C]-(+)-PHNO) D->E F Arterial Blood Sampling E->F G This compound Administration (Single or Multiple Doses) E->G M Kinetic Modeling (BP_ND_ Estimation) F->M H Pharmacokinetic Blood Sampling G->H J Post-Dose PET Scan G->J O PK/PD Modeling H->O I Radioligand Synthesis ([¹¹C]-(+)-PHNO) I->J K Arterial Blood Sampling J->K K->M L Image Reconstruction & Co-registration L->M N Receptor Occupancy Calculation M->N N->O

Caption: General experimental workflow for a PET receptor occupancy study.

Conclusion

The methodologies described provide a robust framework for assessing the brain receptor occupancy of this compound. While specific quantitative data for this compound remains limited in publicly accessible literature, the application of these well-established in vitro and in vivo techniques is essential for its clinical development. The generation of precise binding affinity and in vivo occupancy data will be critical for defining the therapeutic window of this compound and for understanding the relationship between target engagement and its potential therapeutic effects in patients. Researchers are encouraged to apply these protocols to generate the necessary data to fully characterize the pharmacology of this promising D3 receptor antagonist.

Application Notes and Protocols for Testing Odapipam in Addiction Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of odapipam, a selective dopamine D3 receptor antagonist, in rodent models of addiction. The protocols outlined below are designed to assess the potential of this compound to reduce the rewarding effects of drugs of abuse, decrease drug-seeking behavior, and prevent relapse.

Introduction to this compound and Dopamine D3 Receptors in Addiction

Addiction is a chronic, relapsing brain disorder characterized by compulsive drug seeking and use despite adverse consequences. The mesolimbic dopamine system, particularly the ventral tegmental area (VTA) and the nucleus accumbens (NAc), plays a crucial role in the rewarding effects of drugs of abuse.[1][2] Dopamine D3 receptors are highly expressed in these limbic regions and are implicated in mediating the motivational aspects of drug reward and drug-seeking behaviors.[3][4] Preclinical studies suggest that blockade of D3 receptors can attenuate the reinforcing effects of drugs and reduce the motivation to seek them.[5]

This compound is a selective antagonist of the dopamine D3 receptor. Its mechanism of action involves blocking the signaling of D3 receptors, which are G protein-coupled receptors that signal through Gαi/o to inhibit the production of intracellular cyclic AMP (cAMP). By antagonizing D3 receptors, this compound is hypothesized to reduce the rewarding and motivational salience of addictive substances, thereby decreasing drug self-administration and preventing relapse.

Key Preclinical Models for Evaluating this compound

Three primary behavioral paradigms are essential for evaluating the efficacy of this compound in addiction models:

  • Drug Self-Administration: This "gold standard" model assesses the reinforcing properties of a drug by allowing an animal to learn to perform a specific action (e.g., lever press) to receive a drug infusion. It provides a direct measure of a drug's abuse potential and the motivation to take it.

  • Conditioned Place Preference (CPP): This Pavlovian conditioning paradigm measures the rewarding effects of a drug by associating its effects with a specific environment. An animal's preference for the drug-paired environment is indicative of the drug's rewarding properties.

  • Reinstatement Model of Relapse: This model is used to study the factors that trigger relapse to drug-seeking behavior after a period of abstinence. Reinstatement of drug-seeking can be induced by a priming dose of the drug, drug-associated cues, or stress.

Data Presentation

Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison between treatment groups (e.g., vehicle vs. different doses of this compound).

Table 1: Drug Self-Administration Data

GroupDose of this compound (mg/kg)Number of Active Lever Presses (Mean ± SEM)Number of Inactive Lever Presses (Mean ± SEM)Total Drug Intake (mg/kg; Mean ± SEM)
Vehicle0
This compoundX
This compoundY
This compoundZ

Table 2: Conditioned Place Preference Data

GroupDose of this compound (mg/kg)Time Spent in Drug-Paired Chamber (Pre-test; s; Mean ± SEM)Time Spent in Drug-Paired Chamber (Post-test; s; Mean ± SEM)Preference Score (Post-test - Pre-test; s; Mean ± SEM)
Vehicle0
This compoundX
This compoundY
This compoundZ

Table 3: Reinstatement of Drug-Seeking Data

GroupDose of this compound (mg/kg)Reinstatement TriggerActive Lever Presses during Extinction (Mean ± SEM)Active Lever Presses during Reinstatement Test (Mean ± SEM)
Vehicle0Drug Prime
This compoundXDrug Prime
Vehicle0Cue
This compoundYCue
Vehicle0Stress
This compoundZStress

Experimental Protocols

Protocol 1: Intravenous Drug Self-Administration

This protocol assesses the effect of this compound on the motivation to self-administer a drug of abuse (e.g., cocaine, heroin).

Materials:

  • Standard operant conditioning chambers equipped with two levers (active and inactive), a drug infusion pump, and a cue light.

  • Intravenous catheters.

  • Drug of abuse (e.g., cocaine hydrochloride).

  • This compound.

  • Vehicle solution.

Procedure:

  • Surgery: Surgically implant a chronic indwelling intravenous catheter into the jugular vein of each rat. Allow animals to recover for at least 5-7 days.

  • Acquisition of Self-Administration:

    • Place rats in the operant chambers for daily 2-hour sessions.

    • A press on the active lever results in an intravenous infusion of the drug and the presentation of a conditioned stimulus (e.g., cue light).

    • A press on the inactive lever has no consequence.

    • Continue training until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).

  • This compound Treatment:

    • Once stable self-administration is established, administer this compound (or vehicle) via the appropriate route (e.g., intraperitoneally) at a predetermined time before the self-administration session.

    • Use a within-subjects or between-subjects design to test different doses of this compound.

  • Data Analysis:

    • Record the number of active and inactive lever presses and the total drug intake for each session.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound to the vehicle control.

Protocol 2: Conditioned Place Preference (CPP)

This protocol evaluates the ability of this compound to block the rewarding effects of a drug of abuse.

Materials:

  • A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • Drug of abuse (e.g., morphine).

  • This compound.

  • Vehicle solution.

Procedure:

  • Pre-Conditioning (Habituation):

    • On day 1, place each animal in the central chamber and allow it to freely explore all three chambers for 15-30 minutes.

    • Record the time spent in each chamber to establish baseline preference. An unbiased design is often preferred where animals do not show a significant preference for either conditioning chamber.

  • Conditioning:

    • This phase typically lasts for 4-8 days.

    • On drug conditioning days, administer the drug of abuse and confine the animal to one of the outer chambers for 30-45 minutes.

    • On vehicle conditioning days, administer the vehicle and confine the animal to the opposite outer chamber for the same duration.

    • To test the effect of this compound, administer it prior to the drug of abuse on drug conditioning days.

  • Post-Conditioning (Test):

    • On the test day, place the animal in the central chamber in a drug-free state and allow it to freely explore all three chambers for 15-30 minutes.

    • Record the time spent in each chamber.

  • Data Analysis:

    • Calculate a preference score by subtracting the time spent in the drug-paired chamber during the pre-conditioning phase from the time spent in the same chamber during the post-conditioning test.

    • Compare the preference scores between the vehicle-treated and this compound-treated groups using statistical tests (e.g., t-test or ANOVA).

Protocol 3: Reinstatement of Drug-Seeking

This protocol assesses the potential of this compound to prevent relapse to drug-seeking behavior.

Materials:

  • Operant conditioning chambers as described in Protocol 1.

  • Drug of abuse.

  • This compound.

  • Vehicle solution.

  • Stress-inducing stimulus (e.g., footshock).

Procedure:

  • Acquisition of Self-Administration: Train animals to self-administer a drug as described in Protocol 1.

  • Extinction:

    • Following stable self-administration, begin extinction sessions where active lever presses no longer result in drug infusion or cue presentation.

    • Continue extinction sessions daily until responding on the active lever is significantly reduced (e.g., to less than 25% of the acquisition baseline).

  • Reinstatement Test:

    • Administer this compound or vehicle prior to the reinstatement test.

    • Induce reinstatement using one of the following triggers:

      • Drug-Primed Reinstatement: Administer a non-contingent, small dose of the training drug.

      • Cue-Induced Reinstatement: Present the drug-associated cue (e.g., cue light) contingent on an active lever press, but without drug infusion.

      • Stress-Induced Reinstatement: Expose the animal to a brief, mild stressor (e.g., intermittent footshock) immediately before the test session.

    • Place the animal back in the operant chamber and record the number of active and inactive lever presses.

  • Data Analysis:

    • Compare the number of active lever presses during the reinstatement test between the this compound-treated and vehicle-treated groups using appropriate statistical analyses.

Visualizations

Signaling Pathway of Dopamine D3 Receptor Antagonism

D3_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D3_Receptor D3 Receptor Dopamine->D3_Receptor Binds to G_Protein Gαi/o D3_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects Phosphorylates This compound This compound This compound->D3_Receptor Blocks

Caption: Dopamine D3 receptor signaling and the antagonistic action of this compound.

Experimental Workflow for Preclinical Testing of this compound

Experimental_Workflow cluster_self_admin Self-Administration cluster_cpp Conditioned Place Preference cluster_reinstatement Reinstatement Model SA_Acquisition Acquisition of Drug Self-Administration SA_Treatment This compound/Vehicle Treatment SA_Acquisition->SA_Treatment SA_Test Self-Administration Test Session SA_Treatment->SA_Test CPP_PreTest Pre-Conditioning (Baseline Preference) CPP_Conditioning Conditioning with Drug + this compound/Vehicle CPP_PreTest->CPP_Conditioning CPP_PostTest Post-Conditioning Test CPP_Conditioning->CPP_PostTest R_Acquisition Acquisition of Drug Self-Administration R_Extinction Extinction of Responding R_Acquisition->R_Extinction R_Treatment This compound/Vehicle Treatment R_Extinction->R_Treatment R_Test Reinstatement Test (Drug, Cue, or Stress) R_Treatment->R_Test

Caption: Workflow for evaluating this compound in addiction models.

Logical Relationship of D3 Antagonism and Behavioral Outcomes

Logical_Relationship This compound This compound D3_Blockade Dopamine D3 Receptor Blockade This compound->D3_Blockade Reduced_Reward Reduced Drug Reward Salience D3_Blockade->Reduced_Reward Reduced_Motivation Decreased Motivation for Drug-Seeking D3_Blockade->Reduced_Motivation Reduced_SelfAdmin Decreased Drug Self-Administration Reduced_Reward->Reduced_SelfAdmin Blocked_CPP Blocked Conditioned Place Preference Reduced_Reward->Blocked_CPP Reduced_Motivation->Reduced_SelfAdmin Attenuated_Reinstatement Attenuated Reinstatement of Drug-Seeking Reduced_Motivation->Attenuated_Reinstatement

Caption: Hypothesized effects of this compound on addiction-related behaviors.

References

Measuring Odapipam and Its Metabolites in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the measurement of odapipam and its metabolites in biological samples. While this compound is a research compound with limited publicly available data on its bioanalysis, this guide synthesizes known information about its metabolism and outlines a comprehensive strategy for developing and validating a quantitative method using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols provided are based on established principles of bioanalytical method validation and are intended to serve as a robust starting point for researchers.

Introduction to this compound and its Metabolism

This compound is a selective dopamine D1 receptor antagonist. Understanding its metabolic fate is crucial for preclinical and clinical pharmacokinetic and pharmacodynamic studies. In-vitro studies using rat liver microsomes have identified five primary metabolites of this compound. These metabolites are formed through common metabolic pathways, including N-demethylation, hydroxylation, and dehydrogenation.

Metabolic Pathway of this compound

The metabolism of this compound primarily involves Phase I reactions. The identified metabolites suggest the following biotransformation pathways:

  • N-demethylation: Removal of the methyl group from the tertiary amine.

  • Hydroxylation: Addition of a hydroxyl group to the this compound molecule at two different locations (1-hydroxy and 3'-hydroxy).

  • Dehydrogenation: Removal of hydrogen atoms from the dihydrobenzofuran moiety.

These metabolic transformations are depicted in the signaling pathway diagram below.

Odapipam_Metabolism cluster_metabolites Phase I Metabolites This compound This compound N_desmethyl N-desmethyl-odapipam This compound->N_desmethyl N-demethylation hydroxy_1 1-hydroxy-odapipam This compound->hydroxy_1 Hydroxylation hydroxy_3_iso1 3'-hydroxy-odapipam (isomer 1) This compound->hydroxy_3_iso1 Hydroxylation hydroxy_3_iso2 3'-hydroxy-odapipam (isomer 2) This compound->hydroxy_3_iso2 Hydroxylation dehydrogenated Dehydrogenated this compound This compound->dehydrogenated Dehydrogenation

Figure 1: Proposed metabolic pathway of this compound.

Quantitative Analysis by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like this compound and its metabolites in complex biological matrices due to its high sensitivity, selectivity, and specificity. A validated LC-MS/MS method is essential for reliable pharmacokinetic and toxicokinetic studies.

Principles of the Method

The method involves the extraction of this compound and its metabolites from a biological sample, followed by chromatographic separation and detection by a mass spectrometer. An internal standard (IS), a structurally similar compound (e.g., a deuterated analog of this compound), is added to the sample at a known concentration to correct for variability during sample processing and analysis. Quantification is achieved by comparing the peak area ratio of the analyte to the IS against a calibration curve.

Experimental Protocols

The following sections detail the steps for sample preparation, LC-MS/MS analysis, and method validation.

Sample Preparation

The choice of sample preparation technique depends on the biological matrix (e.g., plasma, urine, tissue homogenate) and the physicochemical properties of the analytes. The goal is to remove interfering substances and concentrate the analytes of interest.

Protocol 1: Protein Precipitation (for Plasma or Serum)

This is a simple and rapid method suitable for high-throughput analysis.

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) (for Plasma, Serum, or Urine)

SPE provides a cleaner extract than protein precipitation, which can be beneficial for achieving lower limits of quantification.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Pre-treat 200 µL of the biological sample by adding 200 µL of 4% phosphoric acid in water and the internal standard.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (PPT or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Figure 2: General experimental workflow for the analysis of this compound metabolites.
LC-MS/MS Parameters

The following are suggested starting parameters that should be optimized for the specific instrumentation used.

Table 1: Suggested LC-MS/MS Parameters

ParameterSuggested Condition
LC System
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientStart with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) TransitionsTo be determined by infusing standard solutions of this compound and its metabolites. Select the precursor ion (Q1) and the most abundant product ion (Q3).
Dwell Time100 ms per transition
Source Temperature500°C
IonSpray Voltage5500 V
Method Validation

A bioanalytical method must be validated to ensure its reliability. The validation should be performed according to regulatory guidelines (e.g., FDA, EMA). The key validation parameters are summarized in the table below.

Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks at the retention time of the analyte and IS in blank biological matrix.
Linearity and Range The concentration range over which the method is accurate and precise.A calibration curve with at least six non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Accuracy within ±20% of the nominal concentration and precision (CV) ≤ 20%.
Accuracy The closeness of the measured concentration to the true concentration.For quality control (QC) samples at low, medium, and high concentrations, the mean concentration should be within ±15% of the nominal value.
Precision The degree of scatter between a series of measurements.For QC samples, the coefficient of variation (CV) should not exceed 15%.
Recovery The efficiency of the extraction procedure.Consistent and reproducible recovery is more important than high recovery.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte.The CV of the IS-normalized matrix factor should be ≤ 15%.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentrations should be within ±15% of the nominal concentrations under the tested conditions (e.g., freeze-thaw, short-term, long-term).

Data Presentation

All quantitative data from the method validation should be summarized in tables for easy comparison and assessment of the method's performance.

Table 3: Hypothetical Validation Summary for this compound in Human Plasma

Validation ParameterThis compoundN-desmethyl-odapipam1-hydroxy-odapipam
Linearity Range (ng/mL) 0.1 - 1000.1 - 1000.2 - 200
Correlation Coefficient (r²) > 0.995> 0.995> 0.994
LLOQ (ng/mL) 0.10.10.2
Accuracy at LLOQ (%) 95.5 - 108.292.1 - 110.590.5 - 112.3
Precision at LLOQ (CV%) < 10< 12< 15
Intra-day Accuracy (QC samples, %) 96.2 - 105.894.5 - 107.192.8 - 109.4
Intra-day Precision (QC samples, CV%) < 8< 9< 11
Inter-day Accuracy (QC samples, %) 97.1 - 104.595.3 - 106.993.5 - 108.7
Inter-day Precision (QC samples, CV%) < 9< 10< 13
Mean Recovery (%) 85.281.778.9
Matrix Effect (CV%) < 7< 9< 10

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally during method validation.

Conclusion

This document provides a comprehensive framework for the measurement of this compound and its metabolites in biological samples. While a specific, validated LC-MS/MS method for this compound is not publicly available, the provided protocols for sample preparation, instrumental analysis, and method validation, based on established scientific principles, offer a solid foundation for researchers to develop a robust and reliable quantitative assay. The successful implementation of such a method is critical for advancing the understanding of the pharmacokinetics and metabolism of this compound in drug development.

Troubleshooting & Optimization

Technical Support Center: Enhancing Odapipam Solubility for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of Odapipam for in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental setup.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

This compound is reported to be soluble in Dimethyl Sulfoxide (DMSO).[1] While DMSO is a powerful solvent, its use in in vivo studies, particularly at higher concentrations, can be limited by potential toxicity. Therefore, exploring alternative formulation strategies is often necessary for safe and effective administration in animal models.

Q2: My this compound formulation is precipitating upon dilution in aqueous media. What can I do?

Precipitation of a poorly soluble compound upon dilution in the aqueous environment of the bloodstream or gastrointestinal tract is a common challenge.[2] Here are several strategies to address this issue:

  • Optimize Your Co-solvent System: Consider using a different co-solvent or adjusting the concentration of your current one.[2]

  • Incorporate a Precipitation Inhibitor: Certain polymers can help maintain the drug in a supersaturated state in vivo.

  • Switch Formulation Type: If a solution-based formulation is problematic, a suspension or a lipid-based formulation may be more suitable as the drug is not initially in a dissolved state.[2]

Q3: What are the primary strategies for formulating poorly soluble compounds like this compound for in vivo studies?

Common approaches to enhance the solubility and bioavailability of poorly soluble drugs include:

  • Solutions: Utilizing co-solvents, adjusting pH, or employing complexing agents to fully dissolve the compound.[2]

  • Suspensions: Dispersing the solid drug in a liquid vehicle, often with the aid of suspending and wetting agents.

  • Solid Dispersions: Dispersing this compound in a solid polymer matrix to improve its dissolution rate.

  • Lipid-Based Drug Delivery Systems (LBDDS): Dissolving the compound in lipids, oils, or surfactants to enhance absorption.

Troubleshooting Guide

Issue: Difficulty Dissolving this compound in a Vehicle Suitable for In Vivo Administration

Initial Assessment Workflow

G cluster_0 cluster_1 Formulation Decision cluster_2 Advanced Formulation Options cluster_3 start Start: this compound Powder solubility_screen Perform Solubility Screen in Pharmaceutically Acceptable Vehicles start->solubility_screen is_soluble Is this compound sufficiently soluble in a simple vehicle (e.g., saline, PBS)? solubility_screen->is_soluble solution_formulation Proceed with Simple Solution Formulation is_soluble->solution_formulation Yes complex_formulation Explore Advanced Formulation Strategies is_soluble->complex_formulation No end End: In Vivo Ready Formulation solution_formulation->end cosolvent Co-solvent Systems (e.g., PEG, Propylene Glycol) complex_formulation->cosolvent suspension Suspensions (with wetting/suspending agents) complex_formulation->suspension lipid Lipid-Based Formulations (e.g., MCT, Corn Oil) complex_formulation->lipid cosolvent->end suspension->end lipid->end

Caption: Decision-making workflow for selecting a suitable formulation for this compound.

Common Excipients for Enhancing Solubility

The selection of appropriate excipients is critical for successful formulation development. The following table summarizes common solubilizing agents and their functions.

Excipient TypeExamplesPrimary FunctionConsiderations
Co-solvents Polyethylene glycol (PEG), Propylene glycol (PG), EthanolIncrease the solvent capacity of the vehicle.Potential for toxicity at high concentrations.
Surfactants Polysorbate 80 (Tween® 80), Cremophor® ELEnhance wetting and form micelles to solubilize the compound.Can cause gastrointestinal irritation at higher concentrations.
Lipids/Oils Medium-chain triglycerides (MCT), Corn oil, Sesame oilDissolve lipophilic compounds.Well-tolerated and form the basis of lipid-based formulations.
Complexing Agents CyclodextrinsForm inclusion complexes to increase aqueous solubility.The stoichiometry of the complex is important for efficacy.
Suspending Agents Hydroxypropyl methylcellulose (HPMC), Carboxymethyl cellulose (CMC)Increase viscosity to prevent settling of solid particles in suspensions.Can affect the release rate of the drug.
Wetting Agents Docusate sodium, PoloxamersReduce the interfacial tension between the solid drug and the liquid vehicle.Important for creating uniform suspensions.

Experimental Protocols

Protocol 1: Screening for Suitable Solubilizing Excipients

Objective: To identify a single excipient or a combination of excipients that can effectively solubilize this compound for a target concentration.

Materials:

  • This compound

  • A selection of co-solvents (e.g., PEG 400, Propylene Glycol)

  • A selection of surfactants (e.g., Tween® 80, Cremophor® EL)

  • A selection of lipids/oils (e.g., MCT oil, Corn oil)

  • Vehicle (e.g., water, saline, phosphate-buffered saline)

  • Vials, magnetic stirrer, vortex mixer

  • Analytical method for quantifying this compound (e.g., HPLC-UV)

Methodology:

  • Prepare stock solutions of each excipient in the chosen vehicle at various concentrations (e.g., 5%, 10%, 20% v/v).

  • Add a pre-weighed amount of this compound to a known volume of each excipient solution to achieve the target concentration.

  • Vortex and/or stir the mixtures at a controlled temperature for a set period (e.g., 24 hours) to reach equilibrium.

  • Visually inspect each sample for undissolved particles.

  • For samples that appear to be solutions, centrifuge or filter to remove any undissolved material.

  • Quantify the concentration of dissolved this compound in the supernatant/filtrate using a validated analytical method.

  • Compare the solubility of this compound in each excipient system to identify the most effective solubilizing agents.

Protocol 2: Preparation of a Suspension for Oral Gavage

Objective: To prepare a homogenous suspension of this compound for oral administration.

Materials:

  • This compound (micronized, if available)

  • Vehicle (e.g., 0.5% HPMC in water)

  • Wetting agent (e.g., 0.1% Tween® 80)

  • Mortar and pestle, homogenizer, or magnetic stirrer

Methodology:

  • Weigh the required amount of this compound.

  • In a mortar, add a small amount of the wetting agent to the this compound powder and triturate to form a smooth paste. This step is crucial to ensure particles are adequately wetted and to prevent clumping.

  • Gradually add the vehicle while continuously mixing to form a uniform suspension.

  • Transfer the suspension to a suitable container and use a homogenizer or magnetic stirrer to ensure a consistent dispersion.

  • Visually inspect for homogeneity before each dose administration. If the suspension is prone to settling, ensure continuous stirring during dosing.

Signaling Pathway and Experimental Workflow Visualization

D1_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling D1R Dopamine D1 Receptor G_protein Gs Protein D1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates downstream Downstream Cellular Effects DARPP32->downstream Dopamine Dopamine Dopamine->D1R Activates This compound This compound This compound->D1R Antagonizes

References

Technical Support Center: Optimizing Odapipam Dosage to Avoid Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of odapipam in experimental settings to minimize off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound, also known as SCH 39166, is a selective antagonist of the dopamine D1 receptor.[1][2] Its on-target effect is the blockade of D1 receptor signaling, which is mediated through the Gαs/olfactory G-protein, leading to a decrease in cyclic AMP (cAMP) production and subsequent downstream signaling cascades.

Q2: What are the known on-target effects of this compound in preclinical models?

In preclinical studies, this compound has been shown to inhibit conditioned avoidance responding in rats and squirrel monkeys, a classic test for antipsychotic-like activity.[1] It also antagonizes apomorphine-induced stereotypy in rats.[1] These effects are consistent with the blockade of dopamine D1 receptors in the brain.

Q3: What are the potential off-target effects of this compound?

This compound exhibits high selectivity for the D1-like family of dopamine receptors (D1 and D5) over the D2-like family (D2, D3, and D4).[3] However, at higher concentrations, it can interact with other receptors. The most well-characterized potential off-target interaction is with the serotonin 5-HT1C receptor, although its affinity for this receptor is significantly lower than for the D1 receptor.

Q4: How can I minimize the risk of off-target effects in my experiments?

The primary strategy to avoid off-target effects is to use the lowest effective dose of this compound that achieves the desired on-target effect. This requires careful dose-response studies in your specific experimental model. It is also crucial to consider the pharmacokinetic properties of the drug, such as its elimination half-life, when designing your dosing regimen.

Q5: What were the observed side effects of this compound in human clinical trials?

In an early clinical trial in patients with schizophrenia, doses of this compound were escalated from 10 to 100 mg twice daily. Side effects at these doses included agitation, akathisia (a movement disorder), and emesis (vomiting). In a study on patients with Lesch-Nyhan disease, sedation was the most common dose-limiting side effect.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Lack of expected on-target effect (e.g., no inhibition of a D1-mediated behavior). Insufficient Dose: The administered dose of this compound may be too low to achieve adequate D1 receptor occupancy.Perform a dose-response study to determine the minimal effective dose in your model system. Refer to published preclinical data for starting dose ranges (e.g., 1.78 mg/kg p.o. in squirrel monkeys for conditioned avoidance).
Poor Bioavailability: The route of administration or vehicle may not be optimal, leading to poor absorption.Review the formulation and administration protocol. Consider pharmacokinetic studies to measure plasma and brain concentrations of this compound.
Unexpected behavioral or physiological effects not consistent with D1 receptor blockade. Off-Target Effects: The dose of this compound may be too high, leading to binding at other receptors (e.g., 5-HT1C).Reduce the dose of this compound. If the unexpected effect persists at the minimal effective dose for the on-target effect, consider using a more selective D1 antagonist if available.
Metabolite Effects: A metabolite of this compound may have its own pharmacological activity.This is less characterized for this compound, but it is a possibility for any drug. Advanced pharmacokinetic and metabolic studies may be necessary to investigate this.
High variability in experimental results between subjects. Pharmacokinetic Variability: Individual differences in drug absorption, distribution, metabolism, and excretion can lead to variable drug exposure.Ensure consistent administration procedures. If possible, measure plasma concentrations of this compound to correlate with observed effects.
Pharmacodynamic Variability: Differences in receptor density or downstream signaling pathways between subjects can lead to varied responses.Increase the sample size of your study to account for biological variability.
Observation of extrapyramidal side effects (EPS) such as catalepsy. High Dose/Off-Target Effects: While this compound has a low propensity for EPS at therapeutic doses due to its D1 selectivity, very high doses could potentially induce motor side effects.This is unexpected for this compound. Verify the dose and confirm the identity and purity of your this compound supply. Reduce the dose and monitor for resolution of the effect.

Data Summary Tables

Table 1: this compound (SCH 39166) In Vitro Binding Affinities (Ki in nM)

ReceptorKi (nM)Reference
Dopamine D13.6
Dopamine D2> 1000
Dopamine D3Low Affinity
Dopamine D4Low Affinity
Dopamine D5High Affinity
Serotonin 5-HT2> 300
Serotonin 5-HT1C1327

Table 2: this compound (SCH 39166) In Vivo Preclinical Dosages and Effects

SpeciesAssayRouteMinimal Effective DoseKey ObservationReference
RatConditioned Avoidancep.o.10 mg/kgInhibition of avoidance response
Squirrel MonkeyConditioned Avoidancep.o.1.78 mg/kgInhibition of avoidance response
RatApomorphine-induced Stereotypyp.o.10 mg/kgAntagonism of stereotypy
RatCatalepsys.c.Not cataleptic at 0.25 & 2.5 mg/kgLack of extrapyramidal side effects

Key Experimental Protocols

Receptor Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D1 receptor and potential off-target receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., human D1, D2, 5-HT2A, etc.).

  • Radioligand: Select a suitable radiolabeled ligand with high affinity and selectivity for the target receptor (e.g., [³H]SCH 23390 for the D1 receptor).

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and a range of concentrations of this compound.

  • Equilibrium: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (cAMP Accumulation)

Objective: To determine the functional potency (IC50) of this compound in inhibiting D1 receptor-mediated signaling.

Methodology:

  • Cell Culture: Culture a cell line expressing the dopamine D1 receptor (e.g., HEK293 or CHO cells).

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with serum-free media and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Antagonist Treatment: Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of a D1 receptor agonist (e.g., dopamine or SKF-82958) to stimulate cAMP production.

  • Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Measure the cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis: Plot the cAMP concentration against the concentration of this compound. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-stimulated cAMP production.

Visualizations

Dopamine_D1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Activates This compound This compound This compound->D1R Blocks G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response

Caption: On-target signaling pathway of the Dopamine D1 receptor and the inhibitory action of this compound.

Experimental_Workflow_Dosage_Optimization cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Preclinical Testing cluster_analysis Data Analysis & Dose Selection Binding Receptor Binding Assays (Determine Ki for D1 and off-targets) Functional Functional Assays (Determine IC50 for D1 antagonism) Binding->Functional Inform PK Pharmacokinetic Studies (Determine dose-exposure relationship) Functional->PK Guide Dose_Response Dose-Response Studies (On-target efficacy) PK->Dose_Response Off_Target_Eval Off-Target Assessment (Behavioral side effects, etc.) Dose_Response->Off_Target_Eval Therapeutic_Window Determine Therapeutic Window (Efficacious dose vs. side-effect dose) Off_Target_Eval->Therapeutic_Window

Caption: Logical workflow for optimizing this compound dosage from in vitro characterization to in vivo testing.

Troubleshooting_Logic Start Experiment with this compound Expected_Effect Expected On-Target Effect Observed? Start->Expected_Effect Unexpected_Effect Unexpected Effects Observed? Expected_Effect->Unexpected_Effect Yes Increase_Dose Increase Dose (Check PK/Bioavailability) Expected_Effect->Increase_Dose No Success Experiment Successful (Proceed with current dosage) Unexpected_Effect->Success No Reduce_Dose Reduce Dose (Assess off-target binding) Unexpected_Effect->Reduce_Dose Yes Increase_Dose->Start Reduce_Dose->Start Re_evaluate Re-evaluate Model/Compound Reduce_Dose->Re_evaluate If problem persists at minimal effective dose

Caption: A decision-making flowchart for troubleshooting common issues during this compound experiments.

References

Technical Support Center: Synthesis of Odapipam Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of odapipam and its derivatives. It addresses common challenges encountered during key synthetic steps.

Troubleshooting Guides & FAQs

This section provides solutions to specific issues that may arise during the synthesis of this compound derivatives, presented in a question-and-answer format.

Question 1: My Pictet-Spengler reaction to form the tetrahydroisoquinoline precursor is giving a low yield. What are the critical parameters to investigate?

Answer: The Pictet-Spengler reaction is a foundational step for building the core structure of many this compound analogs. Low yields often stem from suboptimal reaction conditions. Here are key areas to troubleshoot:

  • Acid Catalyst: This reaction is typically acid-catalyzed to form the reactive iminium ion intermediate.[1] The choice and concentration of the acid (e.g., HCl, TFA) are critical. If yields are poor, consider screening different acids and optimizing their concentration. For less activated aromatic rings, stronger acids or superacids may be required.[2][3]

  • Reaction Temperature: Heating is often necessary, but excessive temperatures can lead to decomposition. Experiment with a temperature gradient to find the optimal balance for your specific substrates.

  • Solvent: Protic solvents are traditionally used, but aprotic media have been shown to provide superior yields in some cases.[1] Ensure your starting materials are fully soluble in the chosen solvent.

  • Substrate Electronics: The reaction works best with electron-rich β-arylethylamines.[3] If your substrate has electron-withdrawing groups, the reaction will be more challenging and may require harsher conditions.

Question 2: I'm struggling with the Buchwald-Hartwig amination step to couple the arylpiperazine moiety. What are the most common reasons for failure or low yield?

Answer: The Buchwald-Hartwig amination is a powerful method for forming the C-N bond between the azepine core and the arylpiperazine side chain, but it is a sensitive reaction. Common issues include:

  • Atmosphere Control: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are properly degassed and anhydrous.

  • Ligand Choice: The choice of phosphine ligand is crucial and substrate-dependent. Bulky, electron-rich ligands (e.g., XPhos, SPhos, BINAP) are often required to promote both oxidative addition and reductive elimination steps. If one ligand gives poor results, screening a panel of different ligands is a standard troubleshooting step.

  • Base Selection: The base is critical, and common choices include sodium tert-butoxide (NaOtBu), lithium hexamethyldisilazide (LHMDS), and cesium carbonate (Cs2CO3). Strong bases like NaOtBu often lead to faster reactions but can be incompatible with sensitive functional groups. Weaker bases like carbonates offer better functional group tolerance but may require higher temperatures or longer reaction times.

  • Side Reactions: A competing side reaction is the hydrodehalogenation of the aryl halide starting material. Amines with β-hydrogens can also be problematic due to potential β-hydride elimination. If you suspect side reactions, analyzing the crude reaction mixture by LC-MS can help identify byproducts and guide optimization.

Question 3: How can I avoid side products during my synthesis?

Answer: Unwanted side products can arise from several sources. For instance, in a Buchwald-Hartwig coupling, you might observe products from the reaction of the amine with the phenol group if both are present and unprotected. Key strategies to minimize side products include:

  • Protecting Groups: Protect sensitive functional groups that could compete in the reaction. For example, protect a phenol as a TBDMS ether or an amine as a Boc carbamate.

  • Reaction Conditions: Optimize conditions to favor the desired reaction. Lowering the temperature can sometimes increase selectivity.

  • Catalyst and Ligand Screening: The choice of catalyst and ligand can influence the regioselectivity of a reaction, potentially minimizing side product formation.

Troubleshooting Workflow for Buchwald-Hartwig Amination

G start Low Yield or No Reaction check_atmosphere Verify Inert Atmosphere (Ar/N2) and Anhydrous Conditions start->check_atmosphere check_atmosphere->start Issue Found & Fixed check_reagents Check Reagent Purity (Aryl Halide, Amine, Base) check_atmosphere->check_reagents Atmosphere OK check_reagents->start Issue Found & Fixed screen_ligands Screen Different Phosphine Ligands check_reagents->screen_ligands Reagents Pure screen_bases Screen Different Bases (e.g., NaOtBu, LHMDS, Cs2CO3) screen_ligands->screen_bases No Improvement success Yield Improved screen_ligands->success Improvement optimize_temp Optimize Reaction Temperature & Time screen_bases->optimize_temp No Improvement screen_bases->success Improvement analyze_crude Analyze Crude Mixture (LC-MS) for Side Products optimize_temp->analyze_crude No Improvement optimize_temp->success Improvement analyze_crude->screen_ligands Side Rxn Identified failure Consult Specialist analyze_crude->failure Problem Unresolved

Caption: A logical workflow for troubleshooting a problematic Buchwald-Hartwig reaction.

Quantitative Data Summary

Optimizing a cross-coupling reaction often involves screening multiple parameters. The following table summarizes the optimization of a model Buchwald-Hartwig amination using DBU as a soluble base, demonstrating the impact of catalyst and solvent choice on product yield.

Table 1: Optimization of a Model Buchwald-Hartwig Amination Reaction Conditions: 1 eq of aryl halide, 1 eq of amine, 2 eq of DBU, 140 °C.

EntryPd Source (mol%)Ligand (mol%)SolventYield (%)
1Pd₂(dba)₃ (2.5)XantPhos (7.5)DMF55
2Pd(OAc)₂ (5)XantPhos (7.5)DMF62
3[Pd(Allyl)Cl]₂ (2.5)XantPhos (7.5)DMF71
4[Pd(Cinnamyl)Cl]₂ (2.5)XantPhos (7.5)Dioxane75
5[Pd(Cinnamyl)Cl]₂ (2.5)XantPhos (7.5)PhMe82
6[Pd(Cinnamyl)Cl]₂ (1.5)XantPhos (6.0)PhMe87

(Data synthesized from Kashani, S. K., et al., ChemRxiv, for illustrative purposes.)

Key Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

This protocol describes a general method for the palladium-catalyzed coupling of an aryl bromide with a secondary cyclic amine (e.g., arylpiperazine).

  • Reagents and Materials:

    • Aryl bromide (1.0 equiv)

    • Amine (1.2 - 1.5 equiv)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

    • Phosphine ligand (e.g., BINAP, XantPhos, 2-10 mol%)

    • Base (e.g., NaOtBu, Cs₂CO₃, 2.0 equiv)

    • Anhydrous, degassed toluene (or dioxane)

    • Inert atmosphere glovebox or Schlenk line

  • Procedure:

    • In a glovebox, add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction vessel equipped with a magnetic stir bar.

    • Add the aryl bromide and the anhydrous, degassed solvent.

    • Begin stirring the mixture, then add the amine.

    • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel.

Signaling Pathway of D₂/D₃ Receptor Antagonists

This compound and its derivatives function as antagonists at dopamine D₂ and D₃ receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the enzyme adenylyl cyclase via an inhibitory G-protein (Gαi/o). This leads to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist like this compound blocks this action, preventing the dopamine-induced decrease in cAMP.

D2_D3_Signaling cluster_membrane Cell Membrane D2R D2/D3 Receptor G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine (Agonist) Dopamine->D2R Activates This compound This compound (Antagonist) This compound->D2R Blocks ATP ATP Downstream Inhibition of Downstream Signaling (e.g., PKA) cAMP->Downstream

Caption: Antagonism of the D₂/D₃ receptor signaling pathway by an this compound derivative.

References

Technical Support Center: Interpreting Ambiguous Results from Dopamine D1 Receptor Antagonist Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a compound named "odapipam" is not available in the public domain. The following technical support guide has been created using the well-characterized dopamine D1 receptor antagonist, SCH23390 , as a representative example to illustrate the requested format and content. Researchers working with novel compounds should adapt these guidelines based on their specific experimental observations.

This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions (FAQs) to help interpret ambiguous results from experiments involving dopamine D1 receptor antagonists.

Frequently Asked Questions (FAQs)

Q1: My D1 antagonist shows partial agonism at high concentrations in a cAMP assay. Is this expected?

A1: This can occur and may be indicative of several factors. Some compounds reported as antagonists can exhibit partial agonism, particularly at concentrations significantly higher than their Ki for the D1 receptor. This could be due to the stabilization of a receptor conformation that allows for a low level of Gs/olf-protein activation.[1][2] It is also crucial to rule out experimental artifacts, such as off-target effects on other receptors that may positively couple to adenylyl cyclase. A thorough characterization of the compound's selectivity profile is recommended.

Q2: I'm observing inconsistent results between my in vitro binding affinity and my cell-based functional assays. What could be the cause?

A2: Discrepancies between binding and functional assays are not uncommon. Several factors can contribute to this:

  • Receptor Environment: The lipid bilayer and interacting proteins in a cell-based assay can alter the receptor's conformation and, consequently, the ligand's binding and functional potency.

  • G-Protein Coupling Efficiency: The efficiency of the D1 receptor coupling to Gs/olf proteins can vary between cell lines, influencing the functional output.[1][3]

  • Assay Conditions: Differences in temperature, pH, and buffer composition between the binding and functional assays can affect ligand-receptor interactions.

  • "Silent" Antagonism: The compound may be a "silent" antagonist, meaning it has high affinity but does not alter the basal activity of the receptor, which can sometimes be challenging to detect in functional assays with low basal signaling.

Q3: My D1 antagonist is not producing the expected behavioral effects in an animal model, despite good in vitro potency. What should I investigate?

A3: A lack of in vivo efficacy can stem from several factors beyond receptor affinity:

  • Pharmacokinetics: The compound may have poor absorption, rapid metabolism, or be subject to efflux transporters at the blood-brain barrier, preventing it from reaching the target tissue in sufficient concentrations.

  • Off-Target Effects: The compound may interact with other receptors in vivo that produce confounding or opposing behavioral effects.[4]

  • Receptor Subtype Specificity: While often referred to as D1 antagonists, many compounds also have an affinity for the D5 receptor, which is also D1-like. The differential expression and function of D1 and D5 receptors in various brain regions could lead to unexpected behavioral outcomes.

  • Animal Model Specifics: The specific strain, age, and sex of the animals, as well as the behavioral paradigm itself, can all influence the outcome.

Troubleshooting Ambiguous Results

Scenario 1: Unexpected Increase in cAMP Levels with a D1 Antagonist

If you observe an increase in cyclic AMP (cAMP) with your putative D1 antagonist, consider the following troubleshooting steps.

Troubleshooting Workflow for Unexpected cAMP Increase

G A Unexpected cAMP increase observed with antagonist B Is the compound pure? A->B C Purify compound and re-run assay B->C No D Does the effect persist in the presence of a known D1 antagonist (e.g., SCH23390)? B->D Yes E Off-target effect likely. Screen against a panel of GPCRs. D->E Yes F Is the effect cell-line specific? D->F No G Investigate cell line for expression of other receptors. F->G Yes H Possible partial agonism or inverse agonism at a constitutively active off-target receptor. F->H No

Caption: Troubleshooting logic for an unexpected cAMP increase.

Scenario 2: Discrepancy Between In Vitro and In Vivo Results

When a potent in vitro D1 antagonist fails to show efficacy in vivo, a systematic investigation is required.

Quantitative Data Comparison: Hypothetical D1 Antagonist "Compound-X"

ParameterIn Vitro ResultIn Vivo ObservationPotential Implication
D1 Receptor Binding (Ki) 5 nMNo behavioral change at 10 mg/kgPoor brain penetration or rapid metabolism.
cAMP Inhibition (IC50) 20 nMNo effect on dopamine-agonist induced hyperlocomotion.Pharmacokinetic issue or off-target effect masking D1 antagonism.
D2 Receptor Binding (Ki) >10,000 nMN/AHigh selectivity for D1 over D2.
hERG Channel Block (IC50) >30,000 nMN/ALow risk of cardiotoxicity.

Detailed Experimental Protocols

Radioligand Binding Assay for D1 Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D1 receptor.

Materials:

  • Membranes from cells expressing human D1 receptors (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]SCH23390.

  • Non-specific binding control: 10 µM (+)-Butaclamol.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compound at various concentrations.

Procedure:

  • Prepare dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, [³H]SCH23390 (at a concentration near its Kd), and either the test compound, buffer (for total binding), or (+)-butaclamol (for non-specific binding).

  • Incubate at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay (Functional Antagonism)

Objective: To measure the ability of a test compound to inhibit dopamine-induced cAMP production.

Materials:

  • HEK293 cells stably expressing the human D1 receptor.

  • Dopamine (as the agonist).

  • Test compound.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Plate the D1-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with the test compound at various concentrations for 15-30 minutes in the presence of a phosphodiesterase inhibitor.

  • Stimulate the cells with a fixed concentration of dopamine (typically the EC80) for 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the test compound concentration to determine the IC50.

Experimental Workflow for D1 Antagonist Characterization

G A Compound Synthesis and Purification B Primary Screen: D1 Receptor Binding Assay A->B C Secondary Screen: cAMP Functional Assay B->C D Selectivity Profiling: (D2, D5, 5-HT receptors, etc.) C->D E In Vivo PK/PD Studies: (Brain Penetration, Half-life) D->E F Behavioral Efficacy Models: (e.g., Catalepsy, Locomotor Activity) E->F

Caption: A typical workflow for characterizing a novel D1 antagonist.

Signaling Pathways

The canonical signaling pathway for the dopamine D1 receptor involves the activation of the Gs/olf protein, leading to the production of cAMP. D1 antagonists block this pathway by preventing dopamine from binding and activating the receptor.

Dopamine D1 Receptor Signaling Pathway

G cluster_membrane Cell Membrane D1R D1 Receptor Gs Gs/olf Protein D1R->Gs AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates Dopamine Dopamine Dopamine->D1R Activates Antagonist D1 Antagonist (e.g., SCH23390) Antagonist->D1R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: Canonical D1 receptor signaling and point of antagonist action.

References

Technical Support Center: Addressing Poor Bioavailability of Odapipam in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor bioavailability of odapipam in rodent models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern in rodent studies?

Q2: What are the primary factors that can contribute to the poor bioavailability of a compound like this compound in rodents?

The poor bioavailability of an orally administered compound in rodents can be attributed to several factors:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.

  • Low Permeability: The compound may not efficiently cross the intestinal membrane to enter the bloodstream.

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver or gut wall before reaching systemic circulation. Studies have shown that this compound is metabolized by rat liver microsomes, indicating that this is a potential contributor to its bioavailability profile.[2]

  • Efflux Transporters: The compound may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein.

Q3: What are the initial steps to investigate the cause of poor bioavailability?

A systematic approach is recommended:

  • Physicochemical Characterization: Determine the aqueous solubility of this compound at different pH values and its lipophilicity (LogP/LogD).

  • In Vitro Permeability Assays: Use models like Caco-2 or PAMPA to assess its intestinal permeability.

  • Metabolic Stability Assays: Evaluate the stability of this compound in liver microsomes or hepatocytes from the rodent species being used.

  • Pilot Pharmacokinetic (PK) Study: Conduct a pilot PK study with a simple formulation (e.g., suspension in water with a wetting agent) to confirm the low bioavailability and obtain baseline data.

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and address the poor bioavailability of this compound in your rodent experiments.

Step 1: Initial Assessment and Baseline Establishment

Before attempting to improve bioavailability, it is crucial to have a clear understanding of the baseline pharmacokinetics of this compound in your chosen rodent model.

  • Protocol: Administer this compound as a simple suspension (e.g., in 0.5% methylcellulose or carboxymethylcellulose) via oral gavage. Include an intravenous (IV) administration group to determine the absolute bioavailability.

  • Expected Outcome: This will provide baseline values for key pharmacokinetic parameters such as Cmax, Tmax, AUC, and absolute bioavailability (F%). If F% is low (typically <10%), this confirms a bioavailability issue.

Step 2: Formulation Development to Enhance Solubility

If poor solubility is suspected to be the primary reason for low bioavailability, various formulation strategies can be employed.

  • Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.

    • Micronization: Techniques like jet milling can reduce particle size to the micron range.

    • Nanonization: Creating a nanosuspension through methods like wet milling or high-pressure homogenization can significantly improve the dissolution rate.

  • Solubilizing Excipients:

    • Co-solvents: Using a mixture of water-miscible solvents like polyethylene glycol (PEG) 300 or 400, propylene glycol, or ethanol can increase solubility. However, precipitation upon dilution in the gut can be a concern.

    • Surfactants: Surfactants like Tween 80 or Cremophor EL can form micelles that encapsulate the drug, increasing its solubility.

    • Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with this compound, enhancing its aqueous solubility.

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can improve absorption. These can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS).

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can lead to higher apparent solubility and dissolution rates.

Step 3: Addressing Permeability and Metabolism Issues

If formulation strategies targeting solubility do not sufficiently improve bioavailability, permeability and metabolism should be investigated more closely.

  • Permeation Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium. However, their use must be carefully evaluated for potential toxicity.

  • Inhibition of First-Pass Metabolism: Co-administration of an inhibitor of the primary metabolizing enzymes (e.g., cytochrome P450 inhibitors) can increase bioavailability. This is often used as a research tool to understand the contribution of first-pass metabolism rather than a routine formulation strategy.

  • Alternative Routes of Administration: If oral bioavailability remains a challenge, consider alternative routes of administration that bypass the gastrointestinal tract and first-pass metabolism, such as:

    • Intraperitoneal (IP) injection: Offers rapid absorption, though it does not completely avoid first-pass metabolism.

    • Subcutaneous (SC) injection: Provides slower, more sustained absorption.

    • Intravenous (IV) injection: Ensures 100% bioavailability and is the gold standard for comparison.

Data Presentation

The following tables provide illustrative examples of how different formulation strategies could impact the pharmacokinetic parameters of a compound like this compound in rats.

Table 1: Example Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)
Aqueous Suspension10502.0200
Micronized Suspension101501.5600
Nanosuspension104001.01800
Solution in 20% HP-β-CD105500.52500
Self-Emulsifying System108000.54000

Table 2: Example Absolute Bioavailability of this compound in Rats with Different Formulations

RouteFormulationDose (mg/kg)AUC (0-inf) (ng*hr/mL)Absolute Bioavailability (F%)
IVSolution in Saline11000100%
POAqueous Suspension102102.1%
PONanosuspension10185018.5%
POSelf-Emulsifying System10410041.0%

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension for Oral Gavage

  • Materials: this compound, stabilizer (e.g., 0.5% w/v hydroxypropyl methylcellulose - HPMC), purified water, wet milling equipment (e.g., bead mill).

  • Procedure: a. Prepare a 1% w/v solution of HPMC in purified water. b. Disperse the required amount of this compound in the HPMC solution to form a pre-suspension. c. Transfer the pre-suspension to the bead mill containing grinding media (e.g., yttrium-stabilized zirconium oxide beads). d. Mill at a set temperature (e.g., 4°C) for a specified duration (e.g., 2-4 hours). e. Monitor the particle size distribution periodically using a laser diffraction particle size analyzer until the desired size (e.g., <200 nm) is achieved. f. Separate the nanosuspension from the grinding media. g. Store the nanosuspension at 2-8°C until use.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Materials: this compound, oil (e.g., Capryol 90), surfactant (e.g., Kolliphor EL), co-surfactant (e.g., Transcutol HP).

  • Procedure: a. Accurately weigh the oil, surfactant, and co-surfactant into a glass vial. b. Mix the components thoroughly using a vortex mixer until a homogenous mixture is formed. c. Add the required amount of this compound to the mixture. d. Continue mixing, with gentle heating if necessary, until the this compound is completely dissolved. e. To test the self-emulsification properties, add a small amount of the formulation to water and observe the spontaneous formation of a microemulsion.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_strategy Formulation Strategy cluster_evaluation Evaluation cluster_decision Decision A Poor Bioavailability Observed in Rodent Study B Determine Physicochemical Properties (Solubility, LogP) A->B C Assess In Vitro Permeability (e.g., Caco-2) A->C D Evaluate Metabolic Stability (Microsomes) A->D E Particle Size Reduction (Micronization, Nanonization) B->E F Solubilizing Excipients (Co-solvents, Surfactants, Cyclodextrins) B->F G Lipid-Based Formulations (SEDDS) B->G H Amorphous Solid Dispersions B->H C->E C->F C->G C->H D->E D->F D->G D->H I In Vivo Pharmacokinetic Study in Rodents E->I F->I G->I H->I J Analyze PK Parameters (Cmax, Tmax, AUC, F%) I->J K Bioavailability Goal Met? J->K L Proceed with Optimized Formulation K->L Yes M Consider Alternative Routes (IP, SC, IV) K->M No M->I

Caption: Workflow for addressing poor bioavailability.

signaling_pathway cluster_oral Oral Administration cluster_barriers Bioavailability Barriers cluster_circulation Systemic Circulation A This compound in Formulation B Dissolution in GI Tract A->B C Permeation across Intestinal Wall B->C D Poor Solubility B->D E Efflux by Transporters C->E F Gut Wall Metabolism C->F G Portal Vein C->G H Liver (First-Pass Metabolism) G->H I Systemic Bloodstream H->I

Caption: Factors affecting oral bioavailability.

References

Technical Support Center: ODAPipam PET Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ODAPipam in Positron Emission Tomography (PET) imaging studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its target in PET imaging?

This compound is a selective dopamine D3 receptor antagonist. In PET imaging, radiolabeled this compound is used to visualize and quantify the density and occupancy of dopamine D3 receptors in the brain. This is valuable for studying neuropsychiatric disorders where the dopamine system is implicated.

Q2: What are the common challenges in developing and using dopamine D3 receptor selective radiotracers like this compound?

The development of subtype-selective PET radiotracers for dopamine receptors, such as the D3 receptor, has been a significant area of research. Key challenges include achieving high selectivity for the D3 receptor over the D2 receptor, as both have similar binding sites.[1] The density of dopamine receptors in the central nervous system is often reported as a combined D2/D3 binding potential because many radiotracers bind with high affinity to both.[1]

Q3: How does endogenous dopamine affect this compound PET imaging?

Endogenous dopamine can compete with radiotracers for binding to dopamine receptors.[2] The level of synaptic dopamine at the time of the scan can influence the binding of this compound, potentially leading to variability in the PET signal. For some D3 receptor radiotracers, depletion of synaptic dopamine is required to effectively image the receptor in vivo, while others can compete with baseline dopamine levels.[3] It is crucial to consider the physiological state of the subject and potential pharmacological interventions that may alter dopamine levels.

Q4: What are the key considerations for this compound radiolabeling?

Successful radiolabeling of this compound, typically with Carbon-11 or Fluorine-18, is critical for a successful PET study. Key factors influencing radiochemical yield and purity include the pH of the reaction mixture, temperature, incubation time, and the molar ratio of the precursor to the radionuclide.[4] The presence of metallic impurities can also interfere with the labeling process.

Q5: What are potential sources of artifacts in this compound PET images?

Artifacts in PET/CT imaging can arise from patient motion (including respiratory and cardiac motion), metallic implants, and the use of CT contrast media. Mismatches between the PET and CT acquisitions due to motion can lead to inaccurate attenuation correction and mislocalization of tracer uptake.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during this compound PET imaging experiments.

Section 1: Radiochemistry and Quality Control
Problem Possible Causes Troubleshooting Steps
Low Radiochemical Yield - Suboptimal pH of the reaction mixture.- Incorrect temperature or incubation time.- Presence of metallic impurities.- Low specific activity of the radionuclide.- Verify and adjust the pH of the reaction buffer to the optimal range for the labeling reaction.- Optimize the incubation temperature and time.- Use high-purity, metal-free reagents and water.- Ensure the specific activity of the radionuclide meets the required specifications.
Low Radiochemical Purity - Incomplete reaction.- Radiolysis of the product, especially at high activities.- Impurities in the precursor material.- Optimize reaction conditions to drive the reaction to completion.- Consider the use of radical scavengers if radiolysis is suspected.- Verify the purity of the this compound precursor using appropriate analytical methods.
Failed Quality Control (QC) Tests - Incorrect formulation of the final product.- Issues with analytical equipment (e.g., HPLC, TLC).- Instability of the radiolabeled compound.- Review and verify all steps of the formulation process.- Calibrate and validate all analytical equipment according to established protocols.- Assess the stability of the radiolabeled this compound over time at different storage conditions.
Section 2: Image Acquisition and Reconstruction
Problem Possible Causes Troubleshooting Steps
High Image Noise - Insufficient injected dose.- Short scan duration.- Patient size (obesity can increase attenuation and scatter).- Optimize the injected dose based on patient weight and scanner sensitivity.- Increase the scan duration to improve counting statistics.- For larger patients, consider using advanced reconstruction algorithms that can mitigate noise.
Image Artifacts (e.g., streaks, hot/cold spots) - Patient motion during the scan.- Misalignment between PET and CT scans.- Presence of metallic implants.- Use patient immobilization devices and provide clear instructions to the patient to minimize movement.- Employ motion correction techniques during image reconstruction.- If possible, exclude metallic implants from the field of view or use artifact reduction algorithms.
Poor Gray/White Matter Contrast - Inadequate tracer uptake time.- Suboptimal reconstruction parameters.- Ensure sufficient time between tracer injection and scan acquisition to allow for optimal target-to-background ratio.- Optimize reconstruction parameters, including the algorithm, number of iterations, and post-filtering.
Section 3: Data Analysis and Interpretation
Problem Possible Causes Troubleshooting Steps
High Variability in Regional Binding Potential (BPND) - Differences in endogenous dopamine levels between subjects or sessions.- Inconsistent region of interest (ROI) definition.- Partial volume effects, especially in small brain regions.- Standardize conditions that may affect dopamine levels (e.g., fasting state, time of day).- Use a standardized brain atlas and a consistent methodology for ROI delineation.- Apply partial volume correction methods, particularly for small structures rich in D3 receptors.
Unexpectedly Low Specific Binding - Competition from endogenous dopamine.- Low D3 receptor density in the subject population.- Issues with the radiotracer (e.g., low specific activity leading to receptor saturation).- Consider experimental designs that can account for or measure endogenous dopamine levels.- Carefully select the subject population based on the research question.- Ensure high specific activity of the radiolabeled this compound to minimize the injected mass.
Non-specific Binding Signal - Off-target binding of the radiotracer.- Lipophilicity of the tracer leading to retention in white matter.- Characterize the off-target binding profile of this compound in preclinical studies.- In the analysis, consider using a reference region with low expected D3 receptor density to estimate non-displaceable binding.

Experimental Protocols

Protocol 1: General this compound Radiolabeling with Fluorine-18

This protocol provides a general workflow for the synthesis of [¹⁸F]this compound. Specific parameters may need optimization.

  • [¹⁸F]Fluoride Production and Trapping: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction. Trap the [¹⁸F]fluoride on an anion-exchange cartridge.

  • Elution and Drying: Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2. Azeotropically dry the mixture by heating under a stream of nitrogen.

  • Radiolabeling Reaction: Add the this compound precursor dissolved in a suitable organic solvent (e.g., dimethyl sulfoxide) to the dried [¹⁸F]fluoride. Heat the reaction mixture at a specific temperature (e.g., 100-150°C) for a defined period (e.g., 10-20 minutes).

  • Purification: Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC) to isolate the [¹⁸F]this compound.

  • Formulation: Collect the HPLC fraction containing the product, remove the organic solvent under reduced pressure, and formulate the [¹⁸F]this compound in a sterile, pyrogen-free solution for injection (e.g., saline with a small percentage of ethanol).

  • Quality Control: Perform quality control tests on the final product, including radiochemical purity (HPLC), residual solvents (gas chromatography), pH, and sterility.

Protocol 2: this compound PET Imaging in Human Subjects
  • Subject Preparation: Subjects should fast for at least 4-6 hours prior to the scan to minimize potential effects of glucose on dopamine levels. A comfortable and quiet environment should be maintained.

  • Tracer Administration: An intravenous catheter is placed in an arm vein. A bolus of [¹⁸F]this compound (typically 185-370 MBq) is administered.

  • Image Acquisition: Dynamic PET scanning is initiated at the time of injection and continues for 90-120 minutes. A low-dose CT scan is acquired for attenuation correction and anatomical co-registration.

  • Image Reconstruction: PET data are reconstructed using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and random coincidences.

  • Data Analysis:

    • Co-register the dynamic PET images to a structural MRI of the subject.

    • Delineate regions of interest (ROIs) on the MRI, including target regions rich in D3 receptors (e.g., substantia nigra, ventral striatum) and a reference region with low receptor density (e.g., cerebellum).

    • Generate time-activity curves (TACs) for each ROI.

    • Apply a suitable kinetic model (e.g., simplified reference tissue model) to the TACs to estimate the binding potential (BPND), which is an index of receptor density.

Visualizations

ODAPipam_Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Categories cluster_2 Radiochemistry Solutions cluster_3 Acquisition Solutions cluster_4 Analysis Solutions cluster_5 Resolution start Start: Issue with this compound PET Study problem Define the Problem (e.g., Low Yield, High Noise, Low Binding) start->problem radiochemistry Radiochemistry/ QC Issue? problem->radiochemistry Is it a pre-scan issue? acquisition Image Acquisition/ Reconstruction Issue? problem->acquisition Is it an image quality issue? analysis Data Analysis/ Interpretation Issue? problem->analysis Is it a data interpretation issue? check_reagents Check Reagents & pH radiochemistry->check_reagents optimize_conditions Optimize Reaction Conditions radiochemistry->optimize_conditions verify_qc Verify QC Procedures radiochemistry->verify_qc adjust_dose Adjust Dose/Scan Time acquisition->adjust_dose motion_correction Implement Motion Correction acquisition->motion_correction optimize_recon Optimize Reconstruction acquisition->optimize_recon standardize_rois Standardize ROI Definition analysis->standardize_rois pvc Apply Partial Volume Correction analysis->pvc assess_dopamine Assess Endogenous Dopamine Effect analysis->assess_dopamine end End: Issue Resolved check_reagents->end optimize_conditions->end verify_qc->end adjust_dose->end motion_correction->end optimize_recon->end standardize_rois->end pvc->end assess_dopamine->end

Caption: Troubleshooting workflow for this compound PET imaging studies.

Dopamine_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Binds & Activates G_protein G-protein Signaling D3R->G_protein Activates Effector Downstream Effectors G_protein->Effector This compound This compound (Radiolabeled Antagonist) This compound->D3R Binds & Blocks

Caption: Simplified dopamine D3 receptor signaling and this compound's mechanism.

References

Technical Support Center: Odapipam In Vitro Assay Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of odapipam during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in an in vitro setting?

A1: The stability of this compound in in vitro assays can be influenced by several factors, including:

  • pH of the assay buffer and cell culture media: Extreme pH values can catalyze hydrolytic degradation.[1]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2]

  • Light exposure: this compound may be susceptible to photodegradation.

  • Oxidizing agents: The presence of reactive oxygen species or other oxidizing agents can lead to oxidative degradation.

  • Enzymatic activity: If using cell lysates or certain biological matrices, enzymes could potentially metabolize this compound.

  • Incompatible solvents or reagents: Certain chemicals within the assay system might react with this compound.

Q2: How can I prepare and store this compound stock solutions to ensure stability?

A2: To maintain the integrity of this compound stock solutions, it is recommended to:

  • Use a suitable solvent: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving many organic compounds for in vitro studies due to its high solubilizing power and relative stability.[3][4]

  • Store at low temperatures: Stock solutions should be stored at -20°C or -80°C to minimize thermal degradation.

  • Protect from light: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.

  • Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q3: Are there any known degradation pathways for this compound?

A3: While specific public data on the complete degradation pathways of this compound is limited, based on its chemical structure (a benzazepine derivative), potential degradation pathways may include:

  • Hydrolysis: The amide or ether linkages, if present in a related analog, could be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The tertiary amine and other electron-rich moieties could be prone to oxidation.

  • Photodegradation: Aromatic rings and conjugated systems can absorb UV light, leading to photochemical reactions.

To definitively identify degradation products, a forced degradation study coupled with a stability-indicating analytical method, such as HPLC-MS, is necessary.[5]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected potency of this compound in cell-based assays.

This issue may arise from the degradation of this compound in the cell culture medium during the incubation period.

Troubleshooting Workflow:

A Problem: Inconsistent Potency B Assess this compound Stability in Media A->B C Incubate this compound in Media at 37°C B->C D Collect Samples at Time Points (0, 2, 4, 8, 24h) C->D E Analyze Samples by HPLC D->E F Significant Degradation? E->F G Optimize Assay Conditions F->G Yes H No Significant Degradation F->H No J Reduce Incubation Time G->J K Use Freshly Prepared Solutions G->K L Consider Serum-Free Media G->L I Investigate Other Factors (e.g., cell health, reagent quality) H->I

Caption: Troubleshooting workflow for inconsistent this compound potency.

Experimental Protocol: Assessing this compound Stability in Cell Culture Media

  • Preparation: Prepare a solution of this compound in your specific cell culture medium (e.g., DMEM, RPMI-1640) at the final assay concentration.

  • Incubation: Incubate the solution under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Sampling: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the concentration of intact this compound in each sample using a validated stability-indicating HPLC method.

  • Evaluation: Compare the concentration of this compound at each time point to the initial concentration (time 0). A significant decrease indicates instability.

Issue 2: Appearance of unknown peaks in HPLC analysis of assay samples.

The presence of new peaks in the chromatogram suggests the formation of degradation products.

Troubleshooting with Forced Degradation Studies

To identify the source of degradation, a forced degradation study can be performed. This involves subjecting this compound to various stress conditions to intentionally induce degradation and characterize the resulting products.

Forced Degradation Experimental Design:

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C2, 4, 8, 24 hours
Base Hydrolysis 0.1 M NaOH60°C2, 4, 8, 24 hours
Oxidation 3% H₂O₂Room Temperature2, 4, 8, 24 hours
Thermal Degradation 80°C (in solid state and solution)80°C24, 48, 72 hours
Photodegradation UV light (254 nm) and visible lightRoom Temperature24, 48, 72 hours

Methodology for Forced Degradation Studies:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress condition media. For photostability, expose the solid drug and a solution to the light source. A control sample protected from light should be run in parallel.

  • Stress Application: Expose the samples to the conditions outlined in the table above.

  • Neutralization (for acid/base hydrolysis): After the specified duration, neutralize the acidic and basic samples before HPLC analysis.

  • HPLC Analysis: Analyze all stressed samples, along with a non-degraded control sample, using a stability-indicating HPLC method.

  • Peak Purity and Mass Balance: Assess the purity of the this compound peak and calculate the mass balance to account for all degradation products.

Logical Flow for Identifying Degradation Source:

A Unknown Peaks in HPLC B Perform Forced Degradation Study A->B C Analyze Stressed Samples B->C D Compare Degradant Profiles C->D E Match Degradant Peaks to Assay Conditions D->E F Identify Predominant Degradation Pathway (e.g., hydrolysis, oxidation) E->F G Mitigate Specific Degradation F->G H Adjust pH of Assay Buffer G->H I Add Antioxidant (if oxidation) G->I J Protect from Light G->J

Caption: Identifying degradation source via forced degradation.

Development of a Stability-Indicating HPLC Method

A crucial component for monitoring this compound stability is a validated stability-indicating HPLC method. This method must be able to resolve the intact this compound from its potential degradation products and any other components in the sample matrix.

Key Steps in Method Development:

A Define Method Goals B Select Column and Mobile Phase A->B C Optimize Separation B->C D Analyze Forced Degradation Samples C->D E Assess Peak Purity D->E F Method Validation (ICH Guidelines) E->F G Specificity F->G H Linearity F->H I Accuracy F->I J Precision F->J K Robustness F->K

Caption: Workflow for HPLC stability-indicating method development.

Example HPLC Method Parameters (to be optimized):

ParameterSuggested Starting Condition
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV, 230 nm (or as determined by UV scan)
Injection Volume 10 µL

This technical support guide provides a framework for identifying and mitigating the degradation of this compound in in vitro assays. By systematically evaluating potential sources of instability and employing a robust analytical method, researchers can ensure the accuracy and reliability of their experimental data.

References

Technical Support Center: Adjusting Odapipam Concentrations for Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of odapipam in primary neuron cultures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, also known as ecopipam, is a first-in-class selective antagonist of the dopamine D1 receptor.[1][2] Dopamine receptors are categorized into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[1] this compound specifically blocks the action of the neurotransmitter dopamine at the D1 receptor.[1] The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs or Gαolf subunit.[3] Activation of the D1 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). By blocking this receptor, this compound inhibits this signaling cascade.

Q2: What is a recommended starting concentration for this compound in primary neuron cultures?

While specific data for this compound in primary neuron cultures is limited in the available literature, a good starting point can be inferred from studies using other selective D1 receptor antagonists. For instance, the D1 antagonist SCH 23390 has been used at a concentration of 5 µM in rat brain slice preparations to antagonize D1 receptor-mediated effects.

For a new experiment, it is always recommended to perform a dose-response curve to determine the optimal concentration for your specific primary neuron culture system and experimental endpoint. A suggested starting range could be from 100 nM to 10 µM.

Q3: How long should I incubate primary neurons with this compound?

The incubation time will depend on the specific research question and the dynamics of the signaling pathway being investigated. For studying acute effects on receptor signaling, a pre-incubation time of 30 minutes to 2 hours before the addition of a D1 agonist is common. For longer-term studies, such as those investigating changes in gene expression or neuronal viability, incubation times can range from several hours to days. It is crucial to include appropriate vehicle controls for all time points.

Q4: What are the potential off-target effects of this compound?

While this compound is a selective D1 receptor antagonist, like any pharmacological agent, it may have off-target effects, especially at higher concentrations. It is important to use the lowest effective concentration to minimize the risk of off-target interactions. If unexpected results are observed, it is advisable to consult the literature for known off-target activities of this compound or to test the effects of other D1 antagonists to confirm that the observed phenotype is indeed D1 receptor-mediated.

Q5: How can I confirm that this compound is effectively blocking D1 receptors in my culture?

To confirm the antagonist activity of this compound, you can perform a functional assay. This typically involves pre-treating the primary neurons with this compound for a defined period, followed by stimulation with a known D1 receptor agonist (e.g., dopamine or SKF 38393). The effectiveness of this compound can be quantified by measuring the inhibition of the agonist-induced response, such as cAMP production. A reduction in the agonist's effect in the presence of this compound would indicate successful D1 receptor blockade.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of this compound Concentration too low: The concentration of this compound may not be sufficient to effectively block the D1 receptors in your specific neuronal culture.Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 50 µM) to determine the IC50 value for your system.
Degradation of this compound: The compound may be unstable in your culture medium over long incubation periods.Prepare fresh solutions of this compound for each experiment. For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals.
Low D1 receptor expression: The primary neurons you are using may have low endogenous expression of D1 receptors.Confirm D1 receptor expression in your cultures using techniques like immunocytochemistry or qPCR.
High cell death or signs of neurotoxicity This compound concentration too high: High concentrations of any compound can lead to cytotoxicity.Lower the concentration of this compound. Perform a cell viability assay (e.g., MTT, LDH, or Trypan Blue exclusion) to determine the toxic concentration range of this compound in your cultures.
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the neurons at the final concentration used.Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and non-toxic. Include a vehicle control in all experiments to account for any solvent effects.
Poor culture health: Primary neurons are sensitive, and cell death may be due to underlying issues with the culture conditions rather than the drug treatment.Review your primary neuron culture protocol, ensuring optimal conditions for cell attachment, growth, and maintenance.
High variability between experiments Inconsistent this compound preparation: Inaccurate weighing or dilution of the compound can lead to variability.Prepare a concentrated stock solution of this compound, aliquot, and store under appropriate conditions. Use a fresh aliquot for each experiment to ensure consistent concentrations.
Variability in primary neuron cultures: Batch-to-batch differences in primary neuron preparations can contribute to experimental variability.Standardize your neuron isolation and culture protocol as much as possible. For critical experiments, consider pooling neurons from multiple animals or using littermates.
Inconsistent treatment application: Variations in incubation times or the timing of drug addition can introduce variability.Use a standardized and well-documented workflow for all drug treatments.

Data Presentation

Table 1: Suggested Concentration Ranges for D1 Receptor Antagonists in Neuronal Preparations

CompoundPreparation TypeConcentrationReference
SCH 23390Rat brain slices5 µM
This compound (suggested)Primary Neuron Culture100 nM - 10 µMInferred

Note: The suggested range for this compound is an educated estimation and should be optimized for your specific experimental conditions.

Experimental Protocols

Protocol 1: Treatment of Primary Neuron Cultures with this compound
  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).

    • Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Cell Plating:

    • Plate primary neurons at the desired density in appropriate culture vessels that have been coated with a suitable substrate (e.g., poly-D-lysine).

    • Allow the neurons to adhere and mature for the desired number of days in vitro (DIV) before treatment.

  • Preparation of Treatment Media:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of this compound in pre-warmed, serum-free neuronal culture medium to achieve the desired final concentrations.

    • Prepare a vehicle control medium containing the same final concentration of the solvent as the highest this compound concentration.

  • Drug Treatment:

    • Carefully remove half of the existing culture medium from each well.

    • Add an equal volume of the prepared treatment or vehicle control medium to the respective wells.

    • Incubate the cultures for the desired duration under standard incubator conditions (37°C, 5% CO₂).

Protocol 2: Assessment of Neuronal Viability using MTT Assay
  • Reagent Preparation:

    • Prepare a 5 mg/mL stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile phosphate-buffered saline (PBS). Filter-sterilize the solution and store it protected from light at 4°C.

    • Prepare a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

  • Assay Procedure:

    • Following treatment with this compound as described in Protocol 1, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • After incubation, add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate the plate for an additional 4-18 hours at 37°C in a humidified chamber.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine (Agonist) D1R Dopamine D1 Receptor Dopamine->D1R Activates This compound This compound (Antagonist) This compound->D1R Blocks Gs Gs-protein D1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates

Dopamine D1 Receptor Signaling Pathway.

Experimental_Workflow start Start: Primary Neuron Culture prep_this compound Prepare this compound Stock and Working Solutions start->prep_this compound pre_treat Pre-treat Neurons with this compound or Vehicle prep_this compound->pre_treat agonist_stim Stimulate with D1 Agonist (Optional) pre_treat->agonist_stim incubation Incubate for Desired Time agonist_stim->incubation assay Perform Endpoint Assay (e.g., Viability, cAMP levels) incubation->assay analysis Data Analysis assay->analysis end End analysis->end

Experimental Workflow for this compound Treatment.

Troubleshooting_Guide start Problem Observed no_effect No Effect of this compound start->no_effect No Antagonist Effect toxicity Cell Death / Toxicity start->toxicity Toxicity Observed variability High Variability start->variability Results are Variable conc_low Concentration too low? no_effect->conc_low conc_high Concentration too high? toxicity->conc_high prep_inconsistent Inconsistent Drug Preparation? variability->prep_inconsistent increase_conc Solution: Increase Concentration Range conc_low->increase_conc Yes d1_expr Low D1 Receptor Expression? conc_low->d1_expr No check_expr Solution: Verify D1R Expression d1_expr->check_expr Yes decrease_conc Solution: Decrease Concentration conc_high->decrease_conc Yes solvent_tox Solvent Toxicity? conc_high->solvent_tox No check_vehicle Solution: Check Vehicle Control solvent_tox->check_vehicle Yes standardize_prep Solution: Standardize Stock Preparation prep_inconsistent->standardize_prep Yes culture_variable Culture Variability? prep_inconsistent->culture_variable No standardize_culture Solution: Standardize Culture Protocol culture_variable->standardize_culture Yes

Troubleshooting Decision Tree.

References

Validation & Comparative

A Comparative Guide to Odapipam and SCH23390 as Selective D1 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent selective dopamine D1 receptor antagonists: Odapipam (also known as NNC 756) and SCH23390. The information presented is collated from preclinical and clinical research to assist in the evaluation and selection of the appropriate tool compound for neuroscience research and drug development.

At a Glance: Key Differences

FeatureThis compound (NNC 756)SCH23390
Primary Target Dopamine D1 ReceptorDopamine D1 Receptor
Selectivity High for D1 over D2High for D1 over D2
Affinity for D1 Picomolar to low nanomolar rangeSub-nanomolar to low nanomolar range
Off-Target Profile Notable affinity for 5-HT2 receptorsAffinity for 5-HT2 and 5-HT1C receptors, and allosteric modulation of Sigma-1 receptors
Clinical Development Investigated for schizophreniaPrimarily a research tool, with some clinical investigation

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for this compound and SCH23390 based on available experimental data.

Table 1: Receptor Binding Affinities (Ki in nM)
CompoundD1 ReceptorD5 ReceptorD2 Receptor5-HT2A Receptor5-HT1C Receptor
This compound (NNC 756) 0.18[1]->1000[2]High affinity[2]-
SCH23390 0.2 - 0.76[3][4]0.3>1000High affinityHigh affinity

Note: A lower Ki value indicates a higher binding affinity.

Table 2: In Vitro Functional Antagonism (IC50 in µM)
CompoundDopamine-Stimulated Adenylyl Cyclase Inhibition
This compound (NNC 756) More potent than its binding affinity suggests
SCH23390 0.004

Note: IC50 represents the concentration of an antagonist that inhibits the response to an agonist by 50%.

Table 3: In Vivo Dopamine D1 Receptor Occupancy
CompoundSpeciesDoseOccupancyTime Point
This compound (NNC 756) Human80 mg (oral)47-75%1.5 hours
Human80 mg (oral)24-46%7.5 hours
SCH23390 MouseNot specifiedDose-dependentNot specified

Signaling Pathways and Experimental Workflows

Dopamine D1 Receptor Signaling Pathway

Dopamine D1 receptors are Gs-coupled G-protein coupled receptors (GPCRs). Upon activation by an agonist, they stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets. D1 antagonists like this compound and SCH23390 block this cascade by preventing agonist binding.

D1_Signaling_Pathway cluster_membrane Cell Membrane D1R D1 Receptor Gs Gs protein D1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates Dopamine Dopamine (Agonist) Dopamine->D1R Activates Antagonist This compound or SCH23390 Antagonist->D1R Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Cellular_Response Cellular Response Phosphorylation->Cellular_Response Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Tissue_Prep Tissue Homogenate or Cell Membrane Preparation (Source of D1 Receptors) Incubate Incubate all components to reach equilibrium Tissue_Prep->Incubate Radioligand Radiolabeled Ligand (e.g., [3H]SCH23390) Radioligand->Incubate Test_Compound Unlabeled Test Compound (this compound or SCH23390) Test_Compound->Incubate Filtration Rapid Filtration to separate bound from free radioligand Incubate->Filtration Scintillation Quantify bound radioactivity using liquid scintillation counting Filtration->Scintillation Analysis Generate competition curve and calculate IC50 and Ki values Scintillation->Analysis

References

A Comparative Analysis of Dopamine D1 and D2 Receptor Antagonism in Tourette's Syndrome Research: Ecopipam vs. Standard of Care

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ecopipam, a novel selective dopamine D1 receptor antagonist, with established standard-of-care treatments for Tourette's Syndrome (TS), which primarily target the dopamine D2 receptor. The analysis is based on available clinical trial data and pharmacological research to inform ongoing and future drug development efforts in this therapeutic area. While initial inquiries included odapipam, a comprehensive literature review found it to be a selective D1 receptor antagonist investigated as a potential antipsychotic that was never marketed; no clinical research data exists for its use in Tourette's Syndrome.[1][2][3] Consequently, this guide focuses on the clinically evaluated compound ecopipam in comparison to current therapeutic alternatives.

Introduction to Dopaminergic Pathways in Tourette's Syndrome

Tourette's Syndrome is a neurodevelopmental disorder characterized by motor and vocal tics.[4] The pathophysiology is complex, but hyper-reactivity of the brain's dopamine system is a central hypothesis.[4] For decades, pharmacological interventions have centered on antagonizing the dopamine D2 receptor. However, this approach is often associated with significant side effects, including metabolic issues and movement disorders. More recently, research has explored the role of the dopamine D1 receptor, leading to the development of selective antagonists like ecopipam.

Ecopipam is a first-in-class investigational compound that selectively blocks dopamine at the D1 receptor. This offers a distinct mechanism of action compared to approved antipsychotics such as aripiprazole and risperidone, which primarily act on D2 receptors. This guide will dissect the available clinical data to compare the efficacy, safety, and underlying mechanisms of these different approaches.

Quantitative Comparison of Clinical Trial Data

The following tables summarize key efficacy and safety data from clinical trials of ecopipam and the D2 receptor antagonists aripiprazole and risperidone in patients with Tourette's Syndrome.

Table 1: Efficacy Data - Reduction in Tic Severity

Drug (Mechanism)StudyPrimary EndpointEfficacy Resultsp-value
Ecopipam (D1 Antagonist)Phase 2b (NCT04007991)Change in Yale Global Tic Severity Scale - Total Tic Score (YGTSS-TTS) at 12 weeks-3.44 point greater reduction vs. placebo0.01
Ecopipam (D1 Antagonist)Phase 3 (NCT05615220)Time to relapse in pediatric patients41.9% relapse rate vs. 68.1% in placebo (Hazard Ratio: 0.5)0.0084
Aripiprazole (D2 Partial Agonist)Phase 3 (NCT01727700)Change in YGTSS-TTS at 8 weeksLow Dose: -6.3 point greater reduction vs. placebo; High Dose: -9.9 point greater reduction vs. placebo<0.05 (both doses)
Aripiprazole (D2 Partial Agonist)Yoo et al. (10-week study)Change in YGTSS-TTS-15.0 point reduction vs. -9.6 in placebo0.0196
Risperidone (D2 Antagonist)Scahill et al. (8-week study)Change in YGTSS-TTS32% reduction in tic severity vs. 7% in placebo0.004
Risperidone (D2 Antagonist)Gilbert et al. (Crossover trial)Change in YGTSS-TTSRisperidone associated with significantly lower tic severity scores compared to pimozide.0.05

Table 2: Safety and Tolerability Profile

DrugCommon Adverse Events (Incidence >5% and higher than placebo)Notable Side Effects
Ecopipam Headache (15.8%), Insomnia (14.5%), Fatigue (7.9%), Somnolence (7.9%)No significant weight gain or metabolic changes reported.
Aripiprazole Sedation, Somnolence, Nausea, Headache, Increased AppetiteWeight gain, potential for extrapyramidal symptoms (EPS).
Risperidone Fatigue, Somnolence, Sedation, Increased AppetiteSignificant weight gain (mean increase of 2.8 kg in an 8-week study), potential for EPS.

Signaling Pathways

The differential effects of D1 and D2 receptor antagonists stem from their opposing actions on intracellular signaling cascades.

D1_Signaling_Pathway cluster_membrane Cell Membrane D1R Dopamine D1 Receptor Gs Gs protein D1R->Gs Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC:e->cAMP:w Converts ATP to Gs->AC Stimulates Dopamine Dopamine Dopamine->D1R Activates Ecopipam Ecopipam Ecopipam->D1R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi protein D2R->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC:e->cAMP:w Converts ATP to Gi->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates D2_Antagonist D2 Antagonists (Aripiprazole, Risperidone) D2_Antagonist->D2R Blocks ATP ATP ATP->AC Downstream Inhibition of Downstream Effectors cAMP->Downstream Leads to Experimental_Workflow cluster_Ecopipam Ecopipam (Randomized-Withdrawal Design) cluster_Aripiprazole Aripiprazole/Risperidone (Parallel-Group Design) E_Screen Screening (28 days) E_OpenLabel Open-Label Ecopipam (12 weeks) E_Screen->E_OpenLabel E_Randomize Randomization (Responders Only) E_OpenLabel->E_Randomize E_DB_Ecopipam Continue Ecopipam (12 weeks) E_Randomize->E_DB_Ecopipam E_DB_Placebo Switch to Placebo (12 weeks) E_Randomize->E_DB_Placebo E_Endpoint Endpoint: Time to Relapse E_DB_Ecopipam->E_Endpoint E_DB_Placebo->E_Endpoint A_Screen Screening A_Randomize Randomization A_Screen->A_Randomize A_DB_Drug Active Drug (8-10 weeks) A_Randomize->A_DB_Drug A_DB_Placebo Placebo (8-10 weeks) A_Randomize->A_DB_Placebo A_Endpoint Endpoint: Change in YGTSS A_DB_Drug->A_Endpoint A_DB_Placebo->A_Endpoint

References

Odapipam's Potential: A Comparative Look at In Vivo Efficacy in Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the preclinical in vivo efficacy of a compound is a critical step in evaluating its therapeutic potential. This guide provides a comparative analysis of odapipam, a selective dopamine D1 receptor antagonist, and its performance in relevant disease models, with a focus on data from its close analog, ecopipam, due to the limited availability of specific in vivo studies on this compound itself.

This compound's mechanism of action, targeting the dopamine D1 receptor, suggests its potential utility in neurological and psychiatric disorders characterized by dopamine dysregulation, such as Tourette syndrome, schizophrenia, and Parkinson's disease. While direct in vivo efficacy data for this compound is not extensively published, clinical trial data for the structurally and functionally similar D1 receptor antagonist, ecopipam, provides valuable insights into the potential of this drug class.

Comparative Efficacy in a Tourette Syndrome Model

Clinical trials of ecopipam in children and adolescents with Tourette syndrome have demonstrated its efficacy in reducing tics. A phase 2b randomized, double-blind, placebo-controlled trial showed that ecopipam significantly reduced the Yale Global Tic Severity Scale Total Tic Score (YGTSS-TTS) compared to placebo.[1] A subsequent Phase 3 trial further supported these findings, showing a significant reduction in the risk of symptom relapse in patients treated with ecopipam.[2]

Treatment GroupMean Change from Baseline in YGTSS-TTS (Phase 2b)Relapse Risk Reduction (Phase 3)Reference
Ecopipam-3.4450%[1][2]
Placebo--[1]

These results suggest that D1 receptor antagonism is a promising therapeutic strategy for Tourette syndrome. The data from ecopipam trials indicates a clinically meaningful reduction in tic severity with a generally well-tolerated safety profile.

Understanding the Mechanism: The Dopamine D1 Receptor Signaling Pathway

This compound, as a D1 receptor antagonist, works by blocking the action of dopamine at the D1 receptor. This receptor is a G-protein coupled receptor that, upon activation by dopamine, stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, influencing neuronal excitability and gene expression. By blocking this pathway, this compound is thought to modulate the excessive dopaminergic activity implicated in certain neurological disorders.

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Activates This compound This compound This compound->D1R Blocks G_protein Gs Protein D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Targets (e.g., DARPP-32) PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response Leads to

Dopamine D1 receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for In Vivo Efficacy Studies

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model Selection of Animal Model (e.g., 6-OHDA rat for PD) Acclimatization Acclimatization of Animals Animal_Model->Acclimatization Baseline Baseline Behavioral Testing Acclimatization->Baseline Randomization Randomization into Groups (Vehicle, this compound, Comparator) Baseline->Randomization Dosing Chronic or Acute Dosing Randomization->Dosing Behavioral Behavioral Assessments (e.g., Tic-like movements, Locomotor activity) Dosing->Behavioral Neurochemical Neurochemical Analysis (e.g., Dopamine levels) Dosing->Neurochemical Histological Histological Analysis (e.g., Neuronal survival) Dosing->Histological Stats Statistical Analysis Behavioral->Stats Neurochemical->Stats Histological->Stats Interpretation Interpretation of Results Stats->Interpretation

Generalized workflow for in vivo efficacy testing of a neurological drug candidate.

Comparison with Other Dopamine Antagonists

This compound's selectivity for the D1 receptor distinguishes it from many other dopamine antagonists used in the treatment of neurological and psychiatric disorders. Traditional antipsychotics, for example, often act on D2 receptors, which can be associated with a higher incidence of motor side effects.

Compound ClassPrimary TargetPotential Advantages of D1 AntagonismPotential Disadvantages of D1 Antagonism
D1 Antagonists (e.g., this compound, Ecopipam) Dopamine D1 ReceptorLower risk of extrapyramidal symptoms and tardive dyskinesia compared to D2 antagonists.May have a different efficacy profile for certain symptoms compared to D2 antagonists.
D2 Antagonists (e.g., Haloperidol) Dopamine D2 ReceptorEstablished efficacy for psychosis.Higher risk of motor side effects.
Atypical Antipsychotics (e.g., Risperidone, Aripiprazole) Dopamine D2 and Serotonin 5-HT2A ReceptorsBroader spectrum of action, potentially better for negative symptoms of schizophrenia.Can have metabolic side effects.

The selective D1 receptor antagonism of this compound represents a targeted approach that may offer a more favorable side-effect profile for certain patient populations.

Experimental Protocols

Detailed experimental protocols for in vivo studies of this compound are not publicly available. However, based on studies of similar compounds and common practices in preclinical neuroscience, key experiments would likely involve:

  • Animal Models:

    • Tourette Syndrome: D1CT-7 mouse model, which expresses a constitutively active D1 receptor in corticostriatal neurons.

    • Schizophrenia: Pharmacological models (e.g., amphetamine-induced hyperlocomotion) or genetic models (e.g., DISC1).

    • Parkinson's Disease: Neurotoxin-based models such as the 6-hydroxydopamine (6-OHDA) or MPTP models.

  • Behavioral Assessments:

    • Tic-like movements: Observational scoring of stereotypies and abnormal movements in rodent models.

    • Locomotor activity: Open-field tests to measure changes in spontaneous movement.

    • Sensorimotor gating: Prepulse inhibition of the startle reflex to model deficits seen in schizophrenia.

  • Neurochemical Analysis:

    • Microdialysis: To measure extracellular dopamine levels in specific brain regions.

    • Post-mortem tissue analysis: To determine neurotransmitter and metabolite concentrations.

Conclusion

While direct and comprehensive in vivo efficacy data for this compound is limited in the public domain, the promising clinical trial results for the closely related D1 receptor antagonist, ecopipam, in Tourette syndrome provide a strong rationale for the continued investigation of this drug class. The selective mechanism of action of this compound offers the potential for a differentiated and potentially safer therapeutic option for a range of neurological and psychiatric disorders. Further preclinical in vivo studies are warranted to fully characterize the efficacy and safety profile of this compound and to delineate its therapeutic potential in comparison to existing treatments.

References

A Comparative Analysis of Odapipam and Other Benzazepine D1 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the benzazepine dopamine D1 receptor antagonist, odapipam, with other notable compounds in its class, including SCH-23390 and fenoldopam. The analysis is supported by experimental data on binding affinities and functional activity, with detailed methodologies for key experiments.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) of this compound and other selected benzazepine D1 antagonists for the dopamine D1 and D2 receptors, highlighting their potency and selectivity.

CompoundD1 Receptor Ki (nM)D2 Receptor Ki (nM)D1 vs. D2 SelectivityReference
This compound 0.17942>5000-fold[1]
SCH-23390 0.2>1000>5000-fold[2]
Fenoldopam 9.82500~255-fold

Note: Ki values can vary between studies based on experimental conditions. Data from different sources should be compared with caution.

Experimental Protocols

Radioligand Binding Assay for Dopamine Receptor Affinity

This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for the dopamine D1 and D2 receptors.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine D1 or D2 receptor.

  • Radioligand: [3H]SCH-23390 for D1 receptors.

  • Test compounds: this compound, SCH-23390, Fenoldopam.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Reaction Setup: In each well of a 96-well microplate, add the assay buffer, a fixed concentration of the radioligand ([3H]SCH-23390), the cell membrane preparation, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This assay is used to determine the functional activity of a compound as an agonist or antagonist at Gs-coupled receptors like the D1 receptor.

Objective: To measure the ability of test compounds to inhibit dopamine-stimulated cyclic AMP (cAMP) production in cells expressing the D1 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D1 receptor.

  • Dopamine (agonist).

  • Test compounds: this compound, SCH-23390, Fenoldopam.

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • Microplate reader capable of detecting the assay signal.

Procedure:

  • Cell Culture: Culture the D1-expressing HEK293 cells in appropriate media until they reach the desired confluency.

  • Cell Plating: Seed the cells into 96-well plates and allow them to attach overnight.

  • Antagonist Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of the test antagonist (e.g., this compound) in stimulation buffer for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80 concentration to elicit a robust response) to the wells and incubate for a further specified time (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the log concentration of the antagonist to generate a dose-response curve. The IC50 value, representing the concentration of the antagonist that inhibits 50% of the dopamine-stimulated cAMP production, is determined from this curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the dopamine D1 receptor signaling pathway, a typical experimental workflow for a functional assay, and the logical relationship between the compared benzazepine D1 antagonists.

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Activates Antagonist D1 Antagonist (e.g., this compound) Antagonist->D1R Blocks Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: Dopamine D1 Receptor Signaling Pathway.

Experimental_Workflow start Start cell_culture Cell Culture (D1-expressing cells) start->cell_culture plating Cell Plating (96-well plate) cell_culture->plating pre_incubation Antagonist Pre-incubation (e.g., this compound) plating->pre_incubation stimulation Agonist Stimulation (Dopamine) pre_incubation->stimulation lysis Cell Lysis stimulation->lysis cAMP_measurement cAMP Measurement (HTRF/ELISA) lysis->cAMP_measurement data_analysis Data Analysis (IC50 determination) cAMP_measurement->data_analysis end End data_analysis->end

Caption: GPCR Functional Assay Workflow.

Benzazepine_Antagonists Benzazepine Benzazepine Scaffold D1_Antagonists Dopamine D1 Receptor Antagonists Benzazepine->D1_Antagonists This compound This compound (High Potency & Selectivity) D1_Antagonists->this compound SCH23390 SCH-23390 (High Potency & Selectivity) D1_Antagonists->SCH23390 Fenoldopam Fenoldopam (Lower Potency & Selectivity, Partial Agonist Properties) D1_Antagonists->Fenoldopam

References

A Comparative Analysis of Odapipam and Typical D2 Receptor Antagonists in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical pharmacology of odapipam (SCH 39166), a selective dopamine D1 receptor antagonist, and typical dopamine D2 receptor antagonists, such as haloperidol. The following sections detail their distinct mechanisms of action, and comparative effects on motor behavior in animal models, supported by experimental data and protocols.

Executive Summary

This compound, a selective D1 antagonist, demonstrates a significantly different preclinical profile compared to typical D2 receptor antagonists like haloperidol. While both classes of compounds modulate dopamine signaling, their effects on motor function are strikingly divergent. Notably, this compound does not induce catalepsy, a hallmark extrapyramidal side effect associated with typical D2 antagonists in animal models. This suggests a potentially lower risk of motor side effects in a clinical setting. In contrast, typical D2 antagonists potently suppress locomotor activity and induce catalepsy, indicative of their profound impact on the nigrostriatal dopamine pathway.

Mechanism of Action: A Tale of Two Receptors

Dopamine exerts its effects in the brain through two main families of receptors: D1-like (D1 and D5) and D2-like (D2, D3, and D4). This compound and typical antipsychotics target different arms of this system, leading to distinct downstream signaling cascades and behavioral outcomes.

This compound (D1 Receptor Antagonist): this compound selectively blocks D1 receptors, which are coupled to Gs/olf proteins. Activation of D1 receptors normally stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). By blocking this pathway, this compound modulates the activity of the direct striatal output pathway ("Go" pathway), which is involved in the initiation and execution of voluntary movement.

Typical D2 Receptor Antagonists (e.g., Haloperidol): These agents primarily block D2 receptors, which are coupled to Gi/o proteins. D2 receptor activation typically inhibits adenylyl cyclase, reducing cAMP levels. By antagonizing these receptors, drugs like haloperidol disinhibit this pathway, leading to a complex cascade of downstream effects. D2 receptors are highly expressed in the indirect striatal output pathway ("No-Go" pathway), which is involved in suppressing unwanted movements. Blockade of these receptors is thought to contribute to the antipsychotic effects of these drugs but also to their motor side effects.[1]

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Activates Gs Gs/olf D1R->Gs This compound This compound This compound->D1R Blocks AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates

Caption: Dopamine D1 Receptor Signaling Pathway and Site of this compound Action.

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Gi Gi/o D2R->Gi Haloperidol Typical D2 Antagonist Haloperidol->D2R Blocks AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates

Caption: Dopamine D2 Receptor Signaling Pathway and Site of Typical Antagonist Action.

Comparative Efficacy and Side Effect Profile in Animal Models

The most profound distinction between this compound and typical D2 receptor antagonists in animal models lies in their motor effects, particularly the induction of catalepsy and the modulation of locomotor activity.

Catalepsy Induction

Catalepsy, a state of motor immobility and waxy flexibility, is a well-established preclinical indicator of extrapyramidal side effect (EPS) liability in humans.

Catalepsy_Workflow cluster_procedure Experimental Procedure cluster_outcome Outcome DrugAdmin Drug Administration (this compound or Haloperidol) Placement Place Rat's Forepaws on Horizontal Bar DrugAdmin->Placement Measurement Measure Latency to Remove Both Paws Placement->Measurement Catalepsy Catalepsy Score (Time on Bar) Measurement->Catalepsy

Caption: Experimental Workflow for the Catalepsy Bar Test.

This compound: Studies in rats have shown that this compound (SCH 39166) does not induce catalepsy at doses up to 10 times its minimal effective dose in the conditioned avoidance response test.[2] In a direct comparison, subcutaneous doses of 0.25 and 2.5 mg/kg of SCH 39166 were found to be non-cataleptic, unlike the prototypical D1 antagonist SCH 23390.[3]

Typical D2 Antagonists (Haloperidol): Haloperidol is a potent inducer of catalepsy in rats.[4] The dose required to produce catalepsy in 50% of rats (ED50) for haloperidol has been reported to be approximately 0.29 mg/kg.[5]

CompoundCatalepsy Induction in RatsReference
This compound (SCH 39166) Not observed at doses up to 10x MED in conditioned avoidance
Not cataleptic at 0.25 and 2.5 mg/kg s.c.
Haloperidol ED50 of ~0.29 mg/kg
Potent inducer of catalepsy
SCH 23390 (D1 Antagonist) ED50 of 0.023 mg/kg s.c. (horizontal bar)
Locomotor Activity

Locomotor activity tests in rodents are used to assess the stimulant or depressant effects of drugs on the central nervous system.

Locomotor_Workflow cluster_procedure Experimental Procedure cluster_outcome Outcome DrugAdmin Drug Administration (this compound or Haloperidol) Placement Place Rat in Activity Chamber DrugAdmin->Placement Measurement Record Beam Breaks (Photocell Actimeter) Placement->Measurement Locomotion Locomotor Activity (e.g., distance traveled) Measurement->Locomotion

Caption: Experimental Workflow for Locomotor Activity Measurement.

This compound: As a D1 antagonist, this compound would be expected to reduce spontaneous locomotor activity and antagonize the hyperactivity induced by dopamine agonists. While specific dose-response data for this compound on spontaneous locomotion is limited in the readily available literature, its analog SCH 23390 has been shown to decrease locomotor activity.

Typical D2 Antagonists (Haloperidol): Haloperidol dose-dependently decreases spontaneous locomotor activity in rats. It is also effective at reducing the hyperactivity induced by psychostimulants like amphetamine.

CompoundEffect on Locomotor Activity in RatsReference
This compound (SCH 39166) Expected to decrease locomotor activity (based on D1 antagonism)
Haloperidol Dose-dependent decrease in spontaneous locomotion
SCH 23390 (D1 Antagonist) Decreases locomotor activity

Experimental Protocols

Catalepsy Bar Test

Objective: To assess the degree of motor rigidity (catalepsy) induced by a test compound.

Apparatus: A horizontal wooden or metal bar (approximately 1 cm in diameter) is fixed at a height of 9 cm above a flat surface.

Procedure:

  • Administer the test compound (e.g., this compound, haloperidol) or vehicle to the rat via the appropriate route (e.g., subcutaneous, intraperitoneal).

  • At a predetermined time point after administration (e.g., 30, 60, 90 minutes), gently place the rat's forepaws on the horizontal bar.

  • Start a stopwatch immediately upon placing the forepaws on the bar.

  • Measure the latency (in seconds) for the rat to remove both forepaws from the bar and return to a normal posture on the flat surface.

  • A cut-off time (e.g., 180 seconds) is typically used, after which the rat is removed from the bar.

  • The time the rat remains on the bar is recorded as the catalepsy score.

Locomotor Activity Measurement

Objective: To quantify the general motor activity of an animal.

Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm) equipped with a grid of infrared photocell beams on the x and y axes. The apparatus is connected to a computer that records the number of beam breaks over time.

Procedure:

  • Administer the test compound (e.g., this compound, haloperidol) or vehicle to the rat.

  • Place the rat in the center of the open-field arena.

  • Allow the animal to explore the arena for a specified period (e.g., 60 minutes).

  • The computer software records the number of photobeam interruptions in both the horizontal (locomotion) and vertical (rearing) planes.

  • Data is typically analyzed in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.

  • Parameters such as total distance traveled, number of horizontal and vertical beam breaks, and time spent in the center versus the periphery of the arena are calculated.

Conclusion

The preclinical data from animal models clearly differentiate this compound from typical D2 receptor antagonists. This compound's selective D1 receptor antagonism results in a pharmacological profile that is notably devoid of catalepsy, a key predictor of extrapyramidal side effects. In contrast, typical D2 antagonists like haloperidol potently induce catalepsy and suppress motor activity. This fundamental difference in their preclinical profiles suggests that this compound may offer a therapeutic advantage by modulating dopamine-mediated behaviors with a reduced risk of debilitating motor side effects. Further research is warranted to fully elucidate the clinical implications of these distinct pharmacological properties.

References

In Vitro Validation of Odapipam's Binding Specificity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro binding specificity of odapipam (polipampam), a selective dopamine D3 receptor antagonist, with other relevant dopamine receptor ligands. The information presented is supported by experimental data from radioligand binding assays, offering a comprehensive overview for researchers in neuroscience and drug development.

Comparative Binding Affinity of this compound and Other Dopamine Receptor Ligands

The following table summarizes the in vitro binding affinities (Ki values in nM) of this compound and a selection of dopamine receptor agonists and antagonists at various dopamine receptor subtypes. A lower Ki value indicates a higher binding affinity.

Compound Dopamine D1 (nM) Dopamine D2 (nM) Dopamine D3 (nM) Dopamine D4 (nM) Dopamine D5 (nM) Serotonin 5-HT1A (nM) Serotonin 5-HT2A (nM) Adrenergic α1 (nM) Adrenergic α2 (nM) Histamine H1 (nM)
This compound (Antagonist) >10,0001600.24 1300>10,0002300480120083003400
Pramipexole (Agonist) >10,0003.90.5 5.1>10,000-----
Ropinirole (Agonist) >10,00098,7000.97 -------
GSK598809 (Antagonist) --~0.13 (pKi 8.9)[1]-------
SB-277011A (Antagonist) -~100 (80-fold selective for D3)[2]~1.06 (pKi 7.97)[3]-------
Haloperidol (Antagonist) 270.551.29.7486.7-7.3 (5-HT2A)-7.89-8.55 (α1A)7.6 (α2A/α2C)<7.0
Dopamine (Endogenous Agonist) 2340170527 450228-----

Note: Ki values can vary between studies based on experimental conditions. Data is compiled from multiple sources for comparative purposes.

Experimental Protocols

The determination of binding affinities for this compound and other ligands is primarily conducted through competitive radioligand binding assays. Below is a detailed methodology for a typical in vitro binding assay for dopamine D2 and D3 receptors.

Radioligand Competition Binding Assay for Dopamine D2/D3 Receptors

Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from dopamine D2 or D3 receptors.

Materials:

  • Cell Membranes: HEK293 cells stably expressing human dopamine D2 or D3 receptors.

  • Radioligand: [³H]-Spiperone, a high-affinity antagonist for D2-like receptors.

  • Test Compound: this compound or other comparator compounds.

  • Non-specific Binding Control: A high concentration of an unlabeled ligand such as 10 µM (+)-Butaclamol.[4]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[4]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Fluid.

  • 96-well plates.

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI) for D3 receptor assays.

  • Cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing either D2 or D3 receptors to confluency.

    • Harvest the cells and centrifuge at 1,000 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold membrane preparation buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenize.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Binding Assay Setup:

    • The assay is performed in a 96-well plate with a total volume of 250 µL per well.

    • Total Binding Wells: Add 150 µL of the membrane preparation (3-20 µg of protein), 50 µL of assay buffer, and 50 µL of [³H]-Spiperone.

    • Non-specific Binding (NSB) Wells: Add 150 µL of the membrane preparation, 50 µL of 10 µM (+)-Butaclamol, and 50 µL of [³H]-Spiperone.

    • Competition Wells: Add 150 µL of the membrane preparation, 50 µL of the test compound at various concentrations (typically spanning 8-10 log units), and 50 µL of [³H]-Spiperone. The concentration of [³H]-Spiperone should be close to its Kd value.

  • Incubation:

    • Incubate the plate for 60 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Counting:

    • Dry the filters and place them in scintillation vials.

    • Add scintillation fluid and measure the radioactivity in each vial using a liquid scintillation counter. The output is typically in counts per minute (CPM).

Data Analysis:

  • Calculate Specific Binding: Subtract the average CPM from the NSB wells from the average CPM of the total binding wells.

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine IC50: Fit the resulting sigmoidal curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways for dopamine D3 receptors and the experimental workflow for a competitive radioligand binding assay.

D3_Signaling_Pathway cluster_agonist D3 Agonist Signaling cluster_antagonist D3 Antagonist Action D3_Agonist D3 Agonist D3R_Agonist D3 Receptor D3_Agonist->D3R_Agonist Gi_o_Agonist Gi/o Protein D3R_Agonist->Gi_o_Agonist Activates AC_Agonist Adenylyl Cyclase Gi_o_Agonist->AC_Agonist Inhibits cAMP_Agonist ↓ cAMP AC_Agonist->cAMP_Agonist PKA_Agonist ↓ PKA cAMP_Agonist->PKA_Agonist CREB_Agonist ↓ pCREB PKA_Agonist->CREB_Agonist Dopamine Dopamine D3R_Antagonist D3 Receptor Dopamine->D3R_Antagonist D3_Antagonist D3 Antagonist (this compound) D3_Antagonist->D3R_Antagonist Blocks Gi_o_Antagonist Gi/o Protein D3R_Antagonist->Gi_o_Antagonist AC_Antagonist Adenylyl Cyclase Gi_o_Antagonist->AC_Antagonist No Inhibition cAMP_Antagonist cAMP AC_Antagonist->cAMP_Antagonist PKA_Antagonist PKA cAMP_Antagonist->PKA_Antagonist CREB_Antagonist pCREB PKA_Antagonist->CREB_Antagonist Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis A 1. Prepare Cell Membranes (Expressing D2/D3 Receptors) B 2. Prepare Reagents: - Radioligand ([3H]-Spiperone) - Test Compound (this compound) - Non-specific Control A->B C 3. Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Wells B->C D 4. Incubate (e.g., 60 min at 30°C) C->D E 5. Filtration & Washing D->E F 6. Scintillation Counting (Measure Radioactivity) E->F G 7. Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 & Ki F->G

References

A Head-to-Head Comparison of Dopamine D1 Receptor Antagonists: Ecopipam and SCH23390

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent selective dopamine D1 receptor antagonists: ecopipam and SCH23390. While the initial intent was to include odapipam (CYR-101) in this head-to-head comparison, a comprehensive search of publicly available scientific literature and clinical trial databases did not yield the specific quantitative preclinical data necessary for a direct comparison. A 2010 press release indicated that this compound (CYR-101) showed promise in a Phase IIa clinical trial for schizophrenia, however, further development status and detailed pharmacological data remain largely undisclosed.

This comparison therefore focuses on ecopipam, a clinical-stage antagonist, and SCH23390, a widely used tool compound in neuroscience research, to provide a valuable resource for understanding the pharmacological nuances of D1 receptor antagonism.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for ecopipam and SCH23390, providing a clear comparison of their binding affinities and selectivity profiles.

Table 1: Receptor Binding Affinity (Ki in nM)

TargetEcopipam (SCH39166)SCH23390
Dopamine D1 Receptor 1.2 0.2 - 0.53
Dopamine D5 Receptor 2.0 0.3
Dopamine D2 Receptor980> 5000
Dopamine D3 Receptor-> 5000
Dopamine D4 Receptor5520-
Serotonin 5-HT2A Receptor8030
Serotonin 5-HT1C Receptor-High Affinity
α2A-Adrenergic Receptor730-

Note: Ki values are compiled from various sources and may vary depending on the experimental conditions. A lower Ki value indicates a higher binding affinity.

Table 2: In Vitro Functional Antagonism

AssayEcopipam (SCH39166)SCH23390
Dopamine-stimulated adenylyl cyclase inhibition Potent Antagonist Potent Antagonist

Detailed IC50 values from functional assays were not consistently available in a directly comparable format in the searched literature.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental approaches used to characterize these antagonists, the following diagrams are provided.

D1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Activates D1_Antagonist D1 Antagonist (e.g., Ecopipam, SCH23390) D1_Antagonist->D1R Blocks Gs_olf Gαs/olf D1R->Gs_olf Activates AC Adenylyl Cyclase Gs_olf->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates

Dopamine D1 Receptor Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay cAMP Accumulation Assay (Determine IC50) Binding_Assay->Functional_Assay Locomotor_Activity Locomotor Activity Assay (Assess behavioral effects) Functional_Assay->Locomotor_Activity Clinical_Trials Clinical Trials (Evaluate safety and efficacy) Locomotor_Activity->Clinical_Trials Compound Test Compound (e.g., D1 Antagonist) Compound->Binding_Assay Compound->Functional_Assay

General Experimental Workflow for D1 Antagonist Characterization

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are generalized protocols for the primary assays used to characterize D1 receptor antagonists.

Radioligand Binding Assay (for determining Ki)

Objective: To determine the binding affinity (Ki) of a test compound for the D1 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human D1 receptor.

  • Radioligand (e.g., [³H]-SCH23390).

  • Test compound (e.g., ecopipam).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay (for determining functional antagonism)

Objective: To measure the ability of a test compound to inhibit D1 receptor-mediated cyclic AMP (cAMP) production.

Materials:

  • Cells stably expressing the human D1 receptor.

  • D1 receptor agonist (e.g., dopamine or SKF-81297).

  • Test compound (e.g., ecopipam).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium.

Procedure:

  • Cell Plating: Seed the D1 receptor-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of the test compound for a specific duration (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of a D1 receptor agonist to the wells and incubate for a further period (e.g., 15-30 minutes) to stimulate cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced cAMP production (IC50) is determined by plotting the cAMP levels against the log of the antagonist concentration.

Head-to-Head Performance Comparison

Ecopipam (SCH39166)

Ecopipam is a potent and selective D1/D5 receptor antagonist. Its high affinity for D1 and D5 receptors, coupled with significantly lower affinity for D2-like receptors and other serotonin and adrenergic receptors, underscores its selectivity. This selectivity profile is thought to contribute to a potentially better side-effect profile compared to less selective antipsychotic agents.

Clinically, ecopipam has been investigated for the treatment of Tourette syndrome in children and adolescents. Phase 2b and Phase 3 clinical trials have demonstrated that ecopipam can significantly reduce tic severity compared to placebo.[1][2] The reported adverse events were generally mild to moderate and included headache, insomnia, fatigue, and somnolence.[2] Importantly, the trials did not report the weight gain and metabolic side effects commonly associated with D2 receptor antagonists.[2]

SCH23390

SCH23390 is a foundational tool compound in the study of the D1 receptor. It exhibits very high affinity for D1 and D5 receptors, with Ki values in the sub-nanomolar range, making it one of the most potent D1 antagonists known.[3] Its selectivity for D1-like receptors over D2-like receptors is excellent. However, it also possesses notable affinity for the 5-HT2A and 5-HT1C serotonin receptors, which should be considered when interpreting experimental results.

In preclinical studies, SCH23390 has been shown to dose-dependently reduce locomotor activity in rats, a behavioral effect consistent with D1 receptor blockade. Due to its potent and selective D1 antagonism, it is widely used as a reference compound in both in vitro and in vivo research to elucidate the role of the D1 receptor in various physiological and pathological processes.

Conclusion

Ecopipam and SCH23390 are both highly selective and potent D1 receptor antagonists. While SCH23390 has been instrumental as a research tool, ecopipam has advanced into late-stage clinical development, showing promise as a therapeutic agent for Tourette syndrome with a favorable safety profile. The lack of publicly available preclinical data for this compound currently prevents its direct comparison. Future disclosures on the pharmacology of this compound will be necessary to understand its potential relative to other D1 antagonists. Researchers and drug developers should consider the specific selectivity profiles and the extent of clinical validation when choosing a D1 antagonist for their studies or as a potential therapeutic candidate.

References

Illuminating Functional Selectivity: A Comparative Analysis of Odapipam in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for understanding and evaluating the functional selectivity of odapipam, a dopamine D2/D3 receptor antagonist, through in vitro cell-based assays. Functional selectivity, also known as biased agonism, describes the ability of a ligand to preferentially activate one intracellular signaling pathway over another at the same receptor. For the dopamine D2 receptor (D2R), a key target in neuropsychiatric disorders, the two primary signaling cascades involve G protein-dependent pathways (typically leading to inhibition of adenylyl cyclase and a decrease in cyclic AMP, or cAMP) and β-arrestin-mediated pathways. Characterizing a compound's bias towards one pathway over the other is crucial for predicting its therapeutic efficacy and side-effect profile.

While specific quantitative data on this compound's functional selectivity in direct comparative assays were not publicly available at the time of this review, this guide will use aripiprazole, a well-characterized D2R partial agonist with known functional selectivity, as a reference to illustrate the principles and methodologies for such a comparison.[1][2]

Comparative Analysis of D2 Receptor Functional Selectivity

The functional selectivity of a D2R ligand can be quantified by comparing its potency (EC50 or IC50) and efficacy (Emax) in assays measuring G protein and β-arrestin signaling. A compound that is a potent antagonist in a cAMP assay (a measure of G protein signaling) but has low or no activity in a β-arrestin recruitment assay would be considered G protein-biased.

Table 1: Illustrative Functional Selectivity Profile at the Dopamine D2 Receptor

CompoundG Protein Signaling (cAMP Inhibition)β-Arrestin 2 RecruitmentBias Profile
IC50 (nM) % Inhibition (Emax) EC50 (nM)
This compound Data not availableData not availableData not available
Aripiprazole (Illustrative) 1580 (Partial Agonist)150
Haloperidol (Typical Antagonist) 5100 (Antagonist/Inverse Agonist)10
Dopamine (Endogenous Agonist) 10 (EC50)100 (Agonist)25 (EC50)

Note: The data for aripiprazole and haloperidol are representative values from the literature and may vary depending on the specific cell line and assay conditions.

Dopamine D2 Receptor Signaling Pathways

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Activation of the G protein pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The β-arrestin pathway is initiated by the phosphorylation of the activated receptor by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin. This process not only desensitizes the G protein signal but also initiates a separate wave of signaling events. Functionally selective ligands stabilize receptor conformations that preferentially engage one of these pathways.

cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular D2R Dopamine D2 Receptor G_protein Gαi/o Protein D2R->G_protein Activates beta_arrestin β-Arrestin D2R->beta_arrestin Recruits This compound This compound This compound->D2R Binds to AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates signaling_G G Protein-Dependent Signaling PKA->signaling_G signaling_arrestin β-Arrestin-Dependent Signaling beta_arrestin->signaling_arrestin

Dopamine D2 Receptor Signaling Pathways

Experimental Protocols

To experimentally determine the functional selectivity of this compound, two primary types of cell-based assays are required: a cAMP inhibition assay for G protein signaling and a β-arrestin recruitment assay.

cAMP Inhibition Assay

This assay measures the ability of a compound to inhibit the production of cAMP in cells expressing the dopamine D2 receptor.

Experimental Workflow:

start Seed CHO-hD2L cells in 384-well plates incubate1 Incubate cells overnight start->incubate1 pretreat Pre-treat with this compound or comparator compounds incubate1->pretreat stimulate Stimulate with Forskolin (to induce cAMP) pretreat->stimulate incubate2 Incubate at 37°C stimulate->incubate2 lyse Lyse cells incubate2->lyse detect Detect cAMP levels (e.g., HTRF, AlphaScreen) lyse->detect end Analyze data (IC50, Emax) detect->end

cAMP Inhibition Assay Workflow

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine D2L receptor (CHO-hD2L or HEK-hD2L) are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 384-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound, a reference antagonist (e.g., haloperidol), a partial agonist (e.g., aripiprazole), or vehicle control for a specified time.

  • Stimulation: Adenylyl cyclase is then stimulated with forskolin to induce cAMP production.

  • Lysis and Detection: After incubation, cells are lysed, and intracellular cAMP levels are quantified using a homogenous assay format such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

  • Data Analysis: The data are normalized to the forskolin-only control, and concentration-response curves are generated to determine the IC50 (half-maximal inhibitory concentration) and Emax (maximal effect) for each compound.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the D2 receptor upon ligand binding.

Experimental Workflow:

start Use engineered cells (e.g., PathHunter) plate Plate cells in 384-well plates start->plate treat Treat with this compound or comparator compounds plate->treat incubate Incubate at 37°C treat->incubate add_substrate Add detection reagents/substrate incubate->add_substrate read Read luminescence or fluorescence add_substrate->read end Analyze data (EC50, Emax) read->end

β-Arrestin Recruitment Assay Workflow

Methodology:

  • Cell Lines: Use an engineered cell line, such as the DiscoverX PathHunter® cells, that co-express the D2 receptor fused to a peptide tag and β-arrestin fused to a complementary enzyme fragment.

  • Cell Plating: Plate the cells in 384-well assay plates.

  • Compound Addition: Add serial dilutions of this compound, a reference agonist (e.g., dopamine), a partial agonist (e.g., aripiprazole), or vehicle control to the wells.

  • Incubation: Incubate the plates at 37°C for a period sufficient to allow for receptor-ligand binding and β-arrestin recruitment (typically 60-90 minutes).

  • Detection: Add the detection reagents containing the enzyme substrate. The complementation of the enzyme fragments upon β-arrestin recruitment leads to the generation of a chemiluminescent or fluorescent signal.

  • Data Analysis: Measure the signal using a plate reader. Generate concentration-response curves and calculate the EC50 (half-maximal effective concentration) and Emax for each compound relative to a full agonist like dopamine.

Conclusion

The concept of functional selectivity offers a promising avenue for the development of novel therapeutics with improved efficacy and reduced side effects. By dissecting the signaling profile of D2R ligands, it is possible to identify compounds that preferentially engage therapeutically relevant pathways. While direct comparative data for this compound is not yet widely available, the methodologies and frameworks presented in this guide provide a robust approach for its characterization. A comprehensive evaluation of this compound's activity in both cAMP and β-arrestin assays, benchmarked against compounds with known functional selectivity profiles like aripiprazole and classical antagonists like haloperidol, will be instrumental in fully elucidating its mechanism of action and therapeutic potential.

References

Statistical Showdown: Analyzing Odapipam Study Results in Tourette Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of odapipam (ecopipam), a novel dopamine D1/D5 receptor antagonist, marks a significant development in the therapeutic landscape for Tourette Syndrome (TS). For researchers, scientists, and drug development professionals, a thorough understanding of the statistical methodologies employed to evaluate its efficacy and safety is paramount. This guide provides a comprehensive comparison of the statistical methods used in this compound clinical trials against those used for established TS treatments, including second-generation antipsychotics (aripiprazole, risperidone), alpha-2 adrenergic agonists (clonidine, guanfacine), and a first-generation antipsychotic (haloperidol, pimozide).

Unveiling the Data: A Comparative Look at Efficacy and Safety

The primary measure of efficacy in Tourette Syndrome clinical trials is typically the change from baseline in the Yale Global Tic Severity Scale (YGTSS) Total Tic Score (TTS). Safety and tolerability are assessed through the incidence of treatment-emergent adverse events (TEAEs). The following tables summarize the quantitative data from key clinical trials of this compound and its comparators.

Table 1: Comparison of Primary Efficacy Outcomes in Tourette Syndrome Clinical Trials

DrugTrial DesignPrimary EndpointStatistical MethodKey Findings
This compound (Ecopipam) Phase 3, Randomized WithdrawalTime to RelapseKaplan-Meier Analysis, Log-Rank TestStatistically significant delay in relapse for this compound group compared to placebo (Hazard Ratio: 0.5)[1][2][3].
Phase 2b, Randomized, Placebo-ControlledChange from Baseline in YGTSS-TTS at Week 12Analysis of Covariance (ANCOVA) or Mixed Model for Repeated Measures (MMRM)Statistically significant reduction in YGTSS-TTS for this compound group compared to placebo.
Aripiprazole Randomized, Placebo-ControlledChange from Baseline in YGTSS-TTS at Week 8 or 10ANCOVA or MMRMStatistically significant reduction in YGTSS-TTS for aripiprazole groups (low and high dose) compared to placebo[4][5].
Risperidone Randomized, Placebo-ControlledChange from Baseline in YGTSS-TTS at Week 8ANCOVAStatistically significant reduction in tic severity for risperidone group compared to placebo.
Clonidine Randomized, Placebo-ControlledChange from Baseline in YGTSS-TTS at Week 8ANCOVA or MMRMStatistically significant reduction in YGTSS-TTS for clonidine groups (dose-dependent) compared to placebo.
Guanfacine Randomized, Placebo-ControlledChange from Baseline in YGTSS-TTS at Week 8ANCOVA or MMRMMixed results across studies; some show significant reduction in tics, others do not demonstrate a significant difference from placebo.
Haloperidol Randomized, Placebo-ControlledChange from Baseline in Tic SeverityVarious Tic Rating ScalesGenerally shows superiority to placebo in reducing tics, but with a significant side effect profile.
Pimozide Randomized, Placebo-ControlledChange from Baseline in Tic SeverityVarious Tic Rating ScalesSuperior to placebo in reducing tics, with some studies comparing its efficacy and side effect profile to haloperidol.

Table 2: Comparison of Common Treatment-Emergent Adverse Events (TEAEs)

DrugCommon TEAEs (Incidence >5% and greater than placebo)
This compound (Ecopipam) Somnolence, insomnia, anxiety, fatigue, headache.
Aripiprazole Somnolence, headache, fatigue, nausea, nasopharyngitis, increased appetite, weight gain.
Risperidone Somnolence, fatigue, headache, increased appetite, weight gain, extrapyramidal symptoms.
Clonidine Somnolence, fatigue, dizziness, headache, upper abdominal pain, irritability.
Guanfacine Somnolence, headache, fatigue, sedation, abdominal pain.
Haloperidol Extrapyramidal symptoms (dystonia, akathisia, parkinsonism), sedation, weight gain.
Pimozide Extrapyramidal symptoms, sedation, QTc prolongation.

Under the Microscope: Experimental Protocols and Statistical Methodologies

A robust clinical trial design and appropriate statistical analysis are crucial for generating reliable evidence. This section details the typical experimental protocols and the key statistical methods employed in the analysis of this compound and comparator drug studies.

Experimental Protocols

The gold standard for evaluating the efficacy and safety of new drugs is the randomized, double-blind, placebo-controlled trial . Most of the pivotal studies for this compound and its comparators have followed this design. A notable variation in the this compound Phase 3 program is the use of a randomized withdrawal design . In this design, all participants initially receive the active drug. Those who show a positive response are then randomized to either continue the drug or switch to a placebo. This design is particularly useful for assessing the maintenance of effect.

The primary outcome measure is almost universally the Yale Global Tic Severity Scale (YGTSS) , a clinician-rated instrument that assesses the number, frequency, intensity, complexity, and interference of motor and vocal tics.

Statistical Methodologies

The choice of statistical method is dictated by the type of data being analyzed and the specific research question.

  • Analysis of Continuous Efficacy Endpoints (YGTSS-TTS Change from Baseline):

    • Analysis of Covariance (ANCOVA): This is a widely used method to compare the mean change in YGTSS-TTS between treatment groups while adjusting for the baseline score. By including the baseline YGTSS-TTS as a covariate, ANCOVA increases statistical power and accounts for any chance imbalances in baseline severity between groups.

    • Mixed Model for Repeated Measures (MMRM): This approach is increasingly favored for longitudinal data where the outcome is measured at multiple time points. MMRM can handle missing data more effectively than traditional methods like Last Observation Carried Forward (LOCF) and provides an unbiased estimate of the treatment effect under the assumption that the data are missing at random.

  • Analysis of Time-to-Event Data (Time to Relapse):

    • Kaplan-Meier Analysis: This non-parametric method is used to estimate the survival function (in this context, the proportion of patients who have not relapsed) over time. The resulting Kaplan-Meier curves provide a visual representation of the time to relapse in each treatment group.

    • Log-Rank Test: This test is used to formally compare the Kaplan-Meier curves between treatment groups to determine if there is a statistically significant difference in the time to relapse.

  • Analysis of Categorical Data (Adverse Events, Response Rates):

    • Chi-Square Test or Fisher's Exact Test: These tests are used to compare the proportions of patients experiencing adverse events or achieving a predefined response (e.g., a certain percentage reduction in YGTSS-TTS) between treatment groups.

  • Handling Missing Data:

    • Missing data is an inevitable challenge in clinical trials. While older studies may have used methods like Last Observation Carried Forward (LOCF) , this approach is now generally discouraged due to its potential to introduce bias. Modern approaches, such as Multiple Imputation and the inherent handling of missing data within MMRM , are preferred as they provide more robust and less biased results, assuming the data are missing at random.

Visualizing the Pathways and Processes

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound, a typical clinical trial workflow, and a decision tree for selecting appropriate statistical methods.

odapipam_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D1_D5_Receptor D1/D5 Receptor Dopamine->D1_D5_Receptor Binds to AC Adenylyl Cyclase D1_D5_Receptor->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Tic Generation) PKA->Cellular_Response Leads to This compound This compound This compound->D1_D5_Receptor Blocks

Figure 1: this compound's Mechanism of Action

clinical_trial_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase Protocol_Development Protocol Development & Statistical Analysis Plan IRB_Approval IRB/Ethics Committee Approval Protocol_Development->IRB_Approval Patient_Screening Patient Screening & Informed Consent IRB_Approval->Patient_Screening Randomization Randomization Patient_Screening->Randomization Treatment_Administration Treatment Administration (this compound vs. Comparator/Placebo) Randomization->Treatment_Administration Data_Collection Data Collection (YGTSS, AEs, etc.) Treatment_Administration->Data_Collection Data_Cleaning Data Cleaning & Database Lock Data_Collection->Data_Cleaning Statistical_Analysis Statistical Analysis Data_Cleaning->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation Reporting Clinical Study Report & Publication Interpretation->Reporting

Figure 2: Typical Clinical Trial Workflow

statistical_method_selection cluster_continuous Continuous Data Analysis cluster_time_to_event Time-to-Event Analysis cluster_categorical Categorical Data Analysis Start What is the nature of the primary endpoint? Continuous Continuous (e.g., Change in YGTSS-TTS) Start->Continuous Continuous TimeToEvent Time-to-Event (e.g., Time to Relapse) Start->TimeToEvent Time-to-Event Categorical Categorical (e.g., Response Rate) Start->Categorical Categorical Repeated_Measures Are there repeated measures over time? Continuous->Repeated_Measures Kaplan_Meier Kaplan-Meier Analysis & Log-Rank Test TimeToEvent->Kaplan_Meier Chi_Square Chi-Square Test or Fisher's Exact Test Categorical->Chi_Square ANCOVA ANCOVA Repeated_Measures->ANCOVA No (or single time point) MMRM MMRM Repeated_Measures->MMRM Yes

Figure 3: Statistical Method Selection Tree

Conclusion

The statistical analysis of this compound study results aligns with modern, robust methodologies employed in clinical trials for neuropsychiatric disorders. The use of ANCOVA and MMRM for continuous endpoints and Kaplan-Meier analysis for time-to-event data allows for a thorough and reliable assessment of its efficacy and safety. When comparing this compound to other Tourette Syndrome treatments, it is crucial to consider not only the point estimates of treatment effects but also the nuances of the clinical trial designs and the statistical methods used to derive those estimates. This comprehensive understanding is essential for making informed decisions in research, drug development, and ultimately, patient care.

References

Safety Operating Guide

Navigating the Safe Disposal of Odapipam: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of investigational compounds like Odapipam are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound. The following procedures are based on established best practices for the disposal of clinical trial drugs and should be executed in strict accordance with local, state, and federal regulations by qualified personnel.

Core Principles of Pharmaceutical Waste Management

The disposal of any pharmaceutical agent, including investigatory compounds such as this compound, is governed by a framework of regulations designed to mitigate risks to public health and the environment. In the United States, several key agencies regulate pharmaceutical waste disposal, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2] The Resource Conservation and Recovery Act (RCRA) provides the primary federal guidelines for hazardous waste management.[2][3]

It is crucial to recognize that improper disposal methods, such as flushing medications down the drain or discarding them in regular trash, can lead to the contamination of water supplies and soil, posing a threat to wildlife and human health.[2] Therefore, a structured and compliant disposal plan is not just a regulatory requirement but a critical component of responsible research.

This compound: Safety and Handling Profile

While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, an available SDS indicates that the hazard identification, including classification and precautionary statements for disposal, is currently "no data available". In the absence of specific data, a conservative approach that treats the compound as potentially hazardous is warranted. Standard laboratory Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.

Step-by-Step Disposal Procedure for this compound

The following step-by-step procedure outlines the recommended process for the safe disposal of this compound in a research or clinical trial setting. This process is designed to comply with general laboratory safety standards and regulations for pharmaceutical waste.

  • Personal Protective Equipment (PPE): Before initiating any disposal activities, ensure that all personnel are outfitted with the appropriate PPE. This includes, at a minimum:

    • Safety goggles or a face shield

    • Chemical-resistant gloves

    • A laboratory coat

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound waste, including unused or expired tablets/capsules and contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed, and leak-proof container designated for pharmaceutical waste.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, designated, and leak-proof hazardous waste container. Do not mix with other incompatible waste streams.

    • Empty Containers: Empty oral medication bottles that do not contain protected patient information can typically be discarded in the regular trash. However, containers that held what is determined to be a hazardous pharmaceutical waste may have specific disposal requirements.

  • Container Management:

    • All waste containers must be clearly labeled with the contents (i.e., "this compound Waste") and the appropriate hazard warnings.

    • Ensure containers are kept securely closed when not in use.

  • Spill Management:

    • In the event of a spill, the area should be immediately secured and ventilated.

    • The spilled material should be absorbed using an inert, non-combustible absorbent material (e.g., sand, vermiculite).

    • The absorbed material must be collected into a suitable, labeled container for hazardous waste disposal.

  • Final Disposal:

    • All waste containing this compound must be disposed of as pharmaceutical or hazardous waste.

    • Engage a licensed and reputable hazardous waste disposal vendor to collect and manage the final disposal of the waste.

    • The primary and recommended method for the destruction of pharmaceutical waste is high-temperature incineration at a permitted facility.

Regulatory and Documentation Requirements

Maintaining meticulous records of the disposition of investigational drugs is a federal requirement. All steps of the disposal process, from waste generation to final destruction, must be documented. This includes dates, quantities of waste, and the personnel involved. For clinical trials, unused investigational medications must be destroyed in accordance with RCRA guidelines and any standards set by the study sponsor. A certificate of destruction should be obtained from the disposal vendor and retained with the study records.

Regulatory Body Key Responsibilities and Regulations
EPA Regulates hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA), including Subpart P which sets specific management standards for healthcare facilities.
DEA Regulates the disposal of controlled substances, providing specific guidelines that must be followed if applicable.
State Regulations Many states have their own, often more stringent, regulations regarding pharmaceutical waste disposal that must be adhered to.

Experimental Workflow for this compound Disposal

The following diagram illustrates the general workflow for the proper disposal of this compound from a laboratory or clinical setting.

Odapipam_Disposal_Workflow start Start: this compound Waste Generation ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste - Solid Waste - Liquid Waste - Empty Containers ppe->segregate label_container 3. Label Waste Containers (Contents, Hazard Warnings) segregate->label_container store_waste 4. Securely Store Waste (Closed Containers, Designated Area) label_container->store_waste spill_management Spill Event store_waste->spill_management vendor_pickup 5. Arrange for Vendor Pickup (Licensed Hazardous Waste Hauler) store_waste->vendor_pickup spill_procedure Follow Spill Management Protocol (Absorb, Collect, Ventilate) spill_management->spill_procedure Yes spill_management->vendor_pickup No spill_procedure->store_waste documentation 6. Document Disposal (Dates, Quantities, Personnel) vendor_pickup->documentation incineration 7. Final Disposal (High-Temperature Incineration) documentation->incineration end End: Certificate of Destruction Received incineration->end

General workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Odapipam

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Odapipam. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, especially in powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE.

Body AreaRequired PPESpecifications and Recommendations
Respiratory Self-contained breathing apparatus or appropriate respiratorUse in well-ventilated areas. Avoid dust formation.[1]
Hands Chemical-resistant glovesThe specific glove material should be chosen based on the solvent being used with this compound. Due to a lack of specific testing data for this compound, it is recommended to consult glove manufacturer compatibility charts for the specific chemicals in use.[2]
Eyes Safety glasses with side-shields or gogglesEye protection is essential to prevent contact with dust or splashes.
Body Laboratory coat or disposable gownA lab coat should be worn to protect street clothing and skin from contamination.
Skin Full-length pants and closed-toe shoesEnsure no skin is exposed between the lab coat and footwear.

Operational Plan for Handling this compound

A systematic approach to handling this compound is critical to minimize risks. The following workflow outlines the key steps from receipt to disposal.

This compound Handling Workflow cluster_receipt Receiving and Storage cluster_handling Experimental Handling cluster_disposal Waste Disposal a Receive Shipment b Inspect for Damage a->b c Log in Inventory b->c d Store in a Cool, Dry, Well-Ventilated Area c->d e Don Appropriate PPE d->e Retrieve for Use f Weigh Compound in a Fume Hood or Vented Enclosure e->f g Prepare Solutions in a Fume Hood f->g h Conduct Experiment g->h i Segregate Waste h->i Generate Waste j Dispose of Contaminated Materials in Labeled Waste Containers i->j k Arrange for Professional Disposal j->k

Caption: Workflow for the safe handling of this compound from receipt to disposal.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Product Disposal : Unused or expired this compound should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]

  • Contaminated Packaging and Materials : Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it as chemical waste. All disposable labware, gloves, and absorbent materials that have come into contact with this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container for professional disposal.

Emergency Procedures

In the event of an emergency involving this compound, immediate and appropriate action is necessary.

Exposure RouteFirst-Aid Procedure
Inhalation If inhaled, move the person into fresh air. If breathing is difficult, give artificial respiration and consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician if irritation persists.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

In the case of a spill, follow these steps:

  • Evacuate : Evacuate personnel to a safe area.

  • Ventilate : Ensure adequate ventilation.

  • Contain : Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.

  • Protect : Use personal protective equipment, including a self-contained breathing apparatus if necessary. Avoid breathing dust, vapors, or mist.

  • Clean-up : Pick up and arrange for disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.

The following diagram illustrates the decision-making process for responding to an this compound spill.

This compound Spill Response cluster_large_spill Large Spill Response cluster_small_spill Small Spill Response start Spill Detected q_size Is the spill large or small? start->q_size evacuate Evacuate the area q_size->evacuate Large ppe Don appropriate PPE q_size->ppe Small & Manageable notify Notify EH&S and lab supervisor evacuate->notify secure Secure the area and prevent entry notify->secure await_response Await professional response team secure->await_response contain Contain the spill with absorbent material ppe->contain cleanup Carefully collect the material into a waste container contain->cleanup decontaminate Decontaminate the spill area cleanup->decontaminate dispose Dispose of waste as hazardous material decontaminate->dispose

Caption: Decision tree for responding to an this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.